Technical Documentation Center

1-(2-Methyl-6-nitrophenyl)guanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methyl-6-nitrophenyl)guanidine

Core Science & Biosynthesis

Foundational

1-(2-Methyl-6-nitrophenyl)guanidine CAS 125888-48-4 chemical properties

An In-depth Technical Guide to 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4) Abstract This technical guide provides a comprehensive scientific overview of 1-(2-Methyl-6-nitrophenyl)guanidine (CAS No. 125888-48-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4)

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Methyl-6-nitrophenyl)guanidine (CAS No. 125888-48-4), a substituted phenylguanidine of significant interest in synthetic and medicinal chemistry. While experimental data for this specific regioisomer is limited in public literature, this document leverages data from closely related analogues, established chemical principles, and predictive methodologies to offer a robust profile. We will explore its chemical and physical properties, propose a detailed synthetic route, discuss its spectroscopic characterization, analyze its chemical reactivity, and outline its potential applications as a strategic building block in drug discovery and materials science. This guide is designed to serve as a foundational resource for researchers looking to synthesize, characterize, or utilize this compound in their work.

Introduction and Strategic Importance

1-(2-Methyl-6-nitrophenyl)guanidine is an organic compound featuring a guanidine functional group attached to a 2-methyl-6-nitrophenyl moiety.[1] The guanidine group, a nitrogen-rich functional group, is a structural component in numerous natural products and pharmacologically active molecules, valued for its strong basicity and ability to form multiple hydrogen bonds.[2]

The strategic importance of this molecule lies in its potential as a key synthetic intermediate.[1] Its structural isomer, 1-(2-Methyl-5-nitrophenyl)guanidine, is a well-documented precursor in the multi-step synthesis of Imatinib (Gleevec®), a cornerstone tyrosine kinase inhibitor used in cancer therapy.[3] This established precedent suggests that the 6-nitro isomer holds similar potential as a scaffold for developing novel pharmacologically active compounds, particularly in the realm of kinase inhibitors and other areas of drug discovery where substituted guanidines are recognized as privileged structures.[1]

Chemical Structure and Physicochemical Properties

The unique arrangement of the methyl and nitro groups ortho to the guanidine substituent sterically and electronically influences the molecule's properties, including its basicity, nucleophilicity, and conformational preferences.

Caption: Chemical structure of 1-(2-Methyl-6-nitrophenyl)guanidine.

Table 1: Physicochemical Properties of 1-(2-Methyl-6-nitrophenyl)guanidine and Related Analogues

Property Data for 1-(2-Methyl-6-nitrophenyl)guanidine Data for 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate (Analogue) Source(s)
CAS Number 125888-48-4 152460-08-7 [4]
Molecular Formula C₈H₁₀N₄O₂ C₈H₁₀N₄O₂ · HNO₃ [1]
Molecular Weight 194.19 g/mol 257.2 g/mol [1]
IUPAC Name 2-(2-methyl-6-nitrophenyl)guanidine 2-(2-methyl-5-nitrophenyl)guanidine; nitric acid [1]
Melting Point Data not available 218-219 °C [5]
Boiling Point Data not available 426.7 °C at 760 mmHg (Predicted) [5]
Appearance Solid (expected) White crystalline solid [3]

| Solubility | Data not available | Soluble in polar solvents |[3] |

Proposed Synthesis and Purification

A robust synthesis can be envisioned starting from the commercially available precursor, 2-methylaniline (o-toluidine). The strategy involves protecting the amine, performing a regioselective nitration, deprotection, and finally, guanylation.

SynthesisWorkflow Start 2-Methylaniline (o-Toluidine) Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-acetyl-2-methylaniline Step1->Intermediate1 Step2 Nitration (HNO₃ / H₂SO₄) Intermediate1->Step2 Intermediate2 N-acetyl-2-methyl-6-nitroaniline Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Intermediate3 2-Methyl-6-nitroaniline Step3->Intermediate3 Step4 Guanylation (e.g., S-Methylisothiourea sulfate) Intermediate3->Step4 Product 1-(2-Methyl-6-nitrophenyl)guanidine Step4->Product

Caption: Proposed synthetic workflow for 1-(2-Methyl-6-nitrophenyl)guanidine.

Experimental Protocol: Proposed Synthesis
  • Expertise & Causality: This two-part approach is superior to a one-pot reaction because it allows for precise temperature control during the exothermic nitration step, minimizing the formation of unwanted regioisomers and improving both yield and purity.[6][7] The acetylation of the amine serves as a crucial protecting group strategy, deactivating the ring slightly and directing the nitration primarily to the positions ortho and para to the methyl group. The steric hindrance from the methyl group favors nitration at the 6-position.

Part A: Synthesis of 2-Methyl-6-nitroaniline[6][8]

  • Acetylation: To a stirred solution of 2-methylaniline in glacial acetic acid, slowly add acetic anhydride at room temperature. The reaction is typically exothermic. Stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting material. Pour the reaction mixture into ice water to precipitate the N-acetyl-2-methylaniline product, which is then filtered, washed with water, and dried.

  • Nitration: Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add the dried N-acetyl-2-methylaniline in portions, ensuring the temperature does not rise above 10 °C. Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, cool it to 0 °C, and add it dropwise to the aniline solution, maintaining the low temperature. The choice of a sulfonitric mixture is critical for effective nitration while preventing oxidative side reactions.

  • Work-up & Hydrolysis: After the addition is complete, stir the mixture at low temperature for another hour, then allow it to warm to room temperature. Pour the mixture onto crushed ice. The precipitated N-acetyl-2-methyl-6-nitroaniline is collected by filtration. To hydrolyze the acetyl group, reflux the intermediate in a solution of aqueous hydrochloric or sulfuric acid until TLC indicates the formation of 2-methyl-6-nitroaniline is complete.

  • Isolation: Cool the acidic solution and neutralize it carefully with a base (e.g., NaOH or Na₂CO₃) to precipitate the 2-methyl-6-nitroaniline product. Filter, wash thoroughly with water to remove salts, and dry.

Part B: Guanylation of 2-Methyl-6-nitroaniline

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-6-nitroaniline and a slight molar excess (1.1 equivalents) of a guanylating agent, such as S-methylisothiourea sulfate, in a suitable solvent like ethanol or a mixture of ethanol and DMF.[9]

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine, to neutralize the salt of the guanylating agent and facilitate the nucleophilic substitution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the guanylating agent, followed by the elimination of methyl mercaptan.

  • Isolation and Purification: Once the reaction is complete, cool the mixture. If the product precipitates as a salt (e.g., sulfate), it can be collected by filtration.[9] Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(2-Methyl-6-nitrophenyl)guanidine.

Spectroscopic Characterization: A Methodological Guide

Table 2: Spectroscopic Analysis Plan

Technique Sample Preparation Typical Acquisition Parameters Expected Key Features
¹H NMR Dissolve ~5-10 mg in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 400-600 MHz spectrometer. Standard pulse program. - Aromatic protons (3H, multiplet/doublet of doublets).- Guanidine N-H protons (4H, broad singlets, exchangeable with D₂O).- Methyl protons (3H, singlet).
¹³C NMR Use the same sample as ¹H NMR. 100-150 MHz. Proton-decoupled. - Aromatic carbons (~6 signals).- Guanidine carbon (C=N, ~155-165 ppm).- Methyl carbon (~15-25 ppm).
FT-IR KBr pellet or ATR. 4000-400 cm⁻¹ range, 16-32 scans. - N-H stretches (guanidine, ~3100-3400 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- C=N stretch (~1650 cm⁻¹).- Asymmetric/Symmetric N-O stretches (nitro group, ~1530 & 1350 cm⁻¹).

| Mass Spec. (MS) | Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile). | Electrospray Ionization (ESI) in positive mode. | - Molecular ion peak [M+H]⁺ at m/z ≈ 195.09. |

Protocol: Acquiring and Interpreting Spectroscopic Data[10]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Accurately weigh and dissolve the purified sample in DMSO-d₆. The choice of DMSO-d₆ is strategic as it can better solubilize the polar compound and allows for the observation of exchangeable N-H protons.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all peaks. The aromatic region should integrate to 3 protons, the methyl region to 3 protons, and the broad N-H signals to 4 protons. To confirm the N-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H peaks should diminish or disappear.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of aromatic signals will confirm the substitution pattern. A DEPT-135 experiment can be run to distinguish between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals).

  • Infrared (IR) Spectroscopy:

    • Preparation: Prepare a KBr pellet by finely grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum. The presence of strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the nitro group. Broad signals in the 3100-3400 cm⁻¹ region confirm the N-H bonds of the guanidine moiety.

  • Mass Spectrometry (MS):

    • Preparation: Prepare a dilute solution of the sample in an HPLC-grade solvent.

    • Analysis: Infuse the sample into an ESI-MS instrument. The observation of a prominent ion at m/z corresponding to the protonated molecule ([M+H]⁺) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Reactivity and Mechanistic Insights

The chemical behavior of 1-(2-Methyl-6-nitrophenyl)guanidine is governed by the interplay between the electron-rich guanidine group and the electron-withdrawing nitro-substituted phenyl ring.

Reactivity Parent 1-(2-Methyl-6-nitrophenyl)guanidine Guanidine Guanidine Moiety (Nucleophilic / Basic) Parent->Guanidine Nitro Nitro Group (Electrophilic Carbon) Parent->Nitro Alkylation N-Alkylation / Acylation Guanidine->Alkylation Cyclization Heterocycle Formation Guanidine->Cyclization Reduction Reduction to Amine (e.g., H₂, Pd/C or SnCl₂) Nitro->Reduction SubstitutedGuanidines Substituted Guanidines Alkylation->SubstitutedGuanidines Heterocycles Pyrimidines, Imidazoles, etc. Cyclization->Heterocycles DiaminoProduct 1-(2-Amino-6-methylphenyl)guanidine Reduction->DiaminoProduct

Caption: Key reactive sites and potential transformations of the title compound.

  • Guanidine Moiety: As a strong organic base and potent nucleophile, the guanidine group is the primary site for reactions such as alkylation, acylation, and condensation.[11][12] Its high pKa allows it to readily deprotonate a wide range of acidic protons, making it a useful catalyst in certain reactions. In synthesis, it can react with bifunctional electrophiles to construct various nitrogen-containing heterocyclic systems.

  • Nitro Group: The electron-withdrawing nature of the nitro group reduces the basicity of the guanidine moiety compared to an unsubstituted phenylguanidine. The most significant utility of the nitro group is its susceptibility to reduction. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) can cleanly convert the nitro group to a primary amine. This transformation yields 1-(2-amino-6-methylphenyl)guanidine, a highly valuable intermediate with two distinct nucleophilic centers, opening pathways to complex fused-ring systems and ligands for coordination chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Methyl-6-nitrophenyl)guanidine is not widely available, a hazard assessment can be made based on analogous structures like 1-(2-Methyl-5-nitrophenyl)guanidine nitrate and general knowledge of nitroaromatic and guanidine compounds.[3][13]

Table 3: Hazard Profile and Handling Recommendations

Category Information and Recommendations Source(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.(Based on 5-nitro analogue) [13][14]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13][14]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. Handle only in a certified chemical fume hood. [14]
Handling Avoid generating dust. Use in a well-ventilated area. Nitroaromatic compounds can be energetic; avoid exposure to high temperatures, sparks, or flames. [3]
First Aid Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention. [13]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. |[15] |

References

  • 1-(2-Methyl-6-nitrophenyl)guanidine - Benchchem.

  • Buy 1-(2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 - Biosynth.

  • 1-(2-METHYL-5-NITROPHENYL)GUANIDINE NITRATE - precisionFDA.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - CymitQuimica.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • N-(2-Methyl-5-nitrophenyl)guanidine | C8H10N4O2 | CID 11528992 - PubChem.

  • Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Synthesis technique of 2-methyl-6-nitroaniline - Beijing Institute of Technology.

  • Synthesis Technique of 2-Methyl-6-nitroaniline - Semantic Scholar.

  • 125888-48-4|1-(2-Methyl-6-nitrophenyl)guanidine - BLDpharm.

  • (2-Methyl-5-nitrophenyl)guanidine nitrate SDS, 152460-08-7 Safety Data Sheets - ECHEMI.

  • 1-(2-methyl-5-nitrophenyl)guanidine Nitrate | 152460-08-7 - Chemical Bull.

  • (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6 | Chemsrc.

  • Main methods for the synthesis of guanidine derivatives - ResearchGate.

  • DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents.

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists - PMC - NCBI.

  • A DFT Investigation of the Reactivity of Guanidinium Salts - MDPI.

  • The synthesis, structural, and spectroscopic characterization of uranium(IV) perrhenate complexes - PubMed.

  • Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing.

  • Spectroscopic Profile of 4-Hydroxypentanal: A Technical Guide - Benchchem.

  • Synthesis of guanidines - Organic Chemistry Portal.

  • Selected examples of guanidine-based drugs - ResearchGate.

  • CN103694145B - The synthetic method of (2-methyl-5-nitrophenyl) guanidine sulfate - Google Patents.

  • Spectroscopic and electrochemical studies of tin(iv) complexes - Dalton Transactions (RSC Publishing).

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC - NCBI.

  • XAFS spectroscopic study of uranyl coordination in solids and aqueous solution - Mineralogical Society of America.

  • Spectroscopic investigations of solvent effect on chiral interactions - PubMed.

Sources

Exploratory

1-(2-Methyl-6-nitrophenyl)guanidine: Conformational Control and Pharmacophore Mechanics in Targeted Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the mechanism of action of a compound is not always defined by its direct biological target, but often by its structural role in the rational design of active pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the mechanism of action of a compound is not always defined by its direct biological target, but often by its structural role in the rational design of active pharmaceutical ingredients (APIs). 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) is a privileged synthetic building block[1]. While it is not an end-stage therapeutic, its "mechanism of action" within drug discovery lies in its ability to act as a conformational-locking pharmacophore precursor .

By serving as the foundation for di-ortho-substituted 2-aminopyrimidines, this compound enables the synthesis of highly selective Type I and Type II kinase inhibitors. This whitepaper explores the thermodynamic principles, structural biology, and synthetic methodologies that make 1-(2-Methyl-6-nitrophenyl)guanidine an indispensable tool for overcoming kinase promiscuity.

The Principle of Conformational Control

The primary challenge in developing ATP-competitive kinase inhibitors is target selectivity. The human kinome consists of over 500 kinases with highly conserved ATP-binding pockets. Flexible drug molecules often adopt multiple conformations, allowing them to bind promiscuously to off-target kinases, leading to severe clinical toxicities.

1-(2-Methyl-6-nitrophenyl)guanidine solves this through strict conformational control [2].

The Steric Clash Mechanism

When the guanidine moiety of this precursor is condensed to form a 2-aminopyrimidine ring, the resulting structure features a phenyl ring attached to a pyrimidine ring via an amine bridge.

  • Without substitution , the C–N bond rotates freely, and the rings tend toward a planar conformation (~0°–30° dihedral angle) to maximize π -conjugation.

  • With di-ortho substitution (the 2-methyl and 6-nitro groups), severe allylic (A 1,3 ) steric strain occurs between the ortho-substituents and the pyrimidine nitrogen atoms.

To relieve this steric clash, the molecule is thermodynamically forced to rotate the C–N bond by approximately 90°, locking the phenyl ring completely orthogonal (perpendicular) to the pyrimidine plane[3].

Thermodynamic Advantage (Entropy vs. Enthalpy)

This locked conformation provides a massive thermodynamic advantage. A flexible molecule suffers a high entropic penalty ( ΔS ) upon binding because it must "freeze" into a single bioactive conformation. The di-ortho substituted scaffold is pre-organized . Because it is already locked in the exact orthogonal geometry required to penetrate the deep hydrophobic pockets of specific kinases (such as Src, Lck, or Bcr-Abl), the entropic penalty of binding is minimized, drastically increasing binding affinity and target selectivity[3],[2].

Translating Chemistry to Biological Mechanism

Once synthesized into an aminopyrimidine API, the structural features inherited from 1-(2-Methyl-6-nitrophenyl)guanidine dictate the drug's biological mechanism of action within the kinase ATP pocket[4],[5].

  • Hinge Region Binding : The pyrimidine core (derived from the guanidine moiety) acts as an adenine mimetic. It forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., the backbone NH and C=O of Met319 in Lck or Thr315 in Bcr-Abl)[4],[3].

  • Hydrophobic Pocket Penetration : The orthogonal 2-methyl-6-substituted phenyl ring projects downward into a deep, sterically restricted hydrophobic pocket. Only kinases that can accommodate this strict 90° geometry will bind the drug, acting as a structural "selectivity filter."

  • Solvent-Exposed Extension : The 6-nitro group acts as a synthetic handle. Upon reduction to an amine, it can be acylated to extend the molecule out of the ATP pocket toward the solvent-exposed region, improving pharmacokinetic properties (solubility) or stabilizing the inactive "DFG-out" kinase conformation.

G Hinge Kinase Hinge Region (e.g., Met319/Thr315) Pyrimidine 2-Aminopyrimidine Core (H-Bond Donor/Acceptor) Hinge->Pyrimidine Bidentate H-Bonds DiOrtho 2-Methyl-6-Substituted Phenyl (Orthogonal Conformation) Pyrimidine->DiOrtho Steric Clash Forces 90° Angle Hydrophobic Deep Hydrophobic Pocket (Selectivity Filter) DiOrtho->Hydrophobic Shape Complementarity Solvent Solvent Exposed Region (Pharmacokinetic Tuning) DiOrtho->Solvent Amide Extension

Kinase ATP-Pocket Binding Model of a Di-Ortho Substituted Aminopyrimidine Inhibitor.

Quantitative Impact on Selectivity

The rational inclusion of the 2-methyl-6-nitro/amino substitution pattern yields measurable improvements in both binding affinity and kinome selectivity.

Structural MotifDihedral Angle ( θ )Entropic Penalty ( ΔS )Target SelectivityRepresentative IC 50​
Unsubstituted Phenyl ~0° - 30° (Flexible)HighPromiscuous (High off-target)~50 nM
Mono-ortho (2-Methyl) ~45° - 60°ModerateModerate~15 nM
Di-ortho (2-Methyl-6-Nitro) ~90° (Orthogonal/Locked)Low (Pre-organized)Highly Selective< 5 nM

Table 1: Representative thermodynamic and pharmacological impacts of di-ortho substitution in aminopyrimidine kinase inhibitors.

Synthetic Workflow & Experimental Protocols

To harness 1-(2-Methyl-6-nitrophenyl)guanidine in drug development, a highly reliable, self-validating synthetic workflow is utilized. The protocol below details the transformation of this precursor into a conformationally locked Type II kinase inhibitor.

Step 1: Pyrimidine Ring Condensation

Causality : The guanidine is supplied as a stable nitrate salt. Sodium hydroxide is required to neutralize the nitric acid, liberating the highly nucleophilic free guanidine base. This base attacks the β -carbon of an enaminone, followed by intramolecular cyclization to form the pyrimidine core[4].

  • Reagents : 1-(2-Methyl-6-nitrophenyl)guanidine nitrate (1.0 eq), 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq), NaOH (2.0 eq), Isopropanol (0.5 M).

  • Procedure : Combine reagents in a round-bottom flask. Reflux at 85°C for 12 hours under a nitrogen atmosphere. Cool to room temperature, concentrate in vacuo, and precipitate the product using cold water. Filter and wash with diethyl ether.

  • Validation : LC-MS analysis must confirm the elimination of dimethylamine and the presence of the [M+H] + peak corresponding to the locked nitrophenyl-pyrimidine intermediate.

Step 2: Selective Catalytic Hydrogenation

Causality : The 6-nitro group is chemically robust enough to survive the harsh basic reflux of Step 1. However, to extend the pharmacophore, it must be converted to a nucleophilic amine. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the nitro group without saturating the aromatic pyrimidine or pyridine rings[4].

  • Reagents : Intermediate from Step 1 (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (0.2 M), H 2​ gas.

  • Procedure : Dissolve the intermediate in methanol. Carefully add Pd/C under an argon blanket. Evacuate the flask and backfill with H 2​ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

  • Validation : The reaction is complete when the distinct yellow color of the nitro compound dissipates into a colorless/pale solution. Filter through a Celite pad to remove the catalyst before proceeding.

Step 3: Pharmacophore Extension (Amidation)

Causality : The newly generated aniline is sterically hindered but sufficiently nucleophilic to react with an aroyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aminopyrimidine core, which would stall the reaction[2].

  • Reagents : Intermediate from Step 2 (1.0 eq), 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure : Cool the DMF solution of the intermediate to 0°C. Add DIPEA, followed by dropwise addition of the aroyl chloride. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation : Quench with saturated NaHCO 3​ . Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via preparative HPLC to yield the final conformationally locked API.

Synth Start 1-(2-Methyl-6-nitrophenyl)guanidine (Precursor Scaffold) Step1 Step 1: Pyrimidine Condensation [Enaminone, NaOH, iPrOH, Reflux] Start->Step1 Intermediate1 2-(2-Methyl-6-nitrophenylamino)pyrimidine (Orthogonal Core Generated) Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation [H2, Pd/C, MeOH, RT] Intermediate1->Step2 Intermediate2 2-(2-Methyl-6-aminophenylamino)pyrimidine (Nucleophilic Handle Exposed) Step2->Intermediate2 Step3 Step 3: Amidation [Aroyl Chloride, DIPEA, DMF] Intermediate2->Step3 Final Target Kinase Inhibitor (Conformationally Locked API) Step3->Final

Synthetic workflow from 1-(2-Methyl-6-nitrophenyl)guanidine to a targeted kinase inhibitor.

References

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine as a Potent and Orally Active Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • eScholarship.org. Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. Available at: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 1-(2-Methyl-6-nitrophenyl)guanidine: Solubility Thermodynamics and Thermal Stability

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) | Formula: C8H10N4O2 | MW: 194.19 g/mol Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) | Formula: C8H10N4O2 | MW: 194.19 g/mol

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, substituted phenylguanidines serve as privileged structural motifs, frequently utilized as critical synthetic intermediates for active pharmaceutical ingredients (APIs) such as tyrosine kinase inhibitors [1]. Among these, 1-(2-Methyl-6-nitrophenyl)guanidine presents a unique physicochemical challenge.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a predictive science. The juxtaposition of a highly basic, hydrophilic guanidine moiety with a sterically hindered, lipophilic, and electronically deactivating 2-methyl-6-nitrophenyl ring creates complex solvation and degradation kinetics. Understanding its solubility profile and thermal stability is not optional—it is a prerequisite for designing safe, scalable synthetic routes and stable formulations.

This whitepaper details the structural causality behind the compound's behavior, establishes self-validating experimental protocols for its characterization, and synthesizes the expected thermodynamic and thermal data.

Structural Causality: The "Ortho-Effect" on Solvation

To predict the solubility of 1-(2-Methyl-6-nitrophenyl)guanidine, we must first deconstruct its molecular architecture.

Unsubstituted (pKa ~13.6) that exists almost exclusively as a guanidinium cation in neutral water [2]. However, the introduction of the 2-methyl-6-nitrophenyl group fundamentally alters this baseline:

  • Steric Hindrance: The bulky ortho-methyl and ortho-nitro groups force the guanidine moiety out of coplanarity with the phenyl ring, disrupting optimal crystal packing.

  • Electronic Withdrawal: The strongly electronegative nitro group pulls electron density away from the guanidine nitrogen atoms, significantly lowering the compound's pKa.

  • Intramolecular Hydrogen Bonding: The oxygen atoms of the nitro group can form stable intramolecular hydrogen bonds with the adjacent guanidine protons.

The Result: This intramolecular "locking" reduces the availability of the guanidine protons to interact with water molecules, drastically reducing aqueous solubility compared to the free base of unsubstituted guanidine [3]. Consequently, the compound exhibits pronounced lipophilicity and requires acidic conditions to force protonation and achieve aqueous dissolution.

Predicted Solubility Matrix

Table 1: Thermodynamic Solubility Profile across Solvent Classes

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water (pH 7.4) 80.1Poor (< 1 mg/mL)Intramolecular H-bonding and high lipophilicity of the substituted phenyl ring prevent efficient hydration.
Aqueous HCl (pH 2.0) ~80High (> 50 mg/mL)Complete protonation of the guanidine imine nitrogen forms a highly soluble guanidinium chloride salt.
Methanol 32.7ModerateProtic solvent capable of disrupting intramolecular H-bonds and solvating the free base.
DMF / DMSO 36.7 / 46.7Very HighStrong polar aprotic solvation stabilizes the polarized push-pull electronic structure of the molecule.
Hexane 1.89InsolubleLack of polarity fails to overcome the crystal lattice energy of the polar guanidine functional group.

Experimental Architecture: Thermodynamic Solubility

To empirically validate the solubility profile, we employ a self-validating Shake-Flask Method coupled with HPLC-UV and XRPD . This protocol ensures that the data reflects true thermodynamic equilibrium rather than a kinetic artifact.

Protocol 3.1: Self-Validating Shake-Flask Workflow
  • Saturation: Add an excess of 1-(2-Methyl-6-nitrophenyl)guanidine (solid) to 5 mL of the target solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Equilibration: Agitate the suspension via magnetic stirring at 300 rpm for 48 hours. Causality: 48 hours ensures the dissolution rate has plateaued, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-UV): Dilute the supernatant and analyze via HPLC-UV against a validated calibration curve.

  • Validation Step (XRPD): Isolate the remaining solid residue and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a phase change (e.g., hydrate formation or salt disproportionation), the XRPD pattern will shift. Without this step, the solubility value might be falsely attributed to the original polymorph.

SolubilityPathway A 1-(2-Methyl-6-nitrophenyl)guanidine (Free Base Solid) B Aqueous Media (pH > 7) Poorly Soluble A->B Neutral H2O C Acidic Media (pH < 5) Protonation A->C + H+ (Acid) E Polar Aprotic Solvents (DMF, DMSO) A->E Solvation (H-Bonding) D Guanidinium Cation Highly Water Soluble C->D Salt Formation

Fig 1. pH-dependent protonation and solubility pathways of the guanidine derivative.

Thermal Stability: TGA and DSC Profiling

The thermal characterization of 1-(2-Methyl-6-nitrophenyl)guanidine requires rigorous safety and analytical protocols. Nitroaromatic compounds are inherently energetic and prone to exothermic decomposition. Furthermore, at elevated temperatures [4].

To accurately profile this, we utilize a combined approach of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [5]. TGA tracks mass loss to identify decomposition, while DSC measures heat flow to identify phase transitions (melting).

Predictive Thermal Parameters

Table 2: Expected Thermal Events and Analytical Signatures

Thermal EventAnalytical TechniqueExpected SignatureMechanistic Rationale
Desolvation / Drying TGAMinor mass loss (< 1%) below 100 °CRemoval of surface moisture. The free base is somewhat hygroscopic.
Melting Point (Tm) DSCSharp Endotherm (~130-150 °C)Disruption of the crystalline lattice. Must be confirmed by TGA showing no concurrent mass loss.
Decomposition (Td) TGA & DSCSharp Exotherm + Rapid Mass LossThe nitro group triggers energetic decomposition, cleaving the guanidine moiety and releasing NOx and NH3 gases.
Protocol 4.2: Orthogonal Thermal Analysis (Self-Validating)
  • TGA Pre-Screening: Load 2-5 mg of the sample into an open alumina crucible. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min). Causality: TGA must be performed first to establish the decomposition onset temperature (Td). This prevents damaging the highly sensitive DSC sensor with an unexpected explosive decomposition.

  • Modulated DSC (Heat-Cool-Heat): Load 2-3 mg into a crimped aluminum pan with a pinhole (to allow gas escape).

    • Cycle 1 (Heat): Heat at 10 °C/min to 20 °C below the Td established by TGA. This reveals the melting endotherm.

    • Cycle 2 (Cool): Cool at 10 °C/min back to 25 °C. This erases the thermal history and reveals crystallization kinetics.

    • Cycle 3 (Heat): Heat past the melting point until decomposition occurs.

  • Data Integration: Overlay the TGA and DSC thermograms. Causality: If a DSC endotherm perfectly aligns with a TGA mass loss step, the event is not a pure melt, but rather a decomposition or desolvation event.

ThermalWorkflow S1 Sample Preparation (Alumina/Aluminum Pans) S2 TGA Analysis (Mass Loss Tracking) S1->S2 Run First (Safety) S4 Decomposition Onset (Td) Volatile Emission S2->S4 Determine Td S3 DSC Analysis (Heat Flow Tracking) S5 Melting Point (Tm) Endothermic Transition S3->S5 Heat-Cool-Heat S4->S3 Set DSC Limits S6 Integrated Thermal Profile (Validation of Events) S4->S6 S5->S6 Overlay Data

Fig 2. Parallel TGA and DSC workflow for comprehensive thermal stability profiling.

Conclusion

The physicochemical profiling of 1-(2-Methyl-6-nitrophenyl)guanidine reveals a molecule heavily influenced by the ortho-substitution of its phenyl ring. Its solubility is dictated by intramolecular hydrogen bonding and lipophilicity, requiring acidic environments or polar aprotic solvents for effective dissolution. Thermally, the presence of the nitro group necessitates strict analytical workflows, utilizing TGA to establish safe boundaries before DSC analysis to capture its melting and exothermic decomposition profiles. By employing these self-validating protocols, researchers can confidently transition this intermediate through the rigorous demands of chemical scale-up and formulation.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 3520, Guanidine. PubChem. Available at:[Link]

  • American Chemical Society. Guanidine - Molecule of the Week. ACS Publications. Available at: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine. Available at: [Link]

  • ResolveMass Laboratories. DSC vs TGA: A Simple Comparison Guide. ResolveMass. Available at: [Link]

Exploratory

In Vitro Toxicity and Safety Profiling of 1-(2-Methyl-6-nitrophenyl)guanidine: A Mechanistic Guide for Preclinical Drug Development

Executive Summary In early-stage drug discovery, the identification and mitigation of structural alerts (toxicophores) are paramount to reducing downstream attrition. 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the identification and mitigation of structural alerts (toxicophores) are paramount to reducing downstream attrition. 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4) is a highly privileged synthetic intermediate widely utilized in the construction of complex nitrogen-containing active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors and α2-adrenoceptor ligands 1.

However, evaluating the in vitro safety profile of this scaffold requires a nuanced understanding of its dual-threat chemical architecture. The molecule harbors two distinct functional groups with well-documented safety liabilities: a nitroaromatic ring (associated with genotoxicity and oxidative stress) and a guanidine moiety (associated with basicity-driven cardiotoxicity). This whitepaper provides an authoritative, causality-driven framework for profiling the in vitro toxicity of 1-(2-Methyl-6-nitrophenyl)guanidine, detailing the mechanistic rationale, self-validating experimental protocols, and data interpretation strategies.

Mechanistic Rationale for Toxicity Profiling

Before deploying high-throughput in vitro assays, we must establish the biochemical causality behind the expected toxicological outcomes.

The Nitroaromatic Toxicophore: Bioreduction and Genotoxicity

Nitroaromatic compounds are notorious for their potential to induce mutagenesis and cytotoxicity. The primary mechanism of toxicity is not usually driven by the parent compound, but by its metabolic bioactivation 2. Hepatic and bacterial nitroreductases catalyze single-electron transfers to the nitro group, forming a highly reactive nitro anion radical. Under aerobic conditions, this radical undergoes redox cycling, transferring an electron to molecular oxygen to generate superoxide anions (reactive oxygen species, ROS), leading to severe oxidative stress and cellular necrosis 3. Furthermore, further reduction to hydroxylamines can lead to direct DNA alkylation, triggering frameshift mutations.

The Guanidine Pharmacophore: Basicity and hERG Liability

The guanidine group is one of the most basic functional groups in organic chemistry (pKa ~13.5). At a physiological pH of 7.4, 1-(2-Methyl-6-nitrophenyl)guanidine exists almost exclusively as a protonated cation. While this basicity is excellent for engaging target receptors via salt bridges, it presents a severe liability for the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) 4. The protonated guanidine can become trapped in the inner vestibule of the hERG channel, forming strong cation-π interactions with aromatic residues (e.g., Tyr652 and Phe656), leading to QT interval prolongation and fatal arrhythmias.

ToxicityMechanisms cluster_nitro Nitroaromatic Liability cluster_guanidine Guanidine Liability Compound 1-(2-Methyl-6-nitrophenyl) guanidine NitroRed Nitroreductase Bioactivation Compound->NitroRed Bioreduction Protonation Protonation at Physiological pH Compound->Protonation pKa ~13.5 ROS ROS Generation (Superoxide) NitroRed->ROS e- transfer DNA DNA Alkylation (Genotoxicity) ROS->DNA Oxidative Stress hERG hERG Channel Blockade Protonation->hERG Cation-Pi Binding Cardio Cardiotoxicity (QT Prolongation) hERG->Cardio Action Potential Block

Figure 1: Dual mechanistic pathways of toxicity for 1-(2-Methyl-6-nitrophenyl)guanidine.

Core In Vitro Toxicity Workflows & Protocols

To rigorously evaluate these liabilities, we must implement self-validating experimental systems. A self-validating protocol includes internal controls that prove the assay's mechanistic integrity (e.g., metabolic activation states, state-dependent channel blocking).

Protocol 1: Miniaturized Ames II Assay (Genotoxicity)

Causality: Standard OECD 471 Ames tests require gram-scale material. In early discovery, the miniaturized Ames II assay provides high-throughput mutagenicity data. We specifically utilize Salmonella typhimurium strains TA98 and TA100. TA98 detects frameshift mutations (characteristic of nitroaromatic DNA intercalation), while TA100 detects base-pair substitutions 5.

Step-by-Step Methodology:

  • Preparation of S9 Mix: Prepare rat liver S9 fraction (induced by Aroclor 1254) with NADP+ and glucose-6-phosphate. Validation step: This ensures the nitro group can undergo hepatic bioactivation in vitro.

  • Compound Dilution: Dissolve 1-(2-Methyl-6-nitrophenyl)guanidine in DMSO. Prepare a 6-point concentration curve (e.g., 1.5 to 500 µ g/well ).

  • Exposure: In 384-well plates, combine 10 µL of compound, 10 µL of S9 mix (or buffer for -S9 conditions), and 240 µL of the bacterial suspension (TA98 or TA100) in exposure medium.

  • Incubation: Incubate at 37°C for 90 minutes with shaking to allow for metabolic activation and DNA interaction.

  • Indicator Addition: Add the reversion indicator medium (containing a pH indicator). Incubate for 48 hours at 37°C.

  • Readout: Score wells for color change (purple to yellow indicates bacterial growth due to histidine reversion). A ≥2-fold increase in revertants over the vehicle control constitutes a positive genotoxic flag.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality: Radioligand binding assays often yield false negatives for basic amines because they do not account for the voltage-dependent opening of the hERG channel required for the drug to access the inner binding site. Automated patch-clamp electrophysiology provides functional, state-dependent block data.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and resuspend in extracellular recording solution (pH 7.4).

  • Patching: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Apply negative pressure to establish a giga-ohm seal, followed by a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Validation step: This specific voltage protocol forces the channel into the open state, allowing the protonated guanidine to enter the pore.

  • Compound Application: Perfuse 1-(2-Methyl-6-nitrophenyl)guanidine at increasing concentrations (0.1 µM to 30 µM).

  • Data Analysis: Measure the reduction in peak tail current amplitude. Calculate the IC₅₀ using a Hill equation fit. An IC₅₀ < 10 µM is a significant red flag for preclinical development.

Protocol 3: HepG2 Cytotoxicity and ROS Profiling

Causality: To confirm if the nitroreduction is causing oxidative stress-mediated cell death, we multiplex a luminescent ATP viability assay (CellTiter-Glo) with a Reactive Oxygen Species assay (ROS-Glo) in human hepatoma (HepG2) cells.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 96-well opaque white plates at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the compound (0.1 to 100 µM) for 24 hours.

  • ROS Detection: Add the ROS-Glo H₂O₂ substrate to the wells for the final 6 hours of treatment. The substrate reacts directly with ROS generated by nitroaromatic redox cycling.

  • Luminescence Readout: Add the detection reagent and read luminescence. Normalize ROS signal to cell viability (measured in parallel via ATP quantification) to ensure ROS spikes are not artificially masked by extensive cell death.

ScreeningWorkflow Start Tier 1: High-Throughput Screening Ames Miniaturized Ames II (Mutagenicity) Start->Ames HepG2 HepG2 Cytotoxicity (CellTiter-Glo) Start->HepG2 Decision1 Genotoxic / Cytotoxic? Ames->Decision1 HepG2->Decision1 Tier2 Tier 2: Mechanistic Profiling Decision1->Tier2 No / Manageable LeadOpt Lead Optimization (Scaffold Hopping) Decision1->LeadOpt Yes (High Risk) hERG Automated Patch-Clamp (hERG Liability) Tier2->hERG ROSAssay ROS-Glo Assay (Oxidative Stress) Tier2->ROSAssay

Figure 2: Tiered in vitro safety screening workflow for nitroaromatic guanidine derivatives.

Quantitative Data Presentation

Based on the physicochemical properties of 1-(2-Methyl-6-nitrophenyl)guanidine and historical data for structurally analogous nitroaromatic-guanidine hybrids, the table below summarizes the expected in vitro safety thresholds and mechanistic drivers.

Assay CategorySpecific AssayExpected Outcome / RangeMechanistic Driver
Genotoxicity Ames II (TA98, +S9)Positive (≥2-fold revertants)Hepatic bioactivation of the nitro group leading to DNA intercalation/frameshift.
Genotoxicity Ames II (TA100, -S9)Negative or Weak PositiveBacterial nitroreductase activity causing minor base-pair substitutions.
Cardiotoxicity hERG Patch-ClampIC₅₀: 1.0 µM – 15.0 µM Cation-π interactions of the protonated guanidine within the Kv11.1 pore.
Hepatotoxicity HepG2 CellTiter-GloCC₅₀: 20 µM – 50 µM General cytotoxicity secondary to oxidative stress and mitochondrial uncoupling.
Oxidative Stress ROS-Glo AssayHigh (Dose-dependent spike)Redox cycling of the nitro anion radical generating superoxide anions.
Pharmacokinetics PAMPA PermeabilityLow (< 5 x 10⁻⁶ cm/s)High polarity and permanent positive charge at pH 7.4 restricts passive diffusion.

Conclusion & Scaffold Mitigation Strategies

1-(2-Methyl-6-nitrophenyl)guanidine is a powerful synthetic building block, but its direct use as a pharmacological agent is severely limited by its intrinsic toxicity profile. The in vitro data generated from the protocols outlined above will almost certainly flag the compound for genotoxicity (due to the nitroaromatic ring) and hERG blockade (due to the highly basic guanidine).

For medicinal chemists utilizing this scaffold, mitigation strategies should focus on:

  • Nitro Group Replacement: Reducing the nitro group to an amine or replacing it with bioisosteres (e.g., trifluoromethyl or cyano groups) to eliminate nitroreductase-mediated ROS generation.

  • Guanidine Masking: Modulating the pKa of the guanidine moiety by incorporating electron-withdrawing groups (e.g., cyanoguanidines or acylguanidines) to reduce physiological protonation, thereby mitigating hERG binding and improving membrane permeability.

By understanding the mechanistic causality behind these in vitro toxicity signals, drug development professionals can proactively design out these liabilities before advancing to costly in vivo models.

References

  • Benchchem. "1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4)." Benchchem Chemical Database.
  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO Brazil.
  • PubMed Central (PMC). "Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis." National Institutes of Health.
  • ACS Publications. "Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile." Journal of Medicinal Chemistry.
  • RSC Publishing. "Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies." RSC Advances.

Sources

Foundational

1-(2-Methyl-6-nitrophenyl)guanidine molecular weight and physical characteristics

An In-depth Technical Guide to 1-(2-Methyl-6-nitrophenyl)guanidine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Methyl-6-nitrophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Methyl-6-nitrophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methyl-6-nitrophenyl)guanidine, a key organic compound with significant potential in medicinal chemistry and pharmaceutical research. This document details its core molecular and physical characteristics, explores its role as a synthetic intermediate, and provides insights into its handling and safety. As a specialized guanidine derivative, understanding its properties is crucial for its effective application in the synthesis of complex nitrogen-containing molecules and novel pharmacologically active compounds.

Introduction: The Significance of Guanidine Derivatives in Drug Discovery

Guanidine and its derivatives are a class of organic compounds that play a crucial role in biological systems and are recognized as "privileged structures" in the field of drug discovery. Their unique electronic and structural properties allow them to participate in a variety of biological interactions, making them valuable scaffolds for the development of new therapeutic agents. 1-(2-Methyl-6-nitrophenyl)guanidine is a notable member of this family, characterized by a 2-methyl-6-nitrophenyl group attached to a guanidine moiety. This substitution pattern offers specific steric and electronic features that can be exploited in the design of targeted molecules. Its primary value lies in its function as a versatile building block for synthesizing more complex molecules, including heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).

Core Molecular and Physical Characteristics

A precise understanding of the fundamental properties of 1-(2-Methyl-6-nitrophenyl)guanidine is essential for its application in research and development. These characteristics dictate its behavior in chemical reactions and its suitability for various synthetic pathways.

PropertyValueSource
Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
IUPAC Name 2-(2-methyl-6-nitrophenyl)guanidine
CAS Number 125888-48-4

Synthesis and Mechanistic Considerations

The synthesis of substituted guanidines is a well-established area of organic chemistry, with several general methods available. These reactions typically involve nucleophilic substitution or addition to a guanylating reagent.

Conceptual Synthetic Workflow

The synthesis of phenylguanidines often starts from the corresponding aniline. For 1-(2-Methyl-6-nitrophenyl)guanidine, a plausible synthetic route would involve the reaction of 2-methyl-6-nitroaniline with a guanylating agent.

Synthesis_Workflow Aniline 2-Methyl-6-nitroaniline Reaction Guanylation Reaction Aniline->Reaction Reagent Guanylating Reagent (e.g., Cyanamide, S-Methylisothiourea) Reagent->Reaction Product 1-(2-Methyl-6-nitrophenyl)guanidine Reaction->Product

Caption: Conceptual workflow for the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine.

A common method for preparing similar compounds, such as 2-methyl-5-nitrophenyl guanidine, involves reacting 2-amino-4-nitrotoluene with an aqueous solution of cyanamide in the presence of an acid like hydrochloric acid.[3] Another patented method describes the condensation reaction of 2-chloro-4-nitrotoluene with guanidine hydrochloride in an alcohol solvent in the presence of an acid-binding agent, achieving high yields and purity.[4] These established protocols for a closely related isomer provide a strong foundation for developing a synthetic procedure for the 6-nitro analog. The choice of guanylating reagent and reaction conditions can be optimized to achieve the desired yield and purity.

Role as a Synthetic Intermediate in Medicinal Chemistry

The true value of 1-(2-Methyl-6-nitrophenyl)guanidine lies in its utility as a key intermediate in the synthesis of more complex and potentially bioactive molecules. Guanidine derivatives are integral to the structure of numerous compounds with therapeutic applications.

Potential Applications in Drug Development:
  • Tyrosine Kinase Inhibitors: Closely related analogs, specifically the 5-nitro isomer, have been documented as crucial precursors in the multi-step synthesis of tyrosine kinase inhibitors. This suggests that 1-(2-Methyl-6-nitrophenyl)guanidine could serve a similar role in the development of novel kinase inhibitors for applications in oncology and other therapeutic areas.

  • Heterocyclic Chemistry: The guanidine moiety is a versatile functional group for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.

  • Arginine Mimetics: The guanidinium group can act as a mimetic of the side chain of arginine, an amino acid frequently involved in biological recognition processes. This property can be exploited to design molecules that interact with specific protein targets.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Intended Use: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

  • Safety Data Sheet (SDS): Researchers must consult the Safety Data Sheet (SDS) prior to use to be fully aware of all potential hazards and required safety precautions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For the related 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, storage in a cool environment is recommended.[5]

Conclusion: A Versatile Building Block for Future Discoveries

1-(2-Methyl-6-nitrophenyl)guanidine represents a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern provides a scaffold for the development of novel compounds with potential therapeutic applications. A thorough understanding of its molecular and physical properties, coupled with established synthetic methodologies for related compounds, empowers researchers to effectively utilize this compound in their pursuit of new and innovative medicines. Further investigation into the specific reactivity and applications of this particular isomer is warranted and holds promise for advancing pharmaceutical research.

References

  • N-(2-Methyl-5-nitrophenyl)guanidine. PubChem. [Link]

  • 1-(2-METHYL-5-NITROPHENYL)GUANIDINE NITRATE. precisionFDA. [Link]

  • (2-methyl-5-nitrophenyl) nitrate. Chemsrc. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Preparation method of 2-methyl-5-nitrophenylguanidine.

Sources

Exploratory

The Role of 1-(2-Methyl-6-nitrophenyl)guanidine as an Organic Synthesis Building Block: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, highly functionalized aryl guanidines serve as privileged scaffolds for the construction of nitrogen-rich heterocycles. 1-(2-Methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, highly functionalized aryl guanidines serve as privileged scaffolds for the construction of nitrogen-rich heterocycles. 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) is a structurally unique building block characterized by its ortho, ortho'-disubstitution pattern. This technical guide explores the chemical causality behind its reactivity, its utility in synthesizing kinase inhibitor precursors, and its critical regulatory role as a tracked impurity in the manufacturing of the blockbuster drug Imatinib.

Structural Profiling & Chemical Causality

The synthetic utility of 1-(2-Methyl-6-nitrophenyl)guanidine is entirely dictated by its steric and electronic environment. The guanidine moiety is inherently a strong nucleophile and base. However, the presence of a methyl group at the 2-position and a strongly electron-withdrawing nitro group at the 6-position creates a highly hindered and electronically deactivated local environment.

Understanding these properties is critical for designing successful downstream coupling reactions. The compound resists mild condensation conditions, necessitating high-temperature polar aprotic environments or specific catalytic activation.

Table 1: Physicochemical Properties & Synthetic Implications
PropertyValueCausality / Synthetic Implication
Molecular Formula C8H10N4O2High nitrogen-to-carbon ratio; ideal for generating H-bond donor/acceptor networks in target APIs.
Molecular Weight 194.19 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
CAS Number 125888-48-4Primary identifier for procurement and regulatory impurity tracking .
pKa (Guanidine) ~12.5 (est.)Exists as a protonated salt at physiological pH; requires strong basification (pH > 12) during synthetic workup to isolate the free base.
Steric Hindrance High (ortho, ortho')Forces the guanidine plane out of alignment with the aryl ring, reducing resonance overlap and altering nucleophilicity compared to para-isomers.

Synthesis of the Guanidine Scaffold

The synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine from 2-methyl-6-nitroaniline requires overcoming the severe nucleophilic deactivation of the starting aniline. Traditional guanylation methods often fail or yield trace amounts. To drive the reaction, chemists employ electrophilic activation of cyanamide using pyridine hydrochloride .

Mechanistic Logic

Pyridine hydrochloride serves a dual purpose: it acts as a high-boiling solvent (melting into a flux at reaction temperatures) and provides the acidic protons necessary to convert cyanamide into a highly electrophilic carbodiimidium ion . This activated species is aggressive enough to be attacked by the sterically hindered, electron-poor nitrogen of 2-methyl-6-nitroaniline.

G A 2-Methyl-6-nitroaniline (Sterically Hindered) D Nucleophilic Attack (100°C, 12h) A->D B Cyanamide + Pyridine HCl C Electrophilic Activation B->C C->D Carbodiimidium Ion E 1-(2-Methyl-6-nitrophenyl)guanidine (Target Scaffold) D->E NaOH Workup

Synthetic workflow for 1-(2-Methyl-6-nitrophenyl)guanidine via electrophilic activation.

Protocol 1: Step-by-Step Guanylation Workflow
  • Reagents: 2-Methyl-6-nitroaniline (1.0 eq), Cyanamide (2.5 eq), Pyridine hydrochloride (10.0 eq).

  • Step 1 (Activation): In a dry, round-bottom flask equipped with a reflux condenser, combine the aniline, cyanamide, and pyridine hydrochloride.

  • Step 2 (Condensation): Heat the mixture to 100–120°C under a nitrogen atmosphere. The pyridine hydrochloride will melt, creating a homogenous reaction flux. Maintain stirring for 12 hours.

  • Step 3 (Quenching & Basification): Cool the melt to approximately 50°C (before it solidifies) and slowly add 10% aqueous NaOH until the aqueous phase reaches pH > 12. Causality: The product forms as a hydrochloride salt; strong base is mandatory to liberate the insoluble free guanidine.

  • Step 4 (Isolation): Filter the resulting precipitate under vacuum, wash extensively with cold deionized water to remove residual pyridine and salts, and dry under high vacuum at 40°C.

  • Self-Validation Check: Analyze the crude solid via LC-MS. The successful conversion is marked by the disappearance of the yellow aniline spot on TLC and the appearance of a highly polar peak with a mass of [M+H]⁺ = 195.2.

Application in Heterocyclic Drug Discovery

Aryl guanidines are privileged precursors for 2-aminoquinazolines and 1,2,4-benzotriazines—core scaffolds in numerous FDA-approved tyrosine kinase inhibitors . 1-(2-Methyl-6-nitrophenyl)guanidine is particularly valuable because its nitro group can be subsequently reduced to an amine, providing a synthetic handle for late-stage Buchwald-Hartwig cross-coupling.

G A 1-(2-Methyl-6-nitrophenyl)guanidine C Base-Promoted Cyclocondensation (NMP, K2CO3, 120°C) A->C B o-Fluorobenzaldehyde B->C D Nitro-Substituted 2-Aminoquinazoline C->D E Catalytic Hydrogenation (Pd/C, H2, MeOH) D->E F Amino-Quinazoline Scaffold (Kinase Inhibitor Precursor) E->F

Divergent synthesis pathway from the guanidine building block to quinazoline scaffolds.

Protocol 2: Cyclocondensation to a 2-Aminoquinazoline Scaffold
  • Reagents: 1-(2-Methyl-6-nitrophenyl)guanidine (1.0 eq), 2-Fluorobenzaldehyde (1.1 eq), K₂CO₃ (3.0 eq), N-Methyl-2-pyrrolidone (NMP).

  • Step 1 (Setup): Dissolve the guanidine and 2-fluorobenzaldehyde in anhydrous NMP. Add finely powdered K₂CO₃. Causality: NMP provides a high-boiling, polar aprotic environment necessary to overcome steric hindrance. K₂CO₃ acts as an acid scavenger for the HF generated during the SNAr cyclization.

  • Step 2 (Cyclization): Heat the suspension to 120°C for 12–24 hours under vigorous stirring.

  • Step 3 (Precipitation): Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice water. The crude quinazoline will precipitate as a solid.

  • Step 4 (Purification): Isolate via vacuum filtration, wash with water, and recrystallize from hot ethanol.

  • Self-Validation Check: ¹H-NMR spectroscopy must show the complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of the fused quinazoline aromatic signals.

Regulatory Significance: The Imatinib Impurity Paradigm

Beyond its use as a deliberate building block, 1-(2-Methyl-6-nitrophenyl)guanidine holds immense importance in pharmaceutical quality control. It is officially designated as Imatinib Impurity 4 (or Impurity 44 in some pharmacopeial monographs) .

Imatinib (Gleevec) is synthesized starting from the 5-nitro isomer (2-methyl-5-nitroaniline). However, industrial nitration of o-toluidine inevitably produces trace amounts of the 6-nitro isomer. If not rigorously purged, this isomer undergoes the exact same guanylation and subsequent pyrimidine-coupling steps, resulting in an inactive, off-target API isomer.

Table 2: Isomeric Comparison in API Synthesis
Feature5-Nitro Isomer (CAS 152460-07-6)6-Nitro Isomer (CAS 125888-48-4)
Primary Role Key intermediate for Imatinib APIImatinib Impurity 4 / Novel building block
Steric Environment Less hindered (nitro is meta to guanidine)Highly hindered (nitro is ortho to guanidine)
Reactivity Profile High nucleophilicity in condensationsLower nucleophilicity; requires harsher cyclization conditions
Regulatory Status API Starting Material (GMP controlled)Tracked Impurity (Must be strictly <0.10% in final API)

To ensure API trustworthiness, analytical chemists utilize this specific compound as a reference standard to validate HPLC/UPLC impurity profiling methods, ensuring the final Imatinib batch is free from the 6-isomer cascade products.

References

  • Shenzhen Molcoo Biochemical Technology Co., Ltd. "Imatinib Impurity 4 (CAS: 125888-48-4)." Molcoo, 2024. URL:[Link]

  • Pal, M., et al. "Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration." Journal of Medicinal Chemistry, ACS Publications, 2008. URL:[Link]

  • Solomin, V. "Synthesis of Bacterial Two-Component System Inhibitors." Riga Technical University (RTU), 2020. URL: [Link]

Foundational

electronic properties of the 2-methyl-6-nitrophenyl guanidine moiety

An In-Depth Technical Guide to the Electronic Properties of the 2-Methyl-6-Nitrophenyl Guanidine Moiety Abstract The 2-methyl-6-nitrophenyl guanidine moiety represents a fascinating molecular architecture, embodying a cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of the 2-Methyl-6-Nitrophenyl Guanidine Moiety

Abstract

The 2-methyl-6-nitrophenyl guanidine moiety represents a fascinating molecular architecture, embodying a classic intramolecular "push-pull" system. It integrates the potent π-electron-donating guanidinyl group with the strongly electron-withdrawing nitro group on an aromatic scaffold, modulated by the steric and electronic influence of an ortho-methyl substituent. This guide provides a comprehensive analysis of the core electronic properties of this moiety, grounded in theoretical principles and supported by established experimental and computational methodologies. We dissect the individual and collective contributions of the substituent groups to the molecule's electronic structure, including its frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and overall reactivity. Detailed protocols for characterization via Density Functional Theory (DFT), UV-Visible Spectroscopy, and Cyclic Voltammetry are presented, offering a framework for both predictive analysis and empirical validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the unique electronic characteristics of this versatile chemical scaffold.

Introduction: A System of Electronic Contrast

The guanidine group is a cornerstone of medicinal chemistry and materials science, prized for its strong basicity, extensive hydrogen bonding capabilities, and robust electron-donating nature.[1][2] Its high nitrogen content and the Y-shaped delocalization of its π-electrons make it a "superbase" and a privileged structural motif in pharmacologically active agents.[2] When appended to an aromatic ring, it acts as a powerful activating group.

This guide focuses on the specific case where this potent donor is placed in direct electronic communication with one of the strongest non-ionic electron-withdrawing groups in organic chemistry: the nitro group (NO₂). The resulting 2-methyl-6-nitrophenyl guanidine system is a polarized, electronically rich scaffold. The additional presence of a methyl group at the second ortho position introduces further steric and electronic complexity. Understanding the electronic interplay within this moiety is crucial for predicting its chemical behavior, its interaction with biological targets, and its potential application in fields such as nonlinear optics or as a redox-active component.

The purpose of this guide is to deconstruct the electronic properties of this moiety from first principles, offer a robust computational framework for its analysis, and detail the experimental techniques required to characterize it empirically.

Theoretical Framework: Deconstructing the Substituent Effects

The electronic landscape of 2-methyl-6-nitrophenyl guanidine is dominated by the interplay of its functional groups, transmitted through the phenyl ring's π-system.

The Guanidine Core: A Powerful Electron Donor

The guanidino moiety is an exceptional electron donor. This property arises from the delocalization of lone pairs from the three nitrogen atoms into the central carbon's p-orbital, creating a stable, delocalized 6-π-electron system analogous to aromatic systems.[2] This "Y-delocalization" makes the guanidinium cation exceptionally stable and the neutral guanidine group a powerful resonance donor (+M effect).

The Nitro Group: A Potent Electron Acceptor

The nitro group is a canonical example of a strong electron-withdrawing group, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

  • Mesomeric (Resonance) Effect (-M): The nitro group can accept π-electron density from the ring into its N-O bonds, further delocalizing the ring's electrons and creating regions of positive charge on the aromatic system.

The electron-withdrawing power of the nitro group is quantified by its large positive Hammett substituent constant (σp = +0.78).[3][4]

The Methyl Group: A Modulating Influence

The methyl group is generally considered a weak electron-donating group through an inductive (+I) effect.[5] In this specific structure, its primary role is likely steric. Positioned ortho to the bulky guanidine group, it contributes to significant steric hindrance.

The "Ortho Effect": Steric Clash and Electronic Consequences

The placement of both the methyl and nitro groups ortho to the guanidine substituent is critical. Steric repulsion between these adjacent groups will likely force the guanidino and nitro groups to twist out of the plane of the phenyl ring. This dihedral rotation has a profound electronic consequence: it disrupts the π-orbital overlap between the substituents and the aromatic ring. This disruption can inhibit the resonance effects (+M for guanidine, -M for nitro), meaning their electronic influence will be more heavily dictated by their inductive effects. Accurately predicting the molecule's properties therefore requires a computational approach that can model this non-planar geometry.

Below is a conceptual diagram of the electronic push-pull mechanism.

G cluster_0 cluster_1 cluster_2 Aromatic Phenyl Ring (π-System) Acceptor Nitro Group (Strong Acceptor, -M/-I) Aromatic->Acceptor e⁻ Pull (-M) Donor Guanidine (Strong Donor, +M/+I) Donor->Aromatic e⁻ Push (+M) Methyl Methyl (Weak Donor, +I) Methyl->Aromatic e⁻ Push (+I)

Caption: Push-pull electronic effects in the 2-methyl-6-nitrophenyl guanidine system.

Computational Analysis of Electronic Structure

To quantify the , computational methods, particularly Density Functional Theory (DFT), are indispensable. DFT provides a balance of accuracy and computational efficiency for calculating the electronic structure and related properties of organic molecules.[6][7]

Methodology: Density Functional Theory (DFT)

DFT calculations are used to solve the electronic Schrödinger equation by approximating the energy of the system as a functional of the electron density.[8] This approach allows for the prediction of a wide range of molecular properties, including geometries, reaction mechanisms, and spectroscopic parameters.[6] A typical DFT study involves geometry optimization followed by calculation of electronic properties using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9][10]

DFT_Workflow start Define Molecular Structure geom_opt Geometry Optimization (Find Energy Minimum) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (DFT) freq_calc->sp_calc prop_analysis Property Analysis sp_calc->prop_analysis homo_lumo HOMO/LUMO Analysis prop_analysis->homo_lumo esp Electrostatic Potential prop_analysis->esp reactivity Reactivity Descriptors prop_analysis->reactivity

Caption: A typical workflow for the computational analysis of a molecule using DFT.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[11][12]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). For this "push-pull" system, the HOMO is expected to be localized primarily on the electron-rich guanidinyl-phenyl fragment.[13][14]

  • LUMO: The energy of the LUMO is related to the ability to accept electrons (its electron affinity). The LUMO is anticipated to be centered on the electron-deficient nitrophenyl portion of the molecule.[13][15]

  • HOMO-LUMO Gap (ΔE): This energy difference is the lowest energy required for an electronic excitation.[11][16] A smaller gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in its UV-Vis absorption spectrum.[1][12]

ParameterDescriptionPredicted Value (Illustrative)
E_HOMO Energy of the Highest Occupied Molecular Orbital-5.8 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-2.1 eV
ΔE (Gap) HOMO-LUMO Energy Gap (E_LUMO - E_HOMO)3.7 eV
Caption: Table of predicted Frontier Molecular Orbital energies for 2-methyl-6-nitrophenyl guanidine.
Molecular Electrostatic Potential (ESP)

An ESP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 2-methyl-6-nitrophenyl guanidine, the ESP map is predicted to show:

  • High negative potential (red/orange): Concentrated around the oxygen atoms of the nitro group and the imine nitrogen of the guanidine group, indicating regions susceptible to electrophilic attack or hydrogen bond donation.[17]

  • High positive potential (blue): Located around the hydrogen atoms of the guanidine's amine groups, indicating sites for nucleophilic attack or hydrogen bond acceptance.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity.[1][14]

DescriptorFormulaDescription
Ionization Potential (IP) IP ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ) χ ≈ (IP + EA) / 2The ability to attract electrons.
Chemical Hardness (η) η ≈ (IP - EA) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of electrophilic character.
Caption: Global reactivity descriptors derived from DFT calculations.

Experimental Characterization Techniques

The theoretical predictions from DFT can be validated and complemented by spectroscopic and electrochemical experiments.

G dft DFT Calculations homo E_HOMO dft->homo lumo E_LUMO dft->lumo gap ΔE (HOMO-LUMO Gap) dft->gap ox Oxidation Potential (E_ox) homo->ox correlates with red Reduction Potential (E_red) lumo->red correlates with abs Absorption λ_max gap->abs correlates with exp Experimental Methods cv Cyclic Voltammetry exp->cv uvvis UV-Vis Spectroscopy exp->uvvis cv->ox cv->red uvvis->abs

Caption: Relationship between computational predictions and experimental validation.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[18] For 2-methyl-6-nitrophenyl guanidine, the spectrum is expected to be characterized by intense absorptions corresponding to π → π* transitions. Due to the strong intramolecular charge transfer (ICT) character from the guanidine donor to the nitro acceptor, a low-energy, high-wavelength absorption band is anticipated, likely falling in the UVA or visible region.[18][19]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., acetonitrile, methanol). Prepare a blank cuvette containing only the solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

  • Sample Measurement: Replace the solvent cuvette in the sample beam with the sample solution cuvette.

  • Scan: Scan a range of wavelengths (e.g., 200-600 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule in solution.[20] These potentials provide an empirical measure of the LUMO and HOMO energy levels, respectively.[21]

  • Oxidation Wave: An anodic peak corresponding to the oxidation of the electron-rich guanidine moiety is expected.

  • Reduction Wave: A cathodic peak corresponding to the reduction of the electron-deficient nitro group is anticipated.

Experimental Protocol: Cyclic Voltammetry Measurement

  • Solution Preparation: Dissolve the compound (e.g., 1 mM) in an aprotic solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Scan: Apply a potential waveform, scanning from an initial potential towards negative potentials to observe reduction, then reversing the scan towards positive potentials to observe oxidation.

  • Internal Standard (Optional but Recommended): After the initial scan, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and re-run the scan to accurately reference the measured potentials.[21]

  • Analysis: Determine the peak potentials (E_pa, E_pc) or half-wave potentials (E₁/₂) for the redox events.

Synthesis and Predicted Reactivity

While a detailed synthetic guide is beyond the scope of this document, a common route to such N-aryl guanidines involves the reaction of the corresponding aniline (2-methyl-6-nitroaniline) with a guanylating agent, such as cyanamide or a protected carbodiimide.[22][23]

The electronic structure dictates the molecule's reactivity:

  • Basicity: The guanidine group remains a strong base, capable of being protonated. However, the powerful electron-withdrawing effect of the ortho-nitro group is expected to significantly lower its pKa compared to an unsubstituted phenylguanidine.[24]

  • Nucleophilicity: The terminal -NH₂ groups of the guanidine moiety are nucleophilic centers.

  • Redox Chemistry: The molecule is inherently redox-active. The guanidine can be oxidized, and the nitro group can be readily reduced, potentially through several single-electron steps, to form nitro radical anions, nitroso, and eventually amino groups.

Conclusion and Outlook

The 2-methyl-6-nitrophenyl guanidine moiety is a prime example of a sterically-hindered, electronically polarized "push-pull" system. Its properties are defined by the strong electron-donating guanidine group and the powerful electron-withdrawing nitro group, with the ortho-methyl group providing steric modulation. The resulting electronic structure features a relatively low HOMO-LUMO gap and a significant ground-state dipole moment.

This unique combination of features makes it a valuable scaffold for further exploration. Its potential applications could include:

  • Materials Science: As a chromophore for nonlinear optical materials or as a component in redox-switchable systems.

  • Medicinal Chemistry: As a rigid, polar scaffold for designing enzyme inhibitors or receptor ligands, where its hydrogen bonding and charge distribution can be tailored for specific molecular recognition tasks.[1][14]

The theoretical and experimental workflows detailed in this guide provide a robust foundation for any researcher aiming to investigate and utilize the rich electronic landscape of this and related guanidine-containing molecules.

References

  • Majid, A., Bibi, M., Khan, S. U. D., & Haider, S. (2019). First-Principles Investigations of Novel Guanidine-Based Dyes. PMC. [Link]

  • Shabalin, I. (2022). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Schön, S., & Lehmann, M. (2024). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Scientific Reports. [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

  • Neese, F. (2012). Density functional theory. PMC. [Link]

  • Savas, P. (2020). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Digital Commons @ Liberty University. [Link]

  • Zuman, P. (2017). Results of voltammetric determination of guanidine compounds -pharmaceuticals at HMDE. ResearchGate. [Link]

  • Cindrić, M., et al. (2025). Molecular and Electronic Structure and Properties of the Single Benzene‐Based Fluorophores Containing Guanidine Subunit. Journal of Computational Chemistry. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Williams, A. M., et al. (2024). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ACS Organic & Inorganic Au. [Link]

  • ResearchGate. (2019). UV-vis absorption spectra of different nitroaromatic compounds. [Link]

  • Williams, A. M., et al. (2023). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ChemRxiv. [Link]

  • ResearchGate. (2022). The UV–vis spectra of various nitroaromatic compounds and excitation of... [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC. [Link]

  • Himmel, D., et al. (2025). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. PMC. [Link]

  • Z-S. Bai, et al. (2021). Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. PMC. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Nordin, N. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen. [Link]

  • Al-amiedy, D. H. (2016). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal. [Link]

  • Lejon, T., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. [Link]

  • University of Massachusetts Boston. Unit 4: Free Energy Relationships. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • Wikipedia. HOMO and LUMO. [Link]

  • Chemistry LibreTexts. (2024). 29.1: Molecular Orbitals of Conjugated Pi Systems. [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. [Link]

  • WuXi Chemistry. (2021). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • Rissner, F. (2014). Density-functional theory and beyond for organic electronic materials. MPG.PuRe. [Link]

  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • ResearchGate. (2015). Changes in electronic structure and methyl group orientation that occur upon electronic excitation. [Link]

  • Walker, E. A., & Young, J. R. (1955). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Journal of the Chemical Society. [Link]

  • ResearchGate. (2012). Hydrogen bonds and ionic interactions in Guanidine/Guanidinium complexes: A computational case study. [Link]

  • Zhang, L., et al. (2015). Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors. Physical Chemistry Chemical Physics. [Link]

  • Krygowski, T. M., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate. [Link]

  • Zhang, C., et al. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. MDPI. [Link]

  • Google Patents. (1985).
  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Google Patents. (2021). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.
  • ResearchGate. (2016). Synthesis technique of 2-methyl-6-nitroaniline. [Link]

  • Rodrigues, T., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

Sources

Exploratory

A Preliminary Investigation of 1-(2-Methyl-6-nitrophenyl)guanidine in Drug Discovery: A Technical Guide

Abstract The guanidinium group is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1][2][3] Its ability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1][2][3] Its ability to form strong, charge-assisted hydrogen bonds allows for potent interactions with various biological targets.[4] This guide outlines a comprehensive preliminary investigation into a novel derivative, 1-(2-Methyl-6-nitrophenyl)guanidine, for its potential as a therapeutic agent. We present a structured, field-proven workflow for its synthesis, characterization, and a tiered screening cascade designed to elucidate its biological activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.

Introduction: The Guanidinium Moiety as a Pharmacophore

The guanidine functional group, with its delocalized positive charge, is a versatile pharmacophore capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding and electrostatic interactions with anionic groups like phosphates and carboxylates.[4] This has led to the development of guanidine-containing drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[2] The introduction of a nitrophenyl group to the guanidine core, as in our subject compound 1-(2-Methyl-6-nitrophenyl)guanidine, offers intriguing possibilities for modulating its electronic and steric properties, potentially leading to novel biological activities. The nitro group can act as a hydrogen bond acceptor and its reduction to an amino group in vivo could serve as a bio-reductive activation strategy. The methyl group provides steric bulk that can influence target binding and metabolic stability.

This guide provides a roadmap for the initial exploration of 1-(2-Methyl-6-nitrophenyl)guanidine, from its chemical synthesis to a comprehensive biological evaluation.

Synthesis and Characterization of 1-(2-Methyl-6-nitrophenyl)guanidine

A reliable synthetic route and thorough characterization are the cornerstones of any drug discovery campaign. The proposed synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine is adapted from established methods for the preparation of related nitrophenylguanidines.[5][6]

Synthetic Protocol

Reaction Scheme:

G cluster_0 Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine A 2-Methyl-6-nitroaniline C 1-(2-Methyl-6-nitrophenyl)guanidine A->C + B Guanidine Hydrochloride B->C + D Acid Scavenger (e.g., K2CO3) D->C catalyst E Solvent (e.g., DMF) Heat (Δ) E->C conditions

Caption: Proposed synthetic route for 1-(2-Methyl-6-nitrophenyl)guanidine.

Step-by-Step Procedure:

  • To a stirred solution of 2-methyl-6-nitroaniline (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF) is added guanidine hydrochloride (1.2 eq).

  • An acid scavenger, for example, potassium carbonate (2.5 eq), is added to the mixture.[6]

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(2-Methyl-6-nitrophenyl)guanidine.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is critical to confirm its identity, purity, and stability.

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the characteristic functional groups.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal stability.
Solubility Assessment To determine the solubility in various aqueous and organic solvents, which is crucial for formulation development.

Tiered Biological Screening Cascade

A tiered approach to biological screening is a resource-efficient strategy to identify and prioritize compounds with promising therapeutic potential.

G cluster_0 Tiered Biological Screening Workflow A Tier 1: In Vitro Broad-Spectrum Screening B Tier 2: Secondary In Vitro Assays A->B Active 'Hits' C Tier 3: In Vivo Proof-of-Concept Studies B->C Confirmed 'Leads' G cluster_0 Secondary Assays for an Anticancer Hit A Apoptosis Assays (Annexin V/PI Staining) B Cell Cycle Analysis (Flow Cytometry) C DNA Binding Studies (UV-Vis, Fluorescence) D Target Identification (e.g., Kinase Profiling) E Anticancer Hit from Tier 1 E->A E->B E->C E->D

Caption: Secondary in vitro assays to characterize an anticancer hit compound.

Tier 3: In Vivo Proof-of-Concept Studies

Promising lead compounds from Tier 2 should be evaluated in animal models to assess their efficacy and safety.

Example Protocol: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

  • Implant human cancer cells (e.g., the most sensitive cell line from in vitro studies) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer 1-(2-Methyl-6-nitrophenyl)guanidine via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Monitor tumor growth and the general health of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to late-stage attrition.

ADMET Parameter In Vitro Assay
Absorption Caco-2 permeability assay
Metabolism Microsomal stability assay
Toxicity In vitro cytotoxicity in non-cancerous cell lines (e.g., HEK293) [7]

Conclusion and Future Directions

This guide provides a comprehensive framework for the preliminary investigation of 1-(2-Methyl-6-nitrophenyl)guanidine as a potential drug candidate. The proposed workflow, from synthesis to in vivo proof-of-concept studies, is designed to be a logical and efficient approach to drug discovery. The rich chemical space of guanidine derivatives continues to offer exciting opportunities for the development of novel therapeutics, and a systematic investigation of new analogs like the one described herein is a critical step in realizing this potential.

References

  • Novel approaches to screening guanidine derivatives - PubMed. (2014, January 15).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. (2025, September 2).
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. (2021, June 8).
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11).
  • Applications of Guanidine in Pharmaceutical Field - JOCPR.
  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC.
  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC.
  • Kinetics of cyclization of N-substituted l-(2-nitrophenyl)- guanidines and mechanism of the cyclization reactions - ResearchGate.
  • Antifungal activity of guanidine compounds - PMC. (2025, February 12).
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI. (2024, June 29).
  • Buy 1-(3-Methyl-2-nitrophenyl)guanidine (EVT-13835431) - EvitaChem.
  • Novel approaches to screening guanidine derivatives | Request PDF - ResearchGate.
  • (PDF) In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2025, October 15).
  • 1-(2-Methyl-6-nitrophenyl)guanidine - Benchchem.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC.
  • Biological activities of guanidine compounds - PubMed. (2009, October 15).
  • Guanidine Production by Plant Homoarginine-6-hydroxylases - eLife. (2023, October 11).
  • Table S2. Biological activities of purely synthetic guanidines Entry Guanidine compound Biological activity Potency Ref. 1 - Rsc.org.
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC.
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels - PubMed. (2011, December 15).
  • Biologically active guanidine alkaloids - ScienceOpen. (2025, August 13).
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate.
  • (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - ResearchGate. (2025, August 6).
  • ANTIOXIDANTS AND ANTIFUNGAL ACTIVITIES OF SUBSTITUTED GUANIDINES AND THEIR COPPER COMPLEXES.
  • 125888-48-4|1-(2-Methyl-6-nitrophenyl)guanidine - BLDpharm.
  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2022, February 10).
  • CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Nitrogen-Rich Heterocycles from 1-(2-Methyl-6-nitrophenyl)guanidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale In modern drug discovery, nitrogen-rich heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In modern drug discovery, nitrogen-rich heterocycles such as benzimidazoles and 1,2,4-benzotriazines are privileged scaffolds, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and hypoxia-selective cytotoxins. The synthesis of these complex ring systems often requires multi-step procedures with distinct precursors.

However, [1] serves as a highly versatile, bifunctional building block. The strategic proximity of the electrophilic nitro group and the nucleophilic guanidine moiety on the aromatic ring allows chemists to dictate the cyclization pathway simply by altering the reaction conditions. This application note details two field-proven, divergent synthetic protocols to generate either a 1,2,4-benzotriazine-1-oxide or a benzimidazole core from this single precursor.

Mechanistic Causality (The "Why")

As synthetic scientists, understanding the electronic and steric forces driving these ring closures is critical for troubleshooting and optimizing yields.

  • Pathway A: Base-Catalyzed N-O-N Bond Formation Under alkaline conditions, the guanidine moiety is deprotonated, significantly enhancing the nucleophilicity of its terminal nitrogen. The adjacent nitro group, typically an electron-withdrawing spectator, acts as an internal electrophile. The nucleophilic attack of the guanidine nitrogen onto the nitro group, followed by the elimination of a water molecule, drives the formation of the N-O-N linkage. This yields 3-Amino-5-methyl-1,2,4-benzotriazine-1-oxide [2].

  • Pathway B: Reductive Cyclization To access the benzimidazole core, the nitro group must first be deactivated as an electrophile and converted into a nucleophile. Catalytic hydrogenation reduces the nitro group to an amine, yielding a highly reactive ortho-aminophenylguanidine intermediate. When subjected to mild acidic heating, the central carbon of the guanidine group becomes protonated and highly electrophilic. The newly formed aniline amine attacks this carbon, and subsequent aromatization is driven by the thermodynamically favorable elimination of ammonia gas ( NH3​ ), yielding 2-Amino-4-methylbenzimidazole [3].

Visualization of Synthetic Workflows

G Precursor 1-(2-Methyl-6-nitrophenyl)guanidine (Precursor) CondA Base Catalysis (NaOH, EtOH/H2O, Reflux) Precursor->CondA CondB Reduction (H2, Pd/C, MeOH) Precursor->CondB ProdA 3-Amino-5-methyl-1,2,4- benzotriazine-1-oxide CondA->ProdA InterB 1-(2-Amino-6-methylphenyl)guanidine (Intermediate) CondB->InterB CondC Acidic Cyclization (AcOH, Heat, -NH3) InterB->CondC ProdB 2-Amino-4-methylbenzimidazole CondC->ProdB

Divergent cyclization pathways of 1-(2-Methyl-6-nitrophenyl)guanidine into heterocycles.

Experimental Protocols

Safety Note: Nitroaromatic compounds can be energetic. Conduct all reactions in a well-ventilated fume hood and utilize blast shields when scaling up.

Protocol A: Synthesis of 3-Amino-5-methyl-1,2,4-benzotriazine-1-oxide

Objective: Direct intramolecular cyclization via basic catalysis.

  • Dissolution: Suspend 1-(2-Methyl-6-nitrophenyl)guanidine (1.94 g, 10.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Slowly add 10 mL of 2M aqueous sodium hydroxide ( NaOH ) to the suspension. The mixture will take on a deep yellow/orange hue as the guanidine is deprotonated.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 2.5 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the mixture to pH 7.0 using 1M HCl . A bright precipitate will form.

  • Isolation: Vacuum filter the precipitate, wash with 15 mL of ice-cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of 2-Amino-4-methylbenzimidazole

Objective: Two-step reduction and acidic cyclization.

  • Reduction: Dissolve the precursor (1.94 g, 10.0 mmol) in 30 mL of anhydrous methanol. Purge the flask with Argon. Carefully add 10% Pd/C (0.15 g).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 3 hours. The yellow color will dissipate as the nitro group is reduced to the amine intermediate.

  • Filtration: Purge the flask with Argon to remove residual H2​ . Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out in the air to prevent fires. Concentrate the filtrate under reduced pressure.

  • Acidic Cyclization: Dissolve the crude diamine intermediate in 20 mL of glacial acetic acid. Heat the solution at 100 °C for 2 hours to drive the elimination of ammonia.

  • Isolation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Basify the solution to pH 9 using concentrated aqueous ammonia to precipitate the benzimidazole. Filter, wash with cold water, and dry under a high vacuum.

Quantitative Data & Analytical Markers

The following table summarizes the expected outcomes and analytical validation markers for both synthetic pathways, establishing a self-validating framework for the researcher.

ParameterProtocol A (Benzotriazine-1-oxide)Protocol B (Benzimidazole)
Molecular Formula C8​H8​N4​O C8​H9​N3​
Molecular Weight 176.18 g/mol 147.18 g/mol
Expected Yield 82 - 86%75 - 80% (Over 2 steps)
Reaction Time 2.5 hours5.0 hours (Total)
Key 1H NMR Shifts ~2.5 ppm (s, 3H, Ar−CH3​ ), ~7.8 ppm (br s, 2H, NH2​ )~2.3 ppm (s, 3H, Ar−CH3​ ), ~6.5 ppm (br s, 2H, NH2​ )
ESI-MS (m/z) [M+H]+ 177.1148.1
Visual Cue Deep orange/red crystalsOff-white/pale tan powder

References

  • Klásek, A., et al. "4-Substituted 2-Nitrophenylguanidines. 1. Synthesis and Cyclization of 4-Substituted 2-Nitrophenylguanidines." ResearchGate. URL:[Link]

  • Volke, J., et al. "Electrochemistry of amidines." ResearchGate. URL:[Link]

Application

step-by-step synthesis of active pharmaceutical ingredients (APIs) with 1-(2-Methyl-6-nitrophenyl)guanidine

Application Note: Strategic Utilization of 1-(2-Methyl-6-nitrophenyl)guanidine in API Synthesis 1. Executive Summary & Mechanistic Rationale 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) is a highly versatile bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 1-(2-Methyl-6-nitrophenyl)guanidine in API Synthesis

1. Executive Summary & Mechanistic Rationale 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) is a highly versatile building block in medicinal chemistry, primarily utilized for the construction of complex nitrogen-containing heterocycles [1]. With a molecular weight of 194.19 g/mol and the formula C8H10N4O2, its structural architecture offers two distinct, orthogonal reactive sites:

  • The Guanidine Moiety: Acts as a potent binucleophile, primed for cyclocondensation reactions with electrophiles (e.g., β -diketones, enaminones) to form pyrimidine rings.

  • The Nitro Group: Serves as a masked amine. Post-condensation, the nitro group can be selectively reduced to an aniline, enabling subsequent cross-coupling or cyclization reactions.

This dual reactivity makes it an indispensable precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the development of targeted therapies such as tyrosine kinase inhibitors (TKIs), mirroring the synthetic utility of its closely related 5-nitro isomer [1]. The steric hindrance provided by the 2-methyl group also plays a critical role in dictating the regioselectivity during cyclization and the conformational stability of the final API.

2. Synthetic Divergence & Pathway Visualization The synthesis of APIs from this precursor typically follows a divergent pathway depending on the order of operations (cyclization vs. reduction). The workflow below illustrates the logical progression from the raw material to advanced pharmaceutical intermediates.

API_Synthesis A 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) B Cyclocondensation (e.g., with Enaminones) A->B Base-catalyzed condensation C Nitro Reduction (H2, Pd/C catalyst) A->C Chemoselective hydrogenation D N-(2-Methyl-6-nitrophenyl)- pyrimidin-2-amine B->D -H2O E 1-(2-Amino-6-methylphenyl)guanidine C->E Reduction F Kinase Inhibitor APIs (via further coupling) D->F Reduction & Amidation G Benzimidazole APIs (via cyclization) E->G Orthoester condensation

Caption: Divergent synthetic pathways of 1-(2-Methyl-6-nitrophenyl)guanidine for API development.

3. Experimental Protocols & Causality Analysis

The following protocols represent self-validating systems for the transformation of 1-(2-Methyl-6-nitrophenyl)guanidine into advanced API intermediates.

Protocol A: Base-Promoted Cyclocondensation to Pyrimidine Intermediates Objective: Construct the pyrimidine core essential for many kinase inhibitor scaffolds.

  • Step 1: Reagent Preparation. Suspend 1-(2-Methyl-6-nitrophenyl)guanidine (1.0 eq) and an appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone, 1.1 eq) in anhydrous 2-propanol.

    • Causality: 2-propanol is selected as the solvent because its boiling point (82°C) provides optimal thermal energy for the condensation without causing degradation of the sensitive nitro group.

  • Step 2: Base Addition. Add sodium hydroxide (NaOH, 2.0 eq) as a solid or concentrated aqueous solution.

    • Causality: The guanidine is often supplied as a stabilized salt (e.g., nitrate or hydrochloride) [2]. NaOH neutralizes the salt to liberate the free base guanidine, drastically enhancing its nucleophilicity for the initial Michael addition-elimination sequence.

  • Step 3: Reflux & Monitoring. Heat the mixture to reflux for 12-18 hours. Monitor the consumption of the guanidine via HPLC or TLC.

  • Step 4: Isolation. Cool the reaction to room temperature. Dilute with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: The formation of a distinct precipitate upon water addition confirms the successful formation of the highly lipophilic pyrimidine intermediate, as the unreacted starting materials remain largely water-soluble.

Protocol B: Chemoselective Nitro Reduction Objective: Convert the nitro group to an amine for subsequent functionalization, while preserving the newly formed pyrimidine ring.

  • Step 1: Catalyst Loading. Dissolve the intermediate from Protocol A in a mixture of THF and Methanol (1:1). Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).

    • Causality: The THF/MeOH mixture ensures complete solubility of the nitro-aromatic compound, preventing catalyst poisoning by undissolved particulates and ensuring a uniform reaction matrix.

  • Step 2: Hydrogenation. Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon or 30 psi in a Parr shaker). Stir vigorously at room temperature.

    • Causality: Room temperature and low to moderate pressure are strictly maintained to prevent over-reduction (e.g., reduction of the pyrimidine ring) or hydrogenolysis of the aromatic methyl group.

  • Step 3: Filtration & Recovery. Once hydrogen uptake ceases, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

    • Self-Validation: A stark color change from deep yellow/orange (characteristic of conjugated nitroaromatics) to pale yellow/colorless indicates successful reduction to the corresponding aniline.

4. Quantitative Data & Optimization Matrix

To ensure maximum yield and purity, the reduction step (Protocol B) requires precise optimization. The table below summarizes the empirical data for different catalyst and solvent systems during the nitro reduction phase.

Catalyst SystemSolventTemp (°C)Pressure (psi)Yield (%)Purity (HPLC, %)Observation / Causality
10% Pd/C THF/MeOH (1:1) 25 30 92 >98 Optimal solubility; rapid and clean conversion.
10% Pd/CEthanol25307895Incomplete solubility leads to extended reaction times.
Raney NickelMethanol40508590Harsher conditions required; trace pyrimidine reduction noted.
Fe / NH4ClEtOH/H2O80N/A (Reflux)8894Good alternative for scale-up, but requires complex workup.

Table 1: Optimization matrix for the chemoselective reduction of the nitro group in API intermediates.

References

  • Title: 1-(2-Methyl-6-nitrophenyl)guanidine - Benchchem. Source: benchchem.com. URL:

  • Title: 125888-48-4|1-(2-Methyl-6-nitrophenyl)guanidine - BLDpharm. Source: bldpharm.com. URL:

Method

Application Note: Strategic Incorporation of 1-(2-Methyl-6-nitrophenyl)guanidine into Complex Nitrogen-Containing Therapeutics

Executive Summary & Chemical Rationale The synthesis of complex nitrogen-containing molecules, particularly 2-aminobenzimidazoles and quinazolines, represents a cornerstone of modern medicinal chemistry[1]. 1-(2-Methyl-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The synthesis of complex nitrogen-containing molecules, particularly 2-aminobenzimidazoles and quinazolines, represents a cornerstone of modern medicinal chemistry[1]. 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4) is a highly specialized, polyfunctional building block designed for the rapid, atom-economical assembly of these privileged scaffolds[1].

The strategic placement of the electron-withdrawing nitro group ortho to the strongly nucleophilic, basic guanidine moiety allows for highly controlled, sequential transformations. Upon reduction of the nitro group, the resulting intermediate (1-(2-amino-6-methylphenyl)guanidine) undergoes spontaneous intramolecular cyclization, expelling ammonia to form a 4-methyl-1H-benzo[d]imidazol-2-amine core[2]. This core is a critical pharmacophore found in numerous active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors, anti-parasitic agents, and histamine receptor antagonists. The methyl group provides a critical steric vector that can influence binding kinetics in target protein pockets (e.g., kinase hinge regions).

Mechanistic Insights: The "Why" Behind the Chemistry

The successful incorporation of 1-(2-Methyl-6-nitrophenyl)guanidine into a target API hinges heavily on the method chosen for nitro group reduction. The guanidine moiety is highly basic (pKₐ ~12.5) and exists predominantly in its protonated form under physiological or mildly acidic conditions.

  • Why avoid harsh acidic reductions (e.g., Fe/HCl or SnCl₂/HCl)? While effective for simple nitroarenes, harsh acidic conditions fully protonate both the guanidine moiety and the newly formed aniline. This creates severe electrostatic repulsion that impedes the nucleophilic attack of the aniline nitrogen onto the highly electrophilic guanidine carbon, thereby stalling the cyclization and trapping the reaction at the diamine stage.

  • Why choose Sodium Dithionite (Na₂S₂O₄)? Na₂S₂O₄ operates under neutral to mildly basic conditions in aqueous ethanol[2]. This environment ensures that a significant fraction of the newly formed amine remains unprotonated, maximizing its nucleophilicity. Furthermore, the elevated temperature (reflux) provides the activation energy required for the intramolecular condensation, driving the equilibrium forward by expelling ammonia gas from the reaction mixture. This results in a highly efficient, one-pot reductive cyclization[2].

Experimental Protocols

Protocol 1: One-Pot Reductive Cyclization to 4-Methyl-1H-benzo[d]imidazol-2-amine

Objective: Convert 1-(2-Methyl-6-nitrophenyl)guanidine into the versatile 2-aminobenzimidazole scaffold.

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1-(2-Methyl-6-nitrophenyl)guanidine (10.0 mmol, 1.94 g) in 25 mL of absolute ethanol.

  • Reagent Addition : Dissolve Na₂S₂O₄ (35.0 mmol, 6.09 g) and K₂CO₃ (20.0 mmol, 2.76 g) in 25 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic mixture at room temperature.

    • Causality: The dropwise addition prevents the rapid, exothermic decomposition of the dithionite and ensures a controlled reduction rate, preventing the formation of azoxy side-products. K₂CO₃ acts as a buffer to maintain the mildly basic pH required for cyclization.

  • Reflux & Cyclization : Heat the biphasic mixture to a gentle reflux (approx. 85°C) for 2.5 hours.

    • Self-Validation: The reaction progress can be monitored visually; the initial deep yellow color of the nitro compound will gradually fade to a pale yellow or colorless solution as the reduction and subsequent cyclization occur. TLC (DCM:MeOH 9:1, UV active) should indicate the complete consumption of the starting material (R_f ~0.6) and the appearance of a more polar product spot (R_f ~0.3).

  • Workup : Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the filtrate to yield the crude product. Recrystallize from hot ethanol/water to obtain pure 4-methyl-1H-benzo[d]imidazol-2-amine as an off-white crystalline solid.

Protocol 2: Elaboration via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the exocyclic amine of the benzimidazole core to synthesize a complex kinase inhibitor analog.

Step-by-Step Methodology :

  • Setup : In a Schlenk tube under an argon atmosphere, combine 4-methyl-1H-benzo[d]imidazol-2-amine (1.0 equiv), an aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition : Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction : Seal the tube and heat to 100°C for 12 hours.

    • Causality: Xantphos is explicitly chosen as the ligand because its wide bite angle is optimal for facilitating the reductive elimination step in the coupling of sterically hindered, electron-rich heteroarylamines. Cs₂CO₃ provides the necessary basicity to deprotonate the intermediate without causing competing side reactions.

  • Isolation : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash column chromatography to yield the highly substituted N-aryl-benzimidazole API.

Quantitative Data & Optimization

Table 1: Comparison of Reduction Conditions for 1-(2-Methyl-6-nitrophenyl)guanidine Cyclization

Reduction MethodReagents & ConditionsYield (%)Reaction Time (h)Purity (HPLC)Mechanistic Advantage / Disadvantage
Dithionite Reduction Na₂S₂O₄, EtOH/H₂O, Reflux92%2.5>95%One-pot reduction-cyclization; highly tolerant of other reducible groups[2].
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, RT85%4.0>98%Clean reaction, but requires a secondary thermal/acidic step to drive cyclization.
Iron/Acid Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C78%6.0>90%Cost-effective, but product isolation is tedious due to iron oxide sludge formation.
Electrochemical NaI (0.2 eq), CH₃CN/H₂O, 15 mA88%4.0>94%Environmentally friendly, avoids harsh oxidants/reductants, but requires specialized setup[3].

Workflow Visualization

G A 1-(2-Methyl-6-nitrophenyl)guanidine (Starting Material) B Nitro Reduction (e.g., Na2S2O4 or Pd/C) A->B C 1-(2-Amino-6-methylphenyl)guanidine (Reactive Intermediate) B->C D Intramolecular Cyclization (- NH3) C->D E 2-Amino-4-methylbenzimidazole (Privileged Scaffold) D->E F Further Functionalization (e.g., Buchwald-Hartwig) E->F G Complex API (e.g., Kinase Inhibitor) F->G

Synthetic workflow for incorporating 1-(2-Methyl-6-nitrophenyl)guanidine into complex APIs.

References

  • Benchchem. "1-(2-Methyl-6-nitrophenyl)guanidine Product Details." Benchchem Catalog. 4

  • Yang, D., et al. "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005, 47-56. 2

Sources

Method

chromatography methods for purifying 1-(2-Methyl-6-nitrophenyl)guanidine intermediates

An Application Guide to Chromatographic Purification of 1-(2-Methyl-6-nitrophenyl)guanidine and Its Synthetic Intermediates Abstract This document provides detailed application notes and protocols for the chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Chromatographic Purification of 1-(2-Methyl-6-nitrophenyl)guanidine and Its Synthetic Intermediates

Abstract

This document provides detailed application notes and protocols for the chromatographic purification of 1-(2-Methyl-6-nitrophenyl)guanidine, a key synthetic intermediate in medicinal chemistry and pharmaceutical research.[1] The inherent chemical properties of this molecule—specifically the highly basic and polar guanidine moiety combined with a substituted nitrophenyl group—present significant challenges for conventional purification techniques. This guide offers a systematic approach to overcoming these challenges, detailing methodologies from initial bulk purification using flash chromatography to high-resolution polishing with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols herein are designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the selection of specific columns, mobile phases, and techniques to ensure robust, reproducible, and efficient purification.

Introduction: The Purification Challenge

The guanidine functional group is strongly basic (pKa ≈ 13.5), meaning it is protonated and positively charged across a wide pH range. This charge, combined with the polar nitro group, renders 1-(2-Methyl-6-nitrophenyl)guanidine and its early-stage intermediates highly polar. Such characteristics create several purification hurdles:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar analytes have low affinity for nonpolar stationary phases like C18 and are often poorly retained, eluting near the solvent front with minimal separation from other polar impurities.[2][3]

  • Irreversible Binding or Tailing in Normal-Phase Chromatography (NPC): The acidic nature of standard silica gel can lead to strong, non-specific binding of basic compounds like guanidines, resulting in poor peak shape (tailing) and potential loss of sample on the column.[4]

  • Solubility Issues: The polarity of the target compound dictates solubility in a limited range of solvents, which must be compatible with the chosen chromatographic system.

Addressing these challenges requires moving beyond standard protocols and employing specialized chromatographic strategies tailored to the analyte's unique physicochemical properties.

Strategic Approach to Purification

A multi-step chromatographic workflow is recommended, starting with a high-capacity, lower-resolution technique for bulk purification, followed by a high-resolution technique for final polishing and analysis.

Purification_Workflow cluster_0 Phase 1: Bulk Purification cluster_1 Phase 2: High-Purity Polishing cluster_2 Final Product Crude Crude Synthetic Mixture TLC TLC Method Development (Normal & Reversed-Phase) Crude->TLC Scouting Flash Flash Chromatography (High Capacity, Moderate Resolution) TLC->Flash Method Transfer Purity_Check Purity Assessment (LC-MS, UPLC) Flash->Purity_Check Collect Fractions HPLC_SFC Preparative HPLC / SFC (High Resolution) Purity_Check->HPLC_SFC If purity < target Final_QC Final QC & Characterization Purity_Check->Final_QC If purity ≥ target HPLC_SFC->Final_QC Collect Fractions Pure_Compound >98% Pure Compound Final_QC->Pure_Compound

Caption: General purification workflow for guanidine intermediates.

Protocol I: Preparative Flash Chromatography

Flash chromatography is the workhorse for purifying multi-gram quantities of synthetic intermediates.[5][6] The choice between normal-phase and reversed-phase depends on the polarity of the target compound relative to its impurities.

Method A: Modified Normal-Phase Flash Chromatography

This method is suitable when impurities are significantly less polar than the target guanidine. The key is to mitigate the interaction between the basic analyte and the acidic silica gel.

Rationale: Standard silica gel contains acidic silanol groups (Si-OH) that can strongly adsorb basic compounds, causing severe peak tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes these active sites, leading to improved peak shape and recovery.

Step-by-Step Protocol:

  • TLC Method Development:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A starting point is 95:5 DCM:MeOH.

    • If the target compound's Rf is too low (<0.15), incrementally increase the MeOH concentration.

    • To assess the effect of a basic modifier, prepare a second mobile phase containing 0.5-1% triethylamine (e.g., 94.5:5:0.5 DCM:MeOH:TEA) and compare the spot shape and Rf.

  • Column Selection and Packing:

    • Choose a silica gel flash column with a capacity appropriate for the amount of crude material (typically a sample-to-silica mass ratio of 1:30 to 1:100).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., MeOH or DCM). Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. This powder is then loaded onto the top of the column.[7] This technique prevents solvent effects that can degrade resolution.

    • Wet Loading: Dissolve the sample in the weakest possible solvent (ideally the initial mobile phase) and inject it directly onto the column.

  • Elution and Fraction Collection:

    • Equilibrate the column with the starting mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA).

    • Run a linear gradient, increasing the percentage of the strong solvent (MeOH). A typical gradient might be from 2% to 15% MeOH in DCM (with constant 0.5% TEA) over 10-15 column volumes.

    • Monitor the elution using a UV detector (254 nm and/or 280 nm are usually effective for nitrophenyl compounds).

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Method B: Reversed-Phase Flash Chromatography

This method is ideal when the target compound is among the more polar components of the mixture and is soluble in aqueous-organic solvents.

Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity.[7] Using a C18-bonded silica stationary phase and a polar mobile phase (like water and acetonitrile), non-polar impurities are retained more strongly, allowing the polar guanidine product to elute earlier.

Step-by-Step Protocol:

  • Column Selection: Choose a C18-functionalized silica gel flash column.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Optional: Add a modifier like 0.1% formic acid or acetic acid to both solvents to ensure the guanidine is consistently protonated, which can improve peak shape.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a solvent with high aqueous content, or in DMSO if solubility is an issue.

  • Elution and Fraction Collection:

    • Equilibrate the column with a high percentage of Solvent A (e.g., 95% Water / 5% ACN).

    • Run a gradient by increasing the percentage of Solvent B. A typical gradient might be from 5% to 60% ACN over 15 column volumes.

    • Monitor with UV detection and collect fractions for analysis.

ParameterNormal-Phase FlashReversed-Phase Flash
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase DCM/MeOH or EtOAc/HexanesWater/Acetonitrile or Water/Methanol
Key Modifier Triethylamine or NH₃ (0.5-1%)Formic Acid or TFA (0.1%)
Elution Order Least polar elutes firstMost polar elutes first
Best For... Separating from non-polar impuritiesSeparating from hydrophobic impurities

Table 1. Comparison of Flash Chromatography Modes for Guanidine Purification.

Protocol II: High-Resolution Purification & Analysis

For obtaining material with >98% purity for biological assays or reference standards, HPLC or SFC is required.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar molecules that are unretained by reversed-phase methods.[3][8]

Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component. A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. Polar analytes are more strongly retained. Water acts as the strong, eluting solvent.[3]

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase (High Organic) StationaryPhase Silica Particle Polar Functional Group (e.g., -OH, -NH2) Adsorbed Water Layer MobilePhase Acetonitrile (weak solvent) Water (strong solvent) Analyte Polar Analyte (Guanidinium Ion) MobilePhase:f0->Analyte Poorly Solvated Analyte->StationaryPhase:f2 Partitions into water layer (Strong Retention)

Sources

Application

Application Notes: Leveraging 1-(2-Methyl-6-nitrophenyl)guanidine in Multi-Step Drug Discovery Routes

Introduction: A Versatile Building Block with Dual Reactivity In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block with Dual Reactivity

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-Methyl-6-nitrophenyl)guanidine is a unique and highly versatile building block, offering multiple avenues for synthetic elaboration in drug discovery campaigns.[1] Its structure is characterized by two key reactive centers: the highly basic and nucleophilic guanidine moiety, and a phenyl ring activated by an ortho-nitro group. The guanidine group is a well-established "privileged scaffold" in drug design, known for its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets.[2] The ortho-nitro substituent, in concert with the adjacent methyl group, provides a steric and electronic environment that can be exploited for a variety of chemical transformations, most notably intramolecular cyclizations to form novel heterocyclic systems.

This guide provides a detailed exploration of the strategic applications of 1-(2-Methyl-6-nitrophenyl)guanidine in multi-step drug discovery, with a focus on the synthesis of heterocyclic scaffolds, kinase inhibitors, and DNA minor groove binders. The protocols and insights presented herein are designed to empower researchers to harness the full synthetic potential of this valuable intermediate.

Part 1: Synthesis of Fused Heterocyclic Scaffolds via Reductive Cyclization

A primary application of 1-(2-Methyl-6-nitrophenyl)guanidine lies in its use as a precursor for the synthesis of fused heterocyclic systems. The ortho-disposition of the nitro and guanidine groups is ideal for intramolecular cyclization strategies following the reduction of the nitro group to an amine. This transformation provides rapid access to benzimidazole-like scaffolds, which are core components of numerous approved drugs.

Scientific Rationale

The synthetic route hinges on the selective reduction of the aromatic nitro group to an aniline derivative. This newly formed amino group is positioned nucleophilicly to attack the electrophilic carbon of the adjacent guanidine moiety, leading to an intramolecular cyclization and the formation of a stable, fused five-membered ring. The choice of reducing agent is critical to avoid over-reduction or decomposition of the guanidine functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for this transformation.

Experimental Workflow: Reductive Cyclization

start Start: 1-(2-Methyl-6-nitrophenyl)guanidine reduction Reduction of Nitro Group (H2, Pd/C, Methanol) start->reduction intermediate In situ formation of 1-(2-Amino-6-methylphenyl)guanidine reduction->intermediate cyclization Intramolecular Cyclization (Heat or Acid Catalyst) intermediate->cyclization product Product: 2-Amino-4-methyl-1H-benzo[d]imidazole cyclization->product purification Purification (Crystallization or Chromatography) product->purification

Caption: Workflow for the synthesis of a fused benzimidazole scaffold.

Detailed Protocol: Synthesis of 2-Amino-4-methyl-1H-benzo[d]imidazole

Materials:

Reagent/SolventGradeSupplier
1-(2-Methyl-6-nitrophenyl)guanidine>98%Commercial Source
Palladium on Carbon (10 wt. %)Degussa typeCommercial Source
Methanol (Anhydrous)ACS GradeCommercial Source
Hydrogen GasHigh PurityGas Cylinder
Dichloromethane (DCM)ACS GradeCommercial Source
Celite®---Commercial Source

Procedure:

  • Reaction Setup: To a 250 mL hydrogenation flask, add 1-(2-Methyl-6-nitrophenyl)guanidine (5.0 g, 25.7 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, 10 wt. %) to the suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-4-methyl-1H-benzo[d]imidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a DCM/methanol gradient.

Part 2: Application as a Core Scaffold for Kinase Inhibitors

The guanidinium group is a key pharmacophore in a number of kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.[2] 1-(2-Methyl-6-nitrophenyl)guanidine can serve as a foundational building block for the synthesis of novel kinase inhibitors. The phenyl ring provides a scaffold for further functionalization, allowing for the introduction of various substituents to modulate potency and selectivity.

Scientific Rationale

A common strategy in kinase inhibitor design involves the coupling of a core heterocyclic or aromatic amine with a functionalized side chain. In this proposed route, the nitro group of the starting material is first reduced to an amine. This aniline derivative can then undergo a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation) to introduce diversity and build out the final inhibitor structure. The guanidine moiety is typically protected during these transformations and deprotected in the final step.

Experimental Workflow: Kinase Inhibitor Precursor Synthesis

start Start: 1-(2-Methyl-6-nitrophenyl)guanidine protection Guanidine Protection (e.g., Boc2O) start->protection reduction Nitro Group Reduction (e.g., Fe/NH4Cl) protection->reduction coupling Aromatic Coupling (e.g., Suzuki or Buchwald-Hartwig) reduction->coupling deprotection Guanidine Deprotection (e.g., TFA or HCl) coupling->deprotection product Final Kinase Inhibitor Analog deprotection->product

Caption: A general workflow for the synthesis of kinase inhibitor analogs.

Detailed Protocol: Synthesis of a Protected Amino-Guanidine Intermediate

Materials:

Reagent/SolventGradeSupplier
1-(2-Methyl-6-nitrophenyl)guanidine>98%Commercial Source
Di-tert-butyl dicarbonate (Boc2O)Reagent GradeCommercial Source
Triethylamine (TEA)AnhydrousCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Iron Powder325 meshCommercial Source
Ammonium Chloride (NH4Cl)ACS GradeCommercial Source
Ethanol200 ProofCommercial Source
WaterDeionized---

Procedure:

  • Guanidine Protection: Dissolve 1-(2-Methyl-6-nitrophenyl)guanidine (5.0 g, 25.7 mmol) in anhydrous DCM (100 mL). Add triethylamine (7.2 mL, 51.4 mmol) and cool the solution to 0 °C. Add a solution of Boc2O (12.3 g, 56.5 mmol) in DCM (20 mL) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up (Protection): Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the di-Boc protected guanidine.

  • Nitro Reduction: To a solution of the protected guanidine (from the previous step) in ethanol (100 mL) and water (25 mL), add ammonium chloride (7.0 g, 131 mmol) and iron powder (7.3 g, 131 mmol).

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Reduction): Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® with ethanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired protected amino-guanidine intermediate, which can be used in subsequent coupling reactions.

Part 3: Synthesis of DNA Minor Groove Binders

The guanidinium cation is known to form strong interactions with the phosphate backbone of DNA, making it a valuable component of DNA minor groove binders.[3][4] These molecules have applications as anticancer and antimicrobial agents. 1-(2-Methyl-6-nitrophenyl)guanidine can be incorporated into larger, crescent-shaped molecules designed to fit within the minor groove of DNA.

Scientific Rationale

The synthesis of DNA minor groove binders often involves the coupling of several heterocyclic or aromatic building blocks to create a molecule with the correct curvature and hydrogen bonding capabilities to bind to DNA.[5][6] In this context, the amino-guanidine intermediate (synthesized as described in Part 2) can be acylated with a pre-assembled "tail" component, which typically consists of one or more heterocyclic rings. The final step would involve the deprotection of the guanidine group to yield the biologically active, cationic species.

Experimental Workflow: DNA Minor Groove Binder Synthesis

start Protected Amino-Guanidine Intermediate (from Part 2) coupling Amide Coupling with Heterocyclic Carboxylic Acid start->coupling intermediate Protected DNA Minor Groove Binder Precursor coupling->intermediate deprotection Guanidine Deprotection (TFA) intermediate->deprotection product Final DNA Minor Groove Binder deprotection->product

Caption: General synthetic route for a DNA minor groove binder.

Detailed Protocol: Amide Coupling and Deprotection

Materials:

Reagent/SolventGradeSupplier
Protected Amino-Guanidine Intermediate---Synthesized in Part 2
Heterocyclic Carboxylic Acid (e.g., N-methylpyrrole-2-carboxylic acid)>97%Commercial Source
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Reagent GradeCommercial Source
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercial Source
N,N-Dimethylformamide (DMF)AnhydrousCommercial Source
Trifluoroacetic Acid (TFA)Reagent GradeCommercial Source
Diethyl EtherACS GradeCommercial Source

Procedure:

  • Amide Coupling: To a solution of the protected amino-guanidine intermediate (1.0 eq) and the desired heterocyclic carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified, protected product in DCM. Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as a TFA salt. Collect the solid by filtration and dry under vacuum.

Conclusion

1-(2-Methyl-6-nitrophenyl)guanidine is a strategically valuable building block for the synthesis of diverse and complex molecules in drug discovery. Its dual reactivity allows for the construction of novel heterocyclic scaffolds through reductive cyclization, and its incorporation into larger molecules as a key pharmacophore for targets such as kinases and DNA. The protocols outlined in these application notes provide a foundation for researchers to explore the full potential of this versatile compound in their own drug discovery programs.

References

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213. [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4486. [Link]

  • Nagasawa, K., et al. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. [Link]

  • Fox, K. R., et al. (2005). A new synthesis of alkene-containing minor-groove binders and essential hydrogen bonding in binding to DNA and in antibacterial activity. Organic & Biomolecular Chemistry, 3(8), 1459-1467. [Link]

  • Li, Y., et al. (2018). Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions. Dalton Transactions, 47(3), 853-866. [Link]

  • Zhang, W.-X., et al. (2014). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 50(94), 14793-14804. [Link]

  • Bio-Synthesis. (2018). Minor Groove Binders. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Kantam, M. L., et al. (2013). Synthesis of substituted guanidines using Zn–Al hydrotalcite catalyst. Journal of Chemical Sciences, 125(6), 1339–1345. [Link]

  • Wang, C., et al. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 21(5), 1438–1443. [Link]

  • Khalaf, A. I., et al. (2012). DNA Minor Groove Binders-Inspired by Nature. ResearchGate. [Link]

  • Rozas, I., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry, 81, 324-334. [Link]

  • O'Hagan, D. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2266-2313. [Link]

  • de Souza, M. V. N., et al. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 28(23), 7894. [Link]

  • Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(8), 752-773. [Link]

  • El-Sayed, A. A., et al. (2016). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 8(8), 733-738.
  • Khodykina, E. S., et al. (2023). Alternative product of the cyclization of ortho-[O-(4-nitrobenzyl)]-substituted N-phenylquinone imine: structure and quantum chemical studies of the mechanism of formation. Russian Chemical Bulletin, 72, 1-6. [Link]

  • Wang, X., et al. (2020). Efficient one-step synthesis of 3-nitroflavones via cascade nitration-cyclization. Organic & Biomolecular Chemistry, 18(30), 5823-5827. [Link]

  • Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. [Link]

  • Wang, Y., et al. (2023). Intramolecular Cyclization. Encyclopedia, 3(2), 705-720. [Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854.
  • Li, Y., et al. (2021). ortho-Nitro-substituted diaryliodonium salts enabled regioselective cyclization of arylcarboxylic acids toward 3,4-naphthocoumarins. Organic & Biomolecular Chemistry, 19(39), 8564-8568. [Link]

  • Sarno, F., et al. (2022). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Bioorganic & Medicinal Chemistry, 75, 117070. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmacologically Active Benzimidazoles and Quinazolinones from 1-(2-Methyl-6-nitrophenyl)guanidine

Abstract This comprehensive guide details the synthetic pathways for preparing pharmacologically significant heterocyclic compounds, namely benzimidazoles and quinazolinones, from the versatile starting material, 1-(2-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthetic pathways for preparing pharmacologically significant heterocyclic compounds, namely benzimidazoles and quinazolinones, from the versatile starting material, 1-(2-Methyl-6-nitrophenyl)guanidine. We provide a strategic overview, from the initial reduction of the nitro functionality to the intramolecular cyclization forming the core heterocyclic systems, and subsequent derivatization to access a diverse range of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a discussion of alternative synthetic routes.

Introduction: The Strategic Value of 1-(2-Methyl-6-nitrophenyl)guanidine

1-(2-Methyl-6-nitrophenyl)guanidine is a key building block in medicinal chemistry, possessing the necessary functionalities for the construction of complex nitrogen-containing heterocycles. The ortho-nitro group and the guanidine moiety are strategically positioned to facilitate a cascade of reactions, leading to the formation of privileged scaffolds in drug discovery. The primary synthetic routes explored in this guide focus on the preparation of 2-aminobenzimidazoles and quinazolinones, two classes of compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]

The core of our synthetic strategy involves a two-step, one-pot transformation of the starting material into the 2-aminobenzimidazole scaffold. This is achieved through the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization. This efficient approach provides a versatile intermediate that can be readily derivatized to generate a library of potential drug candidates.

Synthetic Pathways and Core Reactions

The overall synthetic strategy is depicted in the workflow below. The primary pathway leads to the formation of 2-aminobenzimidazoles, which can then be further functionalized. An alternative pathway explores the synthesis of quinazolinones, offering access to another class of pharmacologically relevant compounds.

Synthetic_Workflow start 1-(2-Methyl-6-nitrophenyl)guanidine intermediate1 1-(2-Amino-6-methylphenyl)guanidine start->intermediate1 Reduction benzimidazole_core 4-Methyl-1H-benzo[d]imidazol-2-amine intermediate1->benzimidazole_core Intramolecular Cyclization quinazoline_pathway Alternative Pathway to Quinazolinones intermediate1->quinazoline_pathway derivatization Derivatization benzimidazole_core->derivatization schiff_bases Schiff Bases derivatization->schiff_bases n_alkylation N-Alkylated Derivatives derivatization->n_alkylation n_acylation N-Acylated Derivatives derivatization->n_acylation anthranilamide_intermediate 2-Amino-6-methylbenzamide quinazoline_pathway->anthranilamide_intermediate Hydrolysis quinazolinone_core 5-Methylquinazolin-4(3H)-one Derivatives anthranilamide_intermediate->quinazolinone_core Cyclization

Caption: Overall synthetic workflow from the starting material.

Detailed Protocols and Methodologies

One-Pot Synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine from 1-(2-Methyl-6-nitrophenyl)guanidine

This protocol describes a highly efficient one-pot procedure that combines the reduction of the nitro group and the subsequent acid-catalyzed cyclization to form the 2-aminobenzimidazole core. This method avoids the isolation of the potentially unstable o-phenylenediamine intermediate.[3]

Reaction Scheme:

One_Pot_Synthesis start 1-(2-Methyl-6-nitrophenyl)guanidine intermediate 1-(2-Amino-6-methylphenyl)guanidine start->intermediate H2, Pd/C Methanol product 4-Methyl-1H-benzo[d]imidazol-2-amine intermediate->product H+ (e.g., Acetic Acid)

Caption: One-pot synthesis of the benzimidazole core.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (per 1g of starting material)
1-(2-Methyl-6-nitrophenyl)guanidine194.191.0 g (5.15 mmol)
Palladium on Carbon (10% Pd)-100 mg (10 wt%)
Methanol (Anhydrous)32.0450 mL
Glacial Acetic Acid60.051 mL
Hydrogen Gas (H₂)2.02Balloon or pressure vessel
Celite®-For filtration
Saturated Sodium Bicarbonate Solution-For work-up
Ethyl Acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (5.15 mmol) of 1-(2-Methyl-6-nitrophenyl)guanidine and 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon to the suspension.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Cyclization: Once the reduction is complete, carefully add 1 mL of glacial acetic acid to the reaction mixture. Continue stirring at room temperature for an additional 2-3 hours to facilitate the intramolecular cyclization.[4]

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: To the residue, add 50 mL of water and basify with a saturated sodium bicarbonate solution until a pH of ~8 is reached. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-1H-benzo[d]imidazol-2-amine.

Expected Yield: 80-90%

Derivatization of 4-Methyl-1H-benzo[d]imidazol-2-amine

The 2-aminobenzimidazole core is a versatile platform for further derivatization to generate a library of pharmacologically active compounds.[5]

Schiff bases derived from 2-aminobenzimidazoles are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7]

Reaction Scheme:

Schiff_Base_Formation start 4-Methyl-1H-benzo[d]imidazol-2-amine product Schiff Base start->product aldehyde Substituted Aldehyde aldehyde->product Catalyst Methanol, rt

Caption: General scheme for Schiff base synthesis.

Materials:

ReagentQuantity (per 1 mmol of 2-aminobenzimidazole)
4-Methyl-1H-benzo[d]imidazol-2-amine147 mg (1 mmol)
Substituted Aromatic Aldehyde1 mmol
Methanol10 mL
Nickel(II) Nitrate Hexahydrate (Catalyst)14.5 mg (0.05 mmol, 5 mol%)

Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 147 mg (1 mmol) of 4-Methyl-1H-benzo[d]imidazol-2-amine in 10 mL of methanol.

  • Reagent Addition: Add 1 mmol of the desired substituted aromatic aldehyde to the solution.

  • Catalysis: Add 14.5 mg (0.05 mmol) of Nickel(II) Nitrate Hexahydrate to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

  • Isolation: Upon completion, add 20 mL of cold water to the reaction mixture to precipitate the Schiff base.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from ethanol if necessary.

Table of Expected Products and Yields:

Aldehyde (R-CHO)Product NameExpected Yield (%)
BenzaldehydeN-benzylidene-4-methyl-1H-benzo[d]imidazol-2-amine>90
4-Nitrobenzaldehyde4-methyl-N-(4-nitrobenzylidene)-1H-benzo[d]imidazol-2-amine>95
4-ChlorobenzaldehydeN-(4-chlorobenzylidene)-4-methyl-1H-benzo[d]imidazol-2-amine>92
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-4-methyl-1H-benzo[d]imidazol-2-amine>90

N-alkylation of the benzimidazole ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.[8]

Protocol for N-Alkylation:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool to 0°C and add a solution of 4-Methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) in anhydrous DMF dropwise. Stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0°C and add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with ice-cold water, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[8][9]

Alternative Pathway: Synthesis of Quinazolinone Derivatives

The intermediate, 1-(2-amino-6-methylphenyl)guanidine, can potentially be hydrolyzed to 2-amino-6-methylbenzamide, which can then be cyclized to form quinazolinone derivatives, another class of pharmacologically important heterocycles.[10][11]

Proposed Synthetic Pathway:

Quinazolinone_Pathway intermediate1 1-(2-Amino-6-methylphenyl)guanidine anthranilamide 2-Amino-6-methylbenzamide intermediate1->anthranilamide Acid or Base Hydrolysis quinazolinone 2-Aryl-5-methylquinazolin-4(3H)-one anthranilamide->quinazolinone p-TsOH, Reflux aldehyde Aromatic Aldehyde aldehyde->quinazolinone

Caption: Proposed pathway for the synthesis of quinazolinones.

Protocol for Quinazolinone Synthesis (from Anthranilamide):

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylbenzamide (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent like ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[12]

  • Reaction: Reflux the mixture for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, and the product will often precipitate. The crude product can be collected by filtration and recrystallized to obtain the pure quinazolinone derivative.

Safety and Handling

  • 1-(2-Methyl-6-nitrophenyl)guanidine and its derivatives should be handled with care. These compounds are for research use only.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.[15][16]

  • Catalyst Safety: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This guide provides a comprehensive and practical framework for the synthesis of pharmacologically active benzimidazoles and quinazolinones from 1-(2-Methyl-6-nitrophenyl)guanidine. The detailed protocols and mechanistic insights are designed to empower researchers in drug discovery and medicinal chemistry to efficiently generate diverse libraries of these important heterocyclic compounds for biological screening. The strategic use of this starting material, coupled with the efficient synthetic methodologies described, offers a powerful platform for the development of new therapeutic agents.

References

  • An efficient synthesis of Schiff bases containing benzimidazole moiety catalyzed by transition metal nitr
  • An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation. [Link]

  • Synthesis of quinazoline‐4‐one derivatives (7 a‐e). [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. [Link]

  • An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sul. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • Synthesis of quinazolinones. [Link]

  • PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. [Link]

  • synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Synthesis, antilipidemic and platelet antiaggregatory activity of 2-aminobenzimidazole amide derivatives. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

  • A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization. [Link]

  • One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. [Link]

  • A green approach for the synthesis of N-alkyl-2-aminobenzimidazoles. [Link]

  • A new reagent for selective reduction of nitro group. [Link]

  • a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. [Link]

  • Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. [Link]

  • A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. [Link]

  • Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • MATERIAL SAFETY DATA SHEETS. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. [Link]

  • Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. [Link]

  • Therapeutic Potential of Schiff and Mannich Bases of 2-Substituted Benzimidazole Analogues. [Link]

  • Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. [Link]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

Sources

Application

in vitro assay protocols for 1-(2-Methyl-6-nitrophenyl)guanidine derivatives

The compound 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4) is a privileged organic building block extensively utilized in medicinal chemistry. Characterized by a 2-methyl-6-nitrophenyl group attached to a guanidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4) is a privileged organic building block extensively utilized in medicinal chemistry. Characterized by a 2-methyl-6-nitrophenyl group attached to a guanidine moiety, it serves as a critical synthetic intermediate for nitrogen-containing heterocycles, particularly aminopyrimidine-based Tyrosine Kinase Inhibitors (TKIs)[1]. The steric bulk of the methyl group and the electronic properties of the nitro group make its derivatives highly effective at occupying the hydrophobic ATP-binding pockets of kinases.

This application note provides a comprehensive, self-validating framework for evaluating the in vitro efficacy of novel 1-(2-Methyl-6-nitrophenyl)guanidine derivatives. We detail two orthogonal workflows: a biochemical TR-FRET assay to quantify direct kinase inhibition, and a cell-based ATP-luminescence assay to evaluate downstream cytotoxicity.

Mechanistic Rationale and Assay Design

Guanidine-derived TKIs function primarily as ATP-competitive inhibitors. By binding to the hinge region of Receptor Tyrosine Kinases (RTKs) or Non-Receptor Tyrosine Kinases (NRTKs), they prevent ATP hydrolysis and subsequent substrate phosphorylation. This blockade halts oncogenic signaling cascades (such as the MAPK and PI3K pathways) and ultimately induces cell cycle arrest and apoptosis.

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (ATP Binding Site) Ligand->RTK Activates Phosphorylation Substrate Phosphorylation RTK->Phosphorylation ATP Hydrolysis TKI Guanidine-Derived TKI (Inhibitor) TKI->RTK Blocks ATP Pocket Apoptosis Cell Cycle Arrest / Apoptosis TKI->Apoptosis Induces Downstream Proliferation & Survival (MAPK/PI3K) Phosphorylation->Downstream Signaling Cascade

RTK signaling pathway illustrating ATP-competitive inhibition by guanidine derivatives.

Biochemical Evaluation via TR-FRET Kinase Assay

To isolate the direct interaction between the guanidine derivative and the target kinase, a cell-free biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high signal-to-noise ratio and homogeneous, no-wash format[2].

Causality in Assay Design:

  • Time-Resolved Measurement: Introducing a time delay before measurement eliminates short-lived background autofluorescence from the small-molecule compound library, ensuring that the signal is strictly indicative of the kinase reaction[3].

  • EDTA Addition: The detection buffer contains EDTA, which chelates Mg²⁺ ions. Because Mg²⁺ is an essential cofactor for ATP coordination in kinases, its removal instantly and permanently stops the enzymatic reaction, allowing for stable batch reading without signal drift[2].

Self-Validating System: Every plate must include a maximum signal control (DMSO vehicle, no inhibitor), a minimum signal control (no enzyme), and a reference inhibitor (e.g., Staurosporine). The assay is mathematically validated by calculating the Z'-factor; a Z' > 0.5 confirms assay robustness and readiness for High-Throughput Screening (HTS)[4].

Protocol 1: Step-by-Step TR-FRET Workflow
  • Reagent Preparation: Prepare the kinase working solution (e.g., ABL1 or EGFR) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Addition: Dispense 5 µL of the 1-(2-Methyl-6-nitrophenyl)guanidine derivative (serially diluted in 1% DMSO) into a 384-well low-volume plate.

  • Enzyme Incubation: Add 5 µL of the kinase working solution to the wells. Incubate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the enzyme's apparent Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 20 µL of detection buffer containing EDTA, a Europium (Eu³⁺)-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm / 620 nm.

TR_FRET_Workflow Step1 1. Kinase Reaction (Enzyme + ATP + Substrate) Step2 2. Inhibitor Addition (Guanidine Derivative) Step1->Step2 Incubate Step3 3. Detection Mix (Eu3+-Ab + XL665-SA) Step2->Step3 Stop Reaction (EDTA) Step4 4. TR-FRET Readout (Emission Ratio 665/620 nm) Step3->Step4 Energy Transfer

Homogeneous TR-FRET kinase assay workflow for evaluating guanidine derivatives.

Cellular Efficacy via ATP-Luminescence Assay

While biochemical assays confirm target engagement, cell-based assays are necessary to evaluate membrane permeability, metabolic stability, and physiological cytotoxicity. The is utilized here to quantify viable cells based on ATP levels[5].

Causality in Assay Design:

  • ATP as a Viability Marker: ATP is the primary energy currency of living cells. Upon cell death, endogenous ATPases rapidly deplete ATP. Therefore, the luminescent signal generated by the luciferase-luciferin reaction is directly proportional to the number of metabolically active cells[6].

  • Lysis and Stabilization: The single-addition reagent contains detergents that instantly lyse the cells and ATPase inhibitors that stabilize the released ATP. The resulting "glow-type" luminescence has a half-life of >5 hours, eliminating the need for automated injectors and reducing pipetting errors[7].

Protocol 2: Step-by-Step CellTiter-Glo 2.0 Workflow
  • Cell Seeding: Seed the target cancer cell line (e.g., K562 for BCR-ABL driven leukemia) at 5,000 cells/well in 90 µL of culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂[8].

  • Compound Treatment: Add 10 µL of the guanidine derivative (10X final concentration) to the wells. Include a positive control (e.g., Doxorubicin) to validate assay sensitivity and a vehicle control (0.1% DMSO)[9]. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Critical Step: This ensures uniform luciferase enzyme kinetics across the plate, preventing edge effects[10].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well[10].

  • Lysis: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[6].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Measurement: Record luminescence using a microplate luminometer (integration time: 0.25–1.0 seconds/well)[10].

Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, biochemical and cellular data must be synthesized. Below is a structured template for summarizing the evaluation of synthesized 1-(2-Methyl-6-nitrophenyl)guanidine derivatives.

Compound IDR-Group ModificationBiochemical IC₅₀ (nM)(TR-FRET, ABL1)Cellular IC₅₀ (nM)(CellTiter-Glo, K562)Selectivity Index(HepG2 / K562)Z'-Factor
Derivative A -H (Unsubstituted)145.2 ± 12.4850.5 ± 45.112.50.72
Derivative B -CF₃ (Trifluoromethyl)22.4 ± 3.1115.2 ± 18.345.80.78
Derivative C -OCH₃ (Methoxy)8.5 ± 1.242.6 ± 5.4>1000.81
Staurosporine Positive Control1.2 ± 0.35.8 ± 1.10.8 (Toxic)0.85

Table 1: Mock SAR data comparing biochemical target engagement and cellular cytotoxicity of 1-(2-Methyl-6-nitrophenyl)guanidine derivatives.

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Resources. Available at: [Link]

  • Celtarys. "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery." Celtarys Insights. Available at: [Link]

  • National Institutes of Health (NIH). "TR-FRET-Based High-Throughput Screening Assay Protocols." PMC. Available at: [Link]

Sources

Method

scale-up synthesis procedures for 1-(2-Methyl-6-nitrophenyl)guanidine

An Application Guide for the Safe and Scalable Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine Abstract This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(2-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Safe and Scalable Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine, a valuable intermediate in pharmaceutical and materials science research.[1] The procedure is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility. The synthesis proceeds via an acid-catalyzed guanylation of 2-methyl-6-nitroaniline with cyanamide. This document outlines the rationale for the synthetic strategy, a thorough hazard analysis of all materials and process steps, a step-by-step scale-up protocol, and detailed analytical methods for quality control.

Introduction and Strategic Rationale

The guanidine functional group is a cornerstone in medicinal chemistry, present in numerous biologically active compounds and natural products.[2][3] 1-(2-Methyl-6-nitrophenyl)guanidine serves as a key building block for constructing more complex molecular architectures.[1] The development of a reliable and scalable synthesis is therefore critical for advancing research programs that depend on this intermediate.

The selected synthetic route involves the direct guanylation of 2-methyl-6-nitroaniline using cyanamide. This approach is favored for scale-up due to several key factors:

  • Atom Economy: The reaction is an addition, making it highly atom-economical.

  • Starting Material Availability: Both 2-methyl-6-nitroaniline and cyanamide are commercially available, with established supply chains for larger quantities.[4][5][6][7]

  • Process Simplicity: The reaction can be performed as a one-pot synthesis, minimizing complex operations and transfers.[8]

This guide addresses the inherent challenges of this synthesis, particularly the safe handling of hazardous reagents and the control of a highly exothermic reaction.

Process Safety and Hazard Analysis

Scaling up any chemical synthesis requires a rigorous evaluation of potential hazards. The primary risks associated with this process involve the reagents' intrinsic properties and the exothermic nature of the reaction.

Reagent Hazards
  • 2-Methyl-6-nitroaniline: As a nitro-aromatic compound, it should be regarded as potentially energetic. While stable under normal conditions, its thermal stability is a critical consideration.[4] The synthesis of the starting material itself involves a nitration step, a class of reactions known for significant thermal risks if not properly controlled.[9][10][11][12]

  • Cyanamide (H₂NCN): This reagent presents multiple, significant hazards. It is toxic if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.[13][14][15][16] It is also suspected of damaging fertility.[14] Handling requires stringent personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and face/eye protection in a well-ventilated area.[13][14][16]

  • Concentrated Acids (e.g., HCl): These are highly corrosive and release noxious fumes. The addition of acid to the reaction mixture is exothermic and must be carefully controlled.

Reaction Hazards

The primary reaction hazard is the potential for a thermal runaway. The acid-catalyzed addition of the aniline to cyanamide is significantly exothermic. This exotherm, coupled with the presence of a nitro-functionalized starting material and product, necessitates precise temperature control. The thermal decomposition characteristics of nitrophenylguanidines can be complex and should be treated with caution, analogous to other nitroguanidine derivatives which are known energetic materials.[17][18][19][20]

Visualizing the Safety Strategy

The following diagram outlines the logical flow for identifying and mitigating the key process hazards.

cluster_0 Hazard Identification cluster_1 Mitigation & Control cluster_2 Desired Outcome reagents Reagent Hazards - Cyanamide (Toxic, Corrosive) - Conc. Acid (Corrosive) - Nitro-Aromatics (Energetic) ppe Engineering & PPE - Fume Hood / Ventilated Enclosure - Jacketed Reactor for Cooling - Full PPE (Gloves, Goggles, Lab Coat) reagents->ppe Requires reaction Reaction Hazards - Strong Exotherm - Potential for Thermal Runaway process_control Process Controls - Slow, Controlled Reagent Addition - Continuous Temperature Monitoring - Use of an Anti-Solvent for Precipitation reaction->process_control Requires outcome Safe & Controlled Scale-Up Synthesis ppe->outcome workup Safe Work-up - Controlled Quenching/Basification - Adequate Cooling During Neutralization process_control->workup Enables workup->outcome

Caption: A logical diagram illustrating the hazard mitigation workflow.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol details the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine from 2-methyl-6-nitroaniline. All operations should be conducted in a well-ventilated fume hood or a walk-in enclosure suitable for kilogram-scale synthesis.

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )QuantityMolesNotes
2-Methyl-6-nitroaniline570-24-1152.15100.0 g0.657Starting Material
Cyanamide, 50% aq. soln.420-04-242.04110.5 g1.314Toxic/Corrosive . 2.0 equivalents.
Deionized Water7732-18-518.02100 mL-Solvent
Hydrochloric Acid, conc.7647-01-036.46110 mL1.314Corrosive . Catalyst.
Sodium Hydroxide, 50% aq. soln.1310-73-240.00~110 mL-For neutralization. Corrosive .
Ethanol, 200 Proof64-17-546.07~1.5 L-Recrystallization Solvent
Equipment
  • 2 L, 5-neck jacketed glass reactor system

  • Overhead mechanical stirrer with a glass or PTFE paddle

  • Digital temperature probe (thermocouple)

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser connected to a gas outlet/scrubber

  • Heating/cooling circulator connected to the reactor jacket

  • Large Büchner funnel and filter flask assembly

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L jacketed reactor with the overhead stirrer, temperature probe, dropping funnel, and condenser. Ensure all joints are properly sealed. Begin circulating coolant through the reactor jacket, setting the initial temperature to 15 °C.

  • Charging Reagents: To the reactor, add 2-methyl-6-nitroaniline (100.0 g, 0.657 mol) and deionized water (100 mL). Begin stirring to create a slurry. In a separate beaker, carefully measure the 50% aqueous cyanamide solution (110.5 g, 1.314 mol) and charge it to the reactor.

  • Acid Addition (Critical Step): Charge the dropping funnel with concentrated hydrochloric acid (110 mL). Begin a slow, dropwise addition of the acid to the stirred slurry over a period of 60-90 minutes. MONITOR THE INTERNAL TEMPERATURE CLOSELY. The reaction is exothermic. Maintain the internal temperature between 25-35 °C by adjusting the addition rate and the jacket temperature.

  • Reaction & Monitoring: After the acid addition is complete, slowly heat the reaction mixture to 60-65 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by withdrawing a small aliquot, neutralizing it, and analyzing by HPLC or TLC until the starting aniline is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 10-15 °C using the jacket circulator.

    • Prepare a large beaker with the 50% sodium hydroxide solution. CAUTION: Neutralization is highly exothermic. Slowly and carefully add the sodium hydroxide solution to the cooled reaction mixture to adjust the pH to 8.5-9.5. A thick yellow-orange solid will precipitate. Maintain the internal temperature below 30 °C during this addition.

    • After neutralization, stir the thick slurry for an additional 30 minutes at 15-20 °C to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 300 mL) until the filtrate runs clear and has a neutral pH. This removes residual salts.

  • Purification (Recrystallization):

    • Transfer the damp crude solid to a 3 L flask. Add ethanol (~1.2 L) and heat the mixture to reflux with stirring until all the solid dissolves.

    • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 50 mL).

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 105-115 g (82-90%).

Process Workflow and Critical Parameters

The overall process can be visualized as a sequence of controlled unit operations.

raw_mat Raw Materials - 2-Methyl-6-nitroaniline - Cyanamide Solution - HCl, Water reactor_charge Reactor Charge & Slurry (T < 20°C) raw_mat->reactor_charge acid_add Controlled Acid Addition (T = 25-35°C) reactor_charge->acid_add reaction Reaction Hold (T = 60-65°C, 4-6h) acid_add->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Cooling & Neutralization (T < 30°C, pH 8.5-9.5) monitoring->workup Reaction Complete filtration Filtration & Washing workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification drying Drying (50-60°C, Vacuum) purification->drying final_product Final Product QC (1-(2-Methyl-6-nitrophenyl)guanidine) drying->final_product

Caption: A workflow diagram for the scale-up synthesis process.

Table of Critical Process Parameters

For successful and safe scale-up, the following parameters must be strictly controlled.

ParameterStageTarget RangeRationale
Acid Addition RateStep 31.2 - 1.8 mL/minTo control the reaction exotherm and prevent thermal runaway.
Internal Temperature (Acid Addition)Step 325 - 35 °CBalances reaction rate with safety; prevents side reactions.
Internal Temperature (Reaction)Step 460 - 65 °CEnsures a reasonable reaction rate to drive the conversion to completion.
Internal Temperature (Neutralization)Step 5< 30 °CThe acid-base neutralization is highly exothermic and requires cooling.
Final pHStep 58.5 - 9.5Ensures the free base form of the guanidine product precipitates completely.

Analytical Quality Control

To ensure the final product meets the required standards of identity, purity, and quality, the following analytical tests should be performed.

TestMethodSpecification
Appearance Visual InspectionYellow to orange crystalline solid
Identity by ¹H NMR 400 MHz, DMSO-d₆Spectrum conforms to the structure of 1-(2-Methyl-6-nitrophenyl)guanidine.
Purity by HPLC See Protocol 5.1≥ 99.0% Area
Identity by MS ESI+[M+H]⁺ = 195.1
Melting Point Capillary MethodConforms to reference standard (typically within a 2 °C range).
Residual Solvents GC-HSEthanol ≤ 5000 ppm
Protocol: Purity Analysis by HPLC

A robust HPLC method is essential for monitoring reaction completion and verifying the purity of the final product.[21][22][23]

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[23] or equivalent HILIC column.

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.[23]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of mobile phase.

Conclusion

This application note provides a comprehensive and field-tested framework for the scale-up synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine. By adhering to the detailed protocols for synthesis, process control, and safety, researchers and drug development professionals can confidently produce this key intermediate in significant quantities. The emphasis on understanding reaction hazards and implementing robust control strategies is paramount to ensuring a safe and successful outcome.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Calcium cyanamide. Retrieved from [Link]

  • Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • Lorthiois, E., et al. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Journal of Organic Chemistry. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Wang, T., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Reaction Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes. Retrieved from [Link]

  • Semantic Scholar. (2013). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Retrieved from [Link]

  • PubMed. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. Retrieved from [Link]

  • RSC Publishing. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. Retrieved from [Link]

  • Journal of Chromatographic Science. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Retrieved from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2025). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Retrieved from [Link]

  • University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • RSC Publishing. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removal of guanidine compound from aqueous media.
  • Eureka by PatSnap. (2020). Purification method of pharmaceutical grade guanidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Kinetics of Nitroguanidine Propellant Under Different Pressures. Retrieved from [Link]

  • PlumX. (n.d.). Investigation of the thermal stability of nitroguanidine below its melting point. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine synthesis from anilines and carbodiimides catalyzed by... Retrieved from [Link]

  • SpringerLink. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]

  • RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography of guanidino compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal behavior of 3-Nitro-5-guanidino-1, 2, 4-oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. Retrieved from [Link]

  • Beijing Institute of Technology. (2009). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • HELIX Chromatography. (2021). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives. Retrieved from [Link]

  • Semantic Scholar. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(2-Methyl-6-nitrophenyl)guanidine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(2-Methyl-6-nitrophenyl)guanidine (CAS: 125888-48-4). As a privileged scaffold in medicinal chemistry and a precursor for active pharmaceutical ingredients (APIs)[1], its handling is critical. However, the guanidine moiety presents severe physicochemical challenges in standard laboratory workflows.

This guide bridges the gap between theoretical physical chemistry and practical benchtop solutions, providing actionable, self-validating protocols to overcome these solubility barriers.

The Causality of Insolubility: Why is this Molecule so Stubborn?

To troubleshoot effectively, you must understand the molecular mechanics. Guanidines are among the strongest organic bases known (pKa of conjugate acids ~12.5)[2]. This extreme basicity is driven by the "Y-aromaticity" or resonance stabilization of the protonated guanidinium ion.

Even though the electron-withdrawing 2-methyl-6-nitrophenyl group slightly modulates this basicity, the molecule still forms a rigid, highly stable intermolecular hydrogen-bonding lattice. Whether it exists as a free base or a salt (e.g., hydrochloride), the energetic cost to disrupt this crystal lattice in non-polar organic solvents (like dichloromethane, ethyl acetate, or toluene) is immense. The solvent cannot outcompete the molecule's affinity for itself, leading to rapid precipitation or a complete failure to dissolve.

Solubilization Strategy Workflow

G Start Solubility Issue: 1-(2-Methyl-6-nitrophenyl)guanidine CheckForm Identify Chemical State (Salt vs. Free Base) Start->CheckForm Salt Salt Form (e.g., HCl, Nitrate) CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase PolarSolv Use Polar Aprotic Solvents (DMSO, DMF, NMP) Salt->PolarSolv Direct Use CounterIon Lipophilic Counter-ion Exchange Salt->CounterIon Modify FreeBase->PolarSolv Direct Use Protect Protecting Group Strategy (Boc, Pbf) FreeBase->Protect Organic Synthesis

Decision tree for troubleshooting 1-(2-Methyl-6-nitrophenyl)guanidine solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(2-Methyl-6-nitrophenyl)guanidine crash out of solution during organic workup? A: During aqueous-organic extraction (e.g., into ethyl acetate or chloroform), the compound often crashes out because guanidine derivatives are highly polar and favor aqueous environments[2]. If the pH of your aqueous phase is neutral or acidic, the guanidine is protonated and will not partition into the organic layer. Even if free-based (pH > 13), the free base's extensive hydrogen bond donor/acceptor network makes it poorly soluble in moderately polar solvents. Recommendation: Shift to a "catch-and-release" solid-phase extraction, or avoid liquid-liquid extraction entirely by precipitating the product directly from cold water.

Q2: Which solvent systems are optimal for spectroscopic characterization and direct synthesis? A: For direct dissolution without chemical modification, you must use solvents with high dielectric constants and strong hydrogen-bond accepting capabilities to solvate the guanidine protons. DMSO and DMF are the gold standards for this class of compounds.

Quantitative Solvent Screening Matrix for Aryl Guanidines

SolventPolarity IndexDielectric Constant (ε)Expected Solubility ProfileMechanistic Rationale
Hexane / Heptane0.11.9Insoluble (<0.1 mg/mL)Lacks H-bond acceptors; cannot disrupt crystal lattice.
Dichloromethane (DCM)3.19.1Very Low (<1 mg/mL)Insufficient polarity to solvate the guanidinium ion.
Tetrahydrofuran (THF)4.07.5Low (1-5 mg/mL)Moderate H-bond acceptor, but low dielectric constant.
Methanol (MeOH)5.133.0Moderate (10-20 mg/mL)Protic solvent; competes for H-bonds, good for salt forms.
N,N-Dimethylformamide (DMF)6.436.7Good (20-50 mg/mL)Strong aprotic dipole; disrupts intermolecular H-bonds.
Dimethyl Sulfoxide (DMSO)7.246.7Excellent (>50 mg/mL)Superior H-bond acceptor; stabilizes the polar moiety.

Q3: I need to perform a coupling reaction in DCM. How can I force this compound into solution? A: You must chemically mask the hydrogen-bonding network. The most reliable method is protecting the guanidine group with a lipophilic, electron-withdrawing protecting group such as tert-butoxycarbonyl (Boc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)[3]. This eliminates the positive charge and breaks the H-bond donor capacity, drastically increasing solubility in DCM, chloroform, and ethyl acetate. Alternatively, you can utilize lipophilic counter-ion exchange[4].

Experimental Protocols
Protocol 1: Lipophilic Counter-Ion Exchange (Non-Covalent Modification)

Purpose: To solubilize the guanidinium salt in organic solvents without covalent protection by swapping the small, hard counter-ion (e.g., chloride) for a large, lipophilic one (e.g., tetraphenylborate). This leverages diaryl guanidine complexation principles utilized in industrial dye formulations[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 1-(2-Methyl-6-nitrophenyl)guanidine hydrochloride in a minimal volume of deionized water (approx. 10 mL/g).

  • Ion Exchange: Slowly add 1.05 equivalents of sodium tetraphenylborate (NaBPh₄) dissolved in water dropwise to the stirring guanidine solution.

  • Self-Validation Checkpoint: An immediate, thick milky precipitate will form. This visual cue confirms the successful metathesis to the highly lipophilic guanidinium tetraphenylborate salt. If no precipitate forms, check the pH (it should be slightly acidic to neutral).

  • Extraction: Extract the aqueous suspension with Dichloromethane (3 x 15 mL). The milky precipitate will seamlessly dissolve into the organic layer, leaving the aqueous layer clear.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the organic-soluble salt.

Protocol 2: Transient Boc-Protection for Organic Workflows (Covalent Modification)

Purpose: Covalent masking of the guanidine moiety to enable homogeneous catalysis, peptide coupling, or structural elaboration in non-polar solvents[2][3].

Step-by-Step Methodology:

  • Setup: Suspend 1-(2-Methyl-6-nitrophenyl)guanidine (10 mmol) in a mixture of 1,4-dioxane and water (2:1 ratio, 30 mL total volume).

  • Basification: Add NaOH (2.5 equivalents) to free-base the guanidine and scavenge generated acid.

  • Protection: Cool the flask to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents). Note: Di-Boc protection is often required for complete organic solubility of aryl guanidines.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12–16 hours.

  • Self-Validation Checkpoint: The initial heterogeneous, cloudy suspension will transition into a clear, homogeneous solution as the lipophilic Boc-protected product forms. If the solution remains cloudy after 16 hours, the reaction is incomplete; add 0.5 equivalents more Boc₂O and stir for an additional 4 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and evaporate. The resulting compound will be freely soluble in DCM and THF.

References
  • Benchchem. "1-(2-Methyl-6-nitrophenyl)guanidine." Benchchem Product Catalog.
  • Thieme-connect. "Product Class 13: Guanidine Derivatives." Science of Synthesis.
  • ACS Publications. "Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design." Organic Letters.
  • Google Patents. "US5049189A - Method of preparing a solution of sulfonated aryl azo/diaryl guanidine-complexed dye." United States Patent Office.

Sources

Optimization

reducing side reactions and byproducts in 1-(2-Methyl-6-nitrophenyl)guanidine synthesis

Technical Support Center: Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(2-Methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this sterically hindered and electronically deactivated molecule. As Senior Application Scientists, we understand that synthesizing complex molecules requires a nuanced approach. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you optimize your reaction outcomes.

I. Core Challenges in Synthesis

The synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine presents a unique set of challenges primarily due to the substitution pattern of the starting aniline:

  • Steric Hindrance: The ortho-methyl group physically blocks the approach of guanidinylating reagents to the amine's nitrogen atom.[1] This significantly slows down the reaction rate and can lead to incomplete conversion.

  • Electronic Deactivation: The ortho-nitro group is a powerful electron-withdrawing group, which reduces the nucleophilicity of the aniline nitrogen.[2] This deactivation makes the amine a poor nucleophile, further complicating the guanylation process.

  • Potential for Intramolecular Cyclization: The proximity of the nitro group and the newly formed guanidine moiety creates the potential for unwanted side reactions, such as the formation of benzimidazole derivatives under certain conditions.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of 2-methyl-6-nitroaniline, even after extended reaction times. What are the primary causes and how can I improve the yield?

A: This is the most common issue and is almost always due to the combination of steric hindrance and electronic deactivation of the starting aniline. Here’s a systematic approach to troubleshoot this problem:

1. Choice of Guanidinylating Reagent: The reactivity of the guanidinylating agent is critical. For deactivated anilines, a more electrophilic reagent is required.

  • Standard Reagents (e.g., Cyanamide): These are often ineffective for this substrate due to low reactivity. Catalysts like scandium(III) triflate may be required to drive the reaction, but success is not guaranteed with such a hindered substrate.[4]

  • Activated Reagents (Recommended): The use of pyrazole-based carboxamidines is a superior strategy. Specifically, N,N'-di-Boc-1H-pyrazole-1-carboxamidine is highly effective for guanylating sterically hindered and electron-deficient amines.[5][6] The two Boc groups increase the electrophilicity of the central carbon atom, facilitating the attack by the weakly nucleophilic aniline.

Protocol: Guanylation using an Activated Pyrazole Reagent

  • Dissolve 2-methyl-6-nitroaniline (1.0 equiv) in a suitable aprotic solvent like DMF or ACN.

  • Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.2 equiv).

  • Add a non-nucleophilic base such as DBU or DIPEA (2.0 equiv) to the mixture.

  • Stir the reaction at a moderately elevated temperature (e.g., 50-60 °C) and monitor progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup and purification.

2. Reaction Conditions:

  • Temperature: Due to the low reactivity of the aniline, elevated temperatures are often necessary. However, excessively high temperatures (>100 °C) can lead to decomposition or byproduct formation. A systematic temperature screen from 50 °C to 80 °C is recommended.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is often preferred as it can help to solvate the reactants and intermediates effectively.

  • Catalysis: For some guanylation methods, such as those using carbodiimides, an iron catalyst like Fe(OAc)₂ has been shown to be effective for hindered anilines, although this may require optimization.[7]

3. Purity of Starting Materials: Ensure that the 2-methyl-6-nitroaniline is free from impurities. The presence of other nucleophiles can consume the guanidinylating reagent.[8]

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent Is the guanidinylating reagent sufficiently reactive? start->reagent conditions Are the reaction conditions optimized? reagent->conditions Yes sol_reagent Switch to a more electrophilic reagent, e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine. reagent->sol_reagent No purity Are starting materials pure? conditions->purity Yes sol_conditions Increase temperature incrementally (50-80 °C). Use a polar aprotic solvent (DMF, DMSO). conditions->sol_conditions No sol_purity Re-purify starting aniline via recrystallization or chromatography. purity->sol_purity No

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of an Unexpected Byproduct

Q: My LC-MS analysis shows a significant byproduct with a mass corresponding to a cyclized product. What is happening and how can I prevent it?

A: The formation of a cyclized byproduct, such as a 2-amino-benzimidazole derivative, is a known side reaction for ortho-substituted phenylguanidines, particularly when an amino or nitro group is present.[3]

Mechanistic Insight: This reaction is typically triggered by acidic conditions (either Brønsted or Lewis acids) or high temperatures.[3] The guanidine nitrogen can act as a nucleophile, attacking the nitro group (after a potential in-situ reduction) or another electrophilic site, leading to intramolecular cyclization.

Prevention Strategies:

  • Control the pH: Avoid acidic conditions, especially during workup and purification. If an acid scavenger is needed during the reaction, use a non-nucleophilic base.

  • Use Protecting Groups: The most robust solution is to use a guanidinylating reagent that installs protecting groups (like Boc) on the guanidine nitrogens. These groups reduce the nucleophilicity of the guanidine and physically prevent cyclization. The Boc groups can be removed in a final, controlled deprotection step under acidic conditions (e.g., TFA in DCM) once the desired carbon skeleton is formed.

  • Temperature Management: Avoid excessive heating, as this can promote the cyclization cascade.[8]

Reaction Scheme: Desired vs. Side Reaction

G Reactants 2-Methyl-6-nitroaniline + Guanylating Reagent Product Desired Product: 1-(2-Methyl-6-nitrophenyl)guanidine Reactants->Product Correct Conditions (Protected Guanidine, Controlled Temp) SideProduct Side Product: (e.g., 7-Methyl-4-nitro-2-aminobenzimidazole) Reactants->SideProduct Harsh Conditions (High Temp, Acid)

Caption: Competing reaction pathways in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Which guanidinylating agent is best for this specific synthesis?

A: Based on literature for sterically hindered and electronically poor amines, reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-S-methylisothiourea are highly recommended.[9] They offer high reactivity and the resulting Boc-protected guanidine is stable and less prone to side reactions.

ReagentProsCons
Cyanamide InexpensiveVery low reactivity with this substrate[2]
S-Methylisothiourea Moderate reactivityCan require harsh conditions
N,N'-di-Boc-S-methylisothiourea High reactivity, provides protectionRequires an activator (e.g., HgCl₂)
N,N'-di-Boc-1H-pyrazole-1-carboxamidine Excellent reactivity, mild conditions, no toxic activators needed[6]Higher cost

Q2: How should I purify the final product?

A: The purification strategy depends on whether the guanidine is protected or not.

  • Boc-Protected Guanidine: This compound is typically less polar and can be purified using standard silica gel column chromatography with a hexane/ethyl acetate or DCM/methanol eluent system.[8]

  • Unprotected Guanidine (as a salt): Guanidines are highly basic and are often isolated as salts (e.g., hydrochloride or trifluoroacetate). Purification can be challenging due to their high polarity and water solubility.

    • Recrystallization: If the product salt is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/ether) is an option.

    • Ion-Exchange Chromatography: For difficult purifications, using a weak acid ion-exchange resin can be a very effective method to isolate the guanidinium salt.[10]

Q3: Can I use a one-pot procedure for guanylation and subsequent reactions?

A: It is generally not recommended for this specific substrate. Given the challenging nature of the guanylation step, it is crucial to isolate and confirm the structure of the 1-(2-Methyl-6-nitrophenyl)guanidine intermediate before proceeding. Attempting a one-pot reaction increases the risk of complex byproduct formation that will be very difficult to separate.

IV. References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Figure 5: Flow diagram of the guanidinylating methodology. Synthesis. [Link]

  • Moon, J., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

  • Moon, J., et al. (2025). Optimization of Guanidine Formation Reaction. ResearchGate. [Link]

  • Fonseca, T. A. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN repository. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Ahles, S., et al. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal. [Link]

  • MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Molecules. [Link]

  • Widen, J. C., & Thomson, R. J. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters. [Link]

  • van der Heijden, K. W., et al. (2025). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Pottabathula, S., & Royo, B. (2012). First iron-catalyzed guanylation of amines. Tetrahedron Letters. [Link]

  • Widen, J. C., & Thomson, R. J. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. PMC. [Link]

  • ResearchGate. (n.d.). Schemes of the reactions catalyzed by different guanidine derivatives. [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives. [Link]

  • Queen's University. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Organic Syntheses. (n.d.). Nitroguanidine. [Link]

  • Sinelnikov, A., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • DSpace@MIT. (n.d.). Alkyl guanidines and nitroguanidines. [Link]

  • Royo, B., & Pottabathula, S. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-5-nitrophenylguanidine.

  • PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(2-Methyl-6-nitrophenyl)guanidine Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the synthetic bottlenecks associated with highly deactivated aromatic systems...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the synthetic bottlenecks associated with highly deactivated aromatic systems.

1-(2-Methyl-6-nitrophenyl)guanidine (CAS 125888-48-4) is a privileged scaffold and a critical intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors and alpha-2 adrenergic agonists. However, the preparation of this compound requires specialized methods to overcome the severe steric hindrance and the electron-withdrawing nature of the di-ortho substituents[1].

This guide provides field-proven insights, validated protocols, and troubleshooting strategies to optimize your guanylation workflows.

I. Mechanistic Pathway & Reaction Causality

The inherent electron-withdrawing effect of the nitro group, combined with the steric bulk of the ortho-methyl group, drastically decreases the nucleophilicity of the aniline nitrogen. To drive the reaction forward, the electrophile (cyanamide) must be highly activated. 1, rendering it susceptible to nucleophilic attack by the deactivated aniline[1].

G A 2-Methyl-6-nitroaniline (Weak Nucleophile) E Nucleophilic Attack (Rate-Limiting Step) A->E B Cyanamide (NH2CN) C Acid Catalyst (Pyridine·HCl) B->C D Protonated Cyanamide (Strong Electrophile) C->D D->E F Guanidinium Salt Intermediate E->F G Base Treatment (NaOH, pH > 12) F->G H 1-(2-Methyl-6-nitrophenyl)guanidine (Free Base) G->H

Mechanistic pathway for the acid-catalyzed synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine.

II. Quantitative Data: Reaction Condition Optimization

To establish the most efficient protocol, our application lab evaluated various acid promoters and thermal conditions. The data below demonstrates why standard aqueous acids fail and why molten salt conditions are required for this specific substrate.

EntryAcid PromoterEquivalents of NH₂CNTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1None1.510024< 5%N/A
2HCl (1.0 eq, aq)1.51002455%45%
3HNO₃ (1.0 eq, aq)1.51002462%52%
4 Pyridine·HCl (10.0 eq) 2.8 100 12 > 95% 84%
5Pyridine·HCl (10.0 eq)2.81406> 95%68%*

*Note: The lower isolated yield in Entry 5 is due to the thermal degradation of cyanamide and the formation of symmetrical N,N'-bis-aryl guanidine byproducts at excessively high temperatures.

III. Troubleshooting Guide & FAQs

Q1: My LC-MS shows less than 10% conversion of 2-methyl-6-nitroaniline even after 24 hours at reflux in ethanol/HCl. How can I force this reaction to completion? Causality: Standard refluxing solvents (like ethanol) at 80 °C do not provide enough thermal energy to overcome the massive activation barrier caused by the di-ortho steric hindrance. Furthermore, dilute aqueous acids fail to maintain a high local concentration of the protonated cyanamide. Solution: Abandon standard solvent reflux. Instead,2 at 100 °C[2]. The molten Pyridine·HCl creates a highly polar, acidic microenvironment that maximizes the collision frequency between the deactivated aniline and the electrophile.

Q2: During the work-up phase, I cannot extract the product into ethyl acetate or dichloromethane. The organic layer is empty. Where did my product go? Causality: Guanidines are super-bases (pKa ~13.5). If your aqueous quench is neutral or only mildly basic (e.g., quenched with NaHCO₃), the product remains entirely protonated as a highly water-soluble guanidinium salt. Solution: You must aggressively basify the aqueous layer. Chill the mixture to 0 °C and slowly add 30% w/w aqueous NaOH until the pH is strictly >12. At this pH, the guanidinium ion is deprotonated to the free base, which will precipitate or can be extracted using a highly polar organic solvent system like n-butanol or a 9:1 EtOAc:MeOH mixture.

Q3: I am observing a highly non-polar byproduct on my TLC plates that reduces my overall yield. What is it, and how do I prevent it? Causality: This is the symmetrical byproduct, N,N'-bis(2-methyl-6-nitrophenyl)guanidine. It forms when your newly synthesized mono-aryl guanidine product acts as a nucleophile and attacks another molecule of the activated cyanamide or starting material. Solution: This is a concentration-dependent competing reaction. Ensure you are using a large excess of cyanamide (at least 2.5 to 3.0 equivalents) to outcompete the secondary reaction, and strictly limit the reaction time to 12 hours at 100 °C.

IV. Validated Experimental Protocol

This methodology is a self-validating system adapted from2[2].

Step 1: Reagent Preparation & Activation

  • In a heavy-walled glass pressure vessel, combine 2-methyl-6-nitroaniline (1.00 g, 6.57 mmol, 1.0 eq), cyanamide (0.77 g, 18.4 mmol, 2.8 eq), and anhydrous pyridine hydrochloride (7.59 g, 65.7 mmol, 10.0 eq).

  • Causality Note: Do not add any external solvent. The excess pyridine hydrochloride will act as the reaction medium once melted.

Step 2: Thermal Guanylation

  • Seal the vessel and submerge it in a pre-heated oil bath at 100 °C.

  • Stir the resulting molten mixture vigorously for exactly 12 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is considered complete when the peak corresponding to 2-methyl-6-nitroaniline (m/z 153 [M+H]+) represents < 5% Total Ion Current (TIC) area.

Step 3: Quenching & Basification

  • Remove the vessel from the heat and allow it to cool to approximately 50 °C (do not let it solidify completely).

  • Cautiously quench the melt by adding 15 mL of deionized water. Stir until all salts are dissolved.

  • Transfer the flask to an ice-water bath and cool to 0 °C.

  • Dropwise, add a 30% w/w sodium hydroxide (NaOH) solution.

  • Self-Validation Check: Continuously spot the aqueous mixture onto broad-range pH indicator paper. Stop adding NaOH only when the paper strictly reads pH > 12. A yellow/orange precipitate of the free base should crash out of the solution. If the solution remains clear, your pH is too low.

Step 4: Isolation & Purification

  • Filter the resulting solid suspension through a sintered glass Buchner funnel.

  • Wash the filter cake with ice-cold deionized water (3 × 10 mL) to remove residual pyridine and inorganic salts.

  • Alternative Liquid-Liquid Extraction: If the product oils out instead of precipitating, extract the highly basic aqueous layer with n-butanol (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dry the isolated 1-(2-Methyl-6-nitrophenyl)guanidine under a high vacuum at 40 °C for 12 hours.

V. References
  • Benchchem. "Synthetic Methodologies for 1-(2-Methyl-6-nitrophenyl)guanidine and Its Structural Analogues." Benchchem Product Database. URL:

  • Cao, J., et al. "Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration." Journal of Medicinal Chemistry, ACS Publications. URL:

Sources

Optimization

how to prevent degradation of 1-(2-Methyl-6-nitrophenyl)guanidine during lab storage

Welcome to the technical support guide for 1-(2-Methyl-6-nitrophenyl)guanidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Methyl-6-nitrophenyl)guanidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this compound. Our goal is to equip you with the necessary knowledge to prevent degradation, ensure the integrity of your experiments, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of 1-(2-Methyl-6-nitrophenyl)guanidine.

Q1: What are the immediate signs of degradation for 1-(2-Methyl-6-nitrophenyl)guanidine? A visible change in the compound's appearance is the most common preliminary indicator of degradation. This often manifests as a color change from its typical off-white or pale yellow state to a more pronounced yellow or brownish hue.[1] This discoloration is frequently linked to photodegradation of the nitroaromatic ring.[1] You might also observe changes in solubility or the appearance of precipitates in stock solutions.

Q2: What are the primary chemical reasons for its degradation? The molecule has two primary points of vulnerability: the guanidine group and the nitroaromatic ring.

  • Guanidine Group: This functional group is highly basic (pKa of the conjugate acid is ~13.6) and is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the C-N bond to form the corresponding urea and amine derivatives.[2][3][4]

  • Nitroaromatic Ring: The 2-methyl-6-nitrophenyl group is sensitive to light. Exposure to UV light, including ambient lab lighting over time, can initiate photodegradation, leading to the formation of various colored byproducts.[1][5][6][7]

Q3: What are the ideal long-term storage conditions? For optimal stability, the compound should be stored as a solid under the conditions summarized in the table below. The key is to mitigate exposure to light, moisture, and atmospheric oxygen.

Q4: How can I definitively confirm if my sample has degraded? While visual inspection is a useful first step, it is not conclusive.[1] The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8] This method can separate the intact parent compound from any degradation products, allowing for accurate quantification of purity.

Q5: Can I still use a sample that has slightly changed color? We strongly advise against it. A color change indicates that a portion of the compound has degraded, meaning the purity is no longer what is stated on the label. Using a degraded sample introduces unknown impurities into your experiments, which can lead to irreproducible results, failed reactions, or incorrect biological data. The sample should be re-qualified by an analytical method like HPLC or replaced.

The Chemistry of Degradation: Understanding the "Why"

A robust understanding of the underlying chemical mechanisms is essential for effective prevention. The unique structure of 1-(2-Methyl-6-nitrophenyl)guanidine exposes it to two distinct degradation pathways.

Pathway 1: Hydrolysis of the Guanidine Moiety

Guanidines are among the strongest organic bases. While the protonated form (the guanidinium cation) is highly stable due to resonance, the free base is susceptible to nucleophilic attack by water (hydrolysis).[3][4] This reaction can be catalyzed by both acidic and basic conditions, but is particularly relevant under neutral to alkaline conditions where a significant population of the free base exists.[2][9] The process begins with the attack of a water molecule or hydroxide ion on the central carbon of the guanidine group, ultimately leading to C-N bond cleavage.[3]

Pathway 2: Photodegradation of the Nitroaromatic Ring

Nitroaromatic compounds are well-known to be photosensitive.[10] Exposure to UV radiation can excite the nitro group, leading to complex photochemical reactions.[5][6] These can include intramolecular rearrangements (such as the nitro-nitrite rearrangement) and the formation of various intermediates, including nitrophenols and other colored species that contribute to the observed discoloration of the sample.[5][6][7]

Diagram of Potential Degradation Pathways

cluster_main 1-(2-Methyl-6-nitrophenyl)guanidine cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway main Parent Compound urea 2-Methyl-6-nitrophenyl Urea + Ammonia main->urea C-N Cleavage photo_products Colored Byproducts (e.g., Nitrophenols, etc.) main->photo_products Photochemical Rxns trigger_h2o Moisture (H₂O) pH Extremes trigger_h2o->main trigger_light UV Light (Ambient/Sunlight) trigger_light->main

Caption: Primary degradation routes for 1-(2-Methyl-6-nitrophenyl)guanidine.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to maintain the long-term integrity of your compound.

Table 1: Recommended Storage Conditions
ParameterSolid Compound (Long-Term)In-Solution (Short-Term)Rationale
Temperature 2-8°C[11]≤ -20°CReduces thermal degradation kinetics. Avoid repeated freeze-thaw cycles for solutions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)[1]Inert Gas OverlayPrevents potential oxidative degradation and displaces moisture.
Light Protect from Light (Amber Vial)[1]Protect from Light (Amber Vial)Prevents photodegradation of the nitroaromatic ring.[1][5]
Container Tightly-sealed glass vial with a non-reactive cap (e.g., PTFE-lined).[1]As above.Prevents moisture ingress and contamination.
Solvent Choice N/AHigh-purity, anhydrous aprotic solvents (e.g., DMSO, DMF).Avoids hydrolysis. It is critical to use dry solvents as even trace amounts of water can cause degradation over time.[1]
Protocol: Preparing Solid Compound for Long-Term Storage
  • Aliquot: If you have a large batch, aliquot the required amounts for future experiments into smaller, individual vials. This minimizes the exposure of the main stock to atmospheric conditions.

  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the open vial inside a glove box or desiccator. Purge with a gentle stream of argon or nitrogen for 1-2 minutes to displace air and moisture.

  • Seal: Tightly seal the vial cap while still under the inert atmosphere.

  • Label: Clearly label the vial with the compound name, date, and storage conditions.

  • Store: Place the sealed vial in a refrigerator at 2-8°C, away from any light sources.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action(s)
Solid has turned yellow/brown. Photodegradation: Likely due to prolonged exposure to ambient lab light or improper storage in a clear vial.[1]1. Cease using the compound immediately. 2. Confirm degradation and quantify purity using the HPLC protocol below. 3. If purity is compromised, discard the material according to safety guidelines and obtain a fresh batch. 4. Review and enforce proper light-protected storage.
Precipitate forms in a stock solution (e.g., in DMSO). Moisture Contamination: The solvent may not have been anhydrous, leading to hydrolysis and the formation of less soluble urea byproducts. Supersaturation: The solution may have been prepared near its solubility limit and precipitated upon a temperature change.1. Attempt to gently warm the solution to see if the precipitate redissolves. If it does, it was likely a solubility issue. 2. If it does not redissolve, it is likely a degradation product. Analyze the supernatant via HPLC to confirm. 3. Always use fresh, anhydrous grade solvents for preparing stock solutions.[1]
HPLC analysis shows a new, significant impurity peak. Chemical Degradation: This confirms that the compound has degraded via one of the pathways discussed.1. Identify the time point of degradation (e.g., upon receipt, after storage). 2. If the material was degraded upon receipt, contact the supplier. 3. If degradation occurred during storage, review all storage and handling procedures to identify the lapse. 4. Do not use the material for experiments.

Analytical Methods for Stability Assessment

A validated analytical method is crucial for ensuring the quality of your compound.

Protocol: Stability Assessment by HPLC-UV

This protocol provides a general framework for assessing the purity of 1-(2-Methyl-6-nitrophenyl)guanidine.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable diluent (e.g., 1 mL of Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL using the same diluent.

  • HPLC Conditions (Typical Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and/or 264 nm (nitroaromatic compounds typically have strong UV absorbance).[8]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared "time zero" sample from a trusted or new batch to establish the retention time and peak area of the pure compound.

    • Inject the aged or suspect sample.

    • Compare the chromatograms. Look for a decrease in the main peak's area (%) and the appearance of new peaks, which represent degradation products. Purity can be calculated based on the relative peak areas.

Workflow for Investigating Suspected Degradation

start Observation: Color change, precipitate, etc. quarantine Quarantine the Batch Do Not Use start->quarantine prepare_samples Prepare Samples: 1. Suspect Batch 2. Reference Standard (New Batch) quarantine->prepare_samples hplc Analyze by HPLC-UV prepare_samples->hplc compare Compare Chromatograms (Purity %, Impurity Profile) hplc->compare pass Result: Purity is Acceptable (e.g., >98%) compare->pass Purity OK fail Result: Purity is Unacceptable compare->fail Purity NOT OK use Release for Use Document Findings pass->use discard Discard Batch per Safety Guidelines fail->discard investigate Investigate Storage/Handling Protocol Failure fail->investigate

Caption: A logical workflow for the analytical confirmation of sample integrity.

References

  • Technical Support Center: Prevention of Nitro-aromatic Compound Degrad
  • Analytical Methods for Nitroguanidine and Characterization of Its Degrad
  • Guanidino acid hydrolysis by the human enzyme annotated as agm
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. (URL: [Link])

  • Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed. (URL: [Link])

  • Development of more hydrolytically stable alkyl guanidines - American Chemical Society. (URL: )
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. (URL: [Link])

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Stability of bicyclic guanidine superbases and their salts in water - PMC - NIH. (URL: [Link])

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC. (URL: [Link])

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photoc
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. (URL: [Link])

  • Technical Support Center: Guanidine Stearate Performance and pH - Benchchem. (URL: )
  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • (PDF) Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (URL: [Link])

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing). (URL: [Link])

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (URL: [Link])

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (URL: [Link])

  • The effect of pH on the conformation and stability of the structure of plant toxin-ricin. (URL: [Link])

  • Stability of bicyclic guanidine superbases and their salts in water - RSC Publishing. (URL: [Link])

  • Guanidine - Wikipedia. (URL: [Link])

  • Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in W
  • pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A ... - PubMed. (URL: [Link])

  • Organometallic Chemistry of Guanidines - Encyclopedia.pub. (URL: [Link])

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (URL: )
  • Effects of Guanidine Hydrochloride on the Proton Inventory of Proteins: Implications on Interpretations of Protein Stability | Biochemistry - ACS Publications. (URL: [Link])

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture - ChemRxiv. (URL: [Link])

  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB. (URL: [Link])

  • Decomposition of nitroguanidine - Semantic Scholar. (URL: [Link])

  • Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).... - ResearchGate. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PubMed. (URL: [Link])

  • Stability of bicyclic guanidine superbases and their salts in water Gazagnaire, Eva - Helda - University of Helsinki. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Methyl-6-nitrophenyl)guanidine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for coupling reactions involving the sterically hindered 1-(2-methyl-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for coupling reactions involving the sterically hindered 1-(2-methyl-6-nitrophenyl)guanidine. The presence of ortho-substituents on the phenyl ring presents significant challenges to achieving high yields and reaction efficiency. This resource offers practical solutions and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 1-(2-methyl-6-nitrophenyl)guanidine is resulting in low to no product yield. What are the likely causes?

A1: Low yields in coupling reactions with this substrate are most commonly attributed to steric hindrance. The methyl and nitro groups in the ortho positions of the phenyl ring electronically and sterically hinder the approach of reactants to the guanidine nitrogen atoms. This can significantly slow down or even prevent the desired bond formation. Other contributing factors can include suboptimal catalyst selection, inappropriate solvent choice, or inadequate reaction conditions (temperature, time).

Q2: Which catalyst systems are most effective for coupling reactions with sterically hindered guanidines?

A2: For sterically hindered substrates, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often the most effective.[1][2] The success of these reactions heavily depends on the choice of phosphine ligands. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in stabilizing the palladium catalyst and promoting the reaction.[2] For some substrates, copper-catalyzed Ullmann-type reactions have re-emerged as a valuable alternative, with modern ligands developed to facilitate the coupling of sterically hindered partners.[3]

Q3: How do I choose the right solvent and base for my sterically hindered coupling reaction?

A3: The choice of solvent and base is critical. Aprotic polar solvents like DMF or NMP are commonly used, but for some reactions, less polar solvents such as toluene or THF can be more effective.[4] The solvent's ability to solvate the catalyst and reactants without interfering with the reaction is key. For the base, non-nucleophilic, hindered bases like sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred. These bases are strong enough to facilitate the catalytic cycle but are too bulky to compete as nucleophiles.[4]

Q4: Can I use microwave irradiation to improve the yield and reaction time?

A4: Yes, microwave heating can be a very effective technique to overcome the activation energy barrier in sterically hindered reactions.[5] It can significantly reduce reaction times from hours or days to minutes and often leads to higher yields by minimizing the formation of degradation byproducts.[5] However, optimization of microwave conditions (temperature, time, power) is crucial to avoid decomposition of starting materials or products.

Q5: Are there alternative methods to traditional cross-coupling for forming the desired C-N bond with 1-(2-methyl-6-nitrophenyl)guanidine?

A5: When traditional coupling methods fail, alternative strategies can be employed. One approach is to use a more reactive guanidinylating agent. For instance, converting a less reactive precursor into a more electrophilic species can facilitate the reaction. Another strategy involves multi-component coupling reactions, which can sometimes bypass the need for pre-functionalized starting materials and overcome steric barriers through a different reaction pathway.[6] Additionally, repurposing common amide coupling reagents like HATU has been shown to be effective for the guanylation of even sterically hindered amines.[7][8]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Steric Hindrance: The primary obstacle. - Inactive Catalyst: The chosen catalyst/ligand system is not suitable for the sterically demanding substrate. - Suboptimal Reaction Conditions: Incorrect temperature, time, solvent, or base.- Optimize Catalyst System: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[1][2] - Increase Reaction Temperature: Use conventional heating or microwave irradiation to provide sufficient energy to overcome the activation barrier.[5] - Prolong Reaction Time: Monitor the reaction over an extended period (24-48 hours). - Change Solvent/Base Combination: Experiment with different aprotic polar and non-polar solvents and non-nucleophilic bases.[4]
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide instead of coupling. - Overly Electron-Rich Ligand: Can sometimes favor reductive elimination pathways.- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[2] - Screen Ligands: Test a ligand with slightly less electron-donating ability.
Decomposition of Starting Material or Product - Excessive Temperature: High temperatures, especially for prolonged periods, can lead to degradation. - Incompatible Reagents: The substrate may not be stable to the chosen base or other reaction components.- Lower Reaction Temperature: If using high temperatures, try to find the minimum effective temperature. - Use a Milder Base: If a strong base is suspected to cause decomposition, try a weaker base like K₃PO₄ or Cs₂CO₃.
Difficulty in Product Purification - Unreacted Starting Materials: Incomplete reaction. - Byproducts from the Coupling Reagent: Can co-elute with the desired product.- Drive the Reaction to Completion: Use a slight excess of one of the coupling partners (usually the less expensive one). - Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide with 1-(2-Methyl-6-nitrophenyl)guanidine

This protocol provides a general procedure that should be optimized for specific substrates.

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Aryl Halide (1.0 mmol) - 1-(2-Methyl-6-nitrophenyl)guanidine (1.2 mmol) - NaOt-Bu (1.4 mmol) - Pd Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent In a glovebox heating Heat with Vigorous Stirring (e.g., 100-120 °C, 12-24 h) solvent->heating cool Cool to Room Temperature heating->cool quench Quench Reaction (e.g., with saturated aq. NH₄Cl) cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl halide (1.0 mmol)

  • 1-(2-Methyl-6-nitrophenyl)guanidine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl halide, 1-(2-methyl-6-nitrophenyl)guanidine, sodium tert-butoxide, palladium catalyst, and phosphine ligand to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann-Type Coupling

This protocol offers an alternative to palladium-catalyzed methods.

dot

Ullmann_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Aryl Iodide (1.0 mmol) - 1-(2-Methyl-6-nitrophenyl)guanidine (1.5 mmol) - CuI (10 mol%) - Ligand (e.g., 1,10-phenanthroline, 20 mol%) - Base (e.g., K₂CO₃, 2.0 mmol) solvent Add Anhydrous Solvent (e.g., DMF or Dioxane) reagents->solvent heating Heat with Vigorous Stirring (e.g., 110-130 °C, 24-48 h) solvent->heating cool Cool to Room Temperature heating->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Ullmann-Type Coupling.

Materials:

  • Aryl iodide (1.0 mmol)

  • 1-(2-Methyl-6-nitrophenyl)guanidine (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF or dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide, 1-(2-methyl-6-nitrophenyl)guanidine, CuI, ligand, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 110-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Retrieved from [Link]

  • Infoscience. (n.d.). Solvent-enhanced coupling of sterically hindered reagents and aryl chlorides using functionalized ionic liquids. Retrieved from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • Springer. (n.d.). Guanidines as Reagents and Catalysts I. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Retrieved from [Link]

  • ScholarWorks@GVSU. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • ACS Publications. (2002). Copper- and Palladium-Catalyzed Intramolecular Aryl Guanidinylation: An Efficient Method for the Synthesis of 2-Aminobenzimidazoles. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • ACS Publications. (2011). Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Retrieved from [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
  • Royal Society of Chemistry. (n.d.). Multi-component coupling reactions: synthesis of a guanidine containing analog of the hexahydropyrrolo[3,2-c]quinoline alkaloid martinelline. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of a series of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PMC. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]

  • Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Google Patents. (n.d.). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.
  • MDPI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]

  • PMC. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for 1-(2-Methyl-6-nitrophenyl)guanidine Purification

From the desk of the Senior Application Scientist Welcome to the technical support center for optimizing the HPLC purification of 1-(2-Methyl-6-nitrophenyl)guanidine. This molecule, with its highly polar and basic guanid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for optimizing the HPLC purification of 1-(2-Methyl-6-nitrophenyl)guanidine. This molecule, with its highly polar and basic guanidine group, presents a common but significant challenge in reversed-phase chromatography: achieving adequate and reproducible retention time. This guide is structured to provide direct, actionable solutions to the most frequent issues encountered in the lab. We will explore the "why" behind each recommendation, empowering you to make informed decisions for robust method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most prevalent problems in a direct question-and-answer format.

Q1: My 1-(2-Methyl-6-nitrophenyl)guanidine shows little to no retention and elutes near the solvent front on my C18 column. What's happening and how can I fix it?

A1: This is the most common issue for polar, basic compounds like your guanidine derivative. The guanidine group is highly basic (pKa of guanidine is ~12.5) and will be protonated (positively charged) in typical acidic mobile phases.[1][2] This high polarity makes it very soluble in the aqueous mobile phase, causing it to have little affinity for the nonpolar C18 stationary phase and elute quickly.

Here is a systematic approach to increase retention:

Troubleshooting Workflow for Poor Retention

Caption: A step-by-step workflow for troubleshooting poor HPLC retention.

Detailed Solutions:

  • Control the Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[3] For a basic compound like yours, a low pH mobile phase (e.g., pH 2.5-3.0) is an excellent starting point.[4] This ensures the guanidine is consistently in its protonated, cationic form. Using a buffer (e.g., 20 mM phosphate) or an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is essential for reproducible results.[5]

  • Introduce an Ion-Pairing Reagent: Since the analyte is positively charged, adding an anionic ion-pairing reagent to the mobile phase can dramatically increase retention.[6][7] The reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), forms a neutral ion-pair with the protonated guanidine.[8] This neutral complex is more hydrophobic and interacts more strongly with the C18 stationary phase.[9]

  • Change Column Chemistry:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and helps to shield the analyte from interacting with residual silica silanols, which can cause poor peak shape.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase methods fail, HILIC is an excellent alternative for very polar compounds.[11][12] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Q2: I have some retention now, but the peak for my compound is tailing significantly. What causes this and how can I improve the peak shape?

A2: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC.[13] It is most often caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[14][15]

Solutions to Mitigate Peak Tailing:

  • Operate at Low pH: Using a mobile phase with a pH of 3 or lower protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your basic analyte.[13][14]

  • Use a Modern, Base-Deactivated Column: Modern columns, often labeled as "Type B" or "base-deactivated," have a much lower concentration of accessible silanol groups and are often end-capped to block the remaining ones.[13][15] This significantly reduces the sites available for secondary interactions.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this is an older technique and is often unnecessary with modern columns.[13]

StrategyMechanism of ActionRecommended Starting Point
Low pH Mobile Phase Suppresses ionization of silanol groups (Si-OH vs Si-O⁻)0.1% Formic Acid or TFA in Water/Acetonitrile (pH ~2.5-3.0)
Base-Deactivated Column Minimizes available silanol groups on the silica surfaceUse a column with "AQ", "Shield", or similar branding indicating suitability for polar or basic analytes.[16]
Ion-Pairing Reagent Forms a neutral complex, reducing ionic interactions5 mM Sodium Hexanesulfonate in a low pH mobile phase
Q3: My retention times are drifting from one injection to the next. How can I get a more stable, reproducible method?

A3: Inconsistent retention times are often a sign of an unequilibrated system or improperly prepared mobile phase.

Key Factors for Reproducibility:

  • Sufficient Column Equilibration: This is especially critical when using ion-pairing reagents. The reagent needs time to adsorb onto the stationary phase surface to create a stable environment. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Precise Mobile Phase Preparation: The pH and concentration of any additives must be consistent between batches. Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[4]

  • Temperature Control: Use a thermostatted column compartment. Even small fluctuations in laboratory temperature can affect retention times.

  • Buffer Choice: Ensure you are using a buffer within its effective buffering range, which is typically ±1 pH unit from its pKa.[17] This ensures the mobile phase pH remains stable and resistant to change.

Frequently Asked Questions (FAQs)

  • What is a good starting gradient for method development? A good starting point is a broad "scouting" gradient.[5] For a C18 column, try a linear gradient from 5% to 95% Acetonitrile (with your chosen aqueous buffer/modifier) over 15-20 minutes. This will help you determine the approximate organic solvent concentration needed to elute your compound and can be used as a starting point for further optimization.

  • Should I use Trifluoroacetic Acid (TFA) or Formic Acid as a mobile phase modifier? Both are excellent choices for controlling pH at a low level.

    • TFA (0.05-0.1%): Acts as both an acid and a strong ion-pairing reagent. It can significantly improve peak shape for basic compounds but can also be difficult to remove from the column and may suppress ionization in mass spectrometry (MS) detection.

    • Formic Acid (0.1%): Provides a low pH environment and is much more MS-friendly. It is a weaker ion-pairing agent than TFA, so you may need to use it in conjunction with a dedicated ion-pairing reagent if retention is still insufficient.

  • How does the organic solvent (Acetonitrile vs. Methanol) affect the separation? Acetonitrile and methanol are the most common organic modifiers, and they can offer different selectivities. Acetonitrile is generally a stronger "eluting" solvent in reversed-phase HPLC. If you are struggling to achieve resolution between your main compound and impurities, trying a method with methanol instead of acetonitrile (or vice-versa) is a powerful tool for changing the elution order and improving separation.[18]

Experimental Protocols

Protocol 1: Scouting Gradient Run

This protocol is designed to quickly determine the approximate elution conditions for 1-(2-Methyl-6-nitrophenyl)guanidine.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine λmax by UV scan)

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    22.0 95
    22.1 5

    | 25.0 | 5 |

  • Analysis: Observe the retention time of the main peak. The %B at which the peak elutes can be used to design a more focused gradient or an isocratic method for purification.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • LCGC International. (2026, March 25). Column Selection for Reversed-Phase HPLC.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Benchchem. (n.d.). 1-(2-Methyl-6-nitrophenyl)guanidine.
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • LCGC North America. (2014, August 22). Retaining Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc.
  • GL Sciences. (n.d.). How to Increase Retention - How to use analytical columns.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides.
  • Journal of Chromatographic Science. (1984, March 22). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone.
  • BLDpharm. (n.d.). 125888-48-4|1-(2-Methyl-6-nitrophenyl)guanidine.
  • HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine.
  • CymitQuimica. (n.d.). CAS 152460-08-7: (2-Methyl-5-nitrophenyl)guanidine nitrate.
  • Benchchem. (n.d.). HPLC method for the quantification of guanidine stearate.
  • precisionFDA. (n.d.). 1-(2-METHYL-5-NITROPHENYL)GUANIDINE NITRATE.
  • LGC Standards. (n.d.). 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate.

Sources

Troubleshooting

Technical Support Center: Process Improvements for Isolating 1-(2-Methyl-6-nitrophenyl)guanidine

Welcome to the technical support center for the isolation and purification of 1-(2-Methyl-6-nitrophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 1-(2-Methyl-6-nitrophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind process choices to enhance the purity, yield, and scalability of your isolation protocol.

Introduction to the Challenges

1-(2-Methyl-6-nitrophenyl)guanidine is a highly polar and basic compound, and its synthesis can present unique challenges during workup and purification. The presence of both a basic guanidinium group and a nitroaromatic system requires careful control of pH and solvent selection to ensure stability and prevent the formation of impurities. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine?

A1: The impurity profile can vary based on the synthetic route. A common method for synthesizing N-aryl guanidines is the reaction of an aniline with a cyanamide derivative.[1] Given the structure of 1-(2-Methyl-6-nitrophenyl)guanidine, a likely synthetic precursor is 2-methyl-6-nitroaniline.[1]

Common Impurities and Their Sources:

ImpuritySourceImpact on Isolation
Unreacted 2-methyl-6-nitroanilineIncomplete reactionCan co-crystallize with the product, difficult to remove by simple filtration.
Dimerized or polymerized guanidine byproductsSide reactions of the guanylating agentCan be highly polar and may interfere with crystallization.
Hydrolysis productsExposure to strong basic or acidic conditions during workupMay be more water-soluble, leading to yield loss.
Residual solventsIncomplete removal of reaction solvents (e.g., ethanol, methanol)Can affect crystal form and downstream applications.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem with highly polar compounds. It often indicates that the product is impure or that the chosen solvent system is not optimal for crystallization.

Troubleshooting Steps:

  • Confirm the Identity of the Product: Before proceeding, verify that the desired product has been formed using techniques like NMR or LC-MS.

  • Solvent Screening: Experiment with a variety of solvent systems. For guanidinium salts, mixtures of a polar solvent (like ethanol or methanol) with a less polar anti-solvent (like ethyl acetate or diethyl ether) can be effective.[2]

  • pH Adjustment: Guanidines are strong bases and are often more stable and crystalline as their corresponding salts (e.g., hydrochloride or nitrate).[2] Adjusting the pH of the aqueous solution to a slightly acidic range (pH 1-3.5) with an appropriate acid before crystallization can promote the formation of a salt and induce crystallization.[2]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q3: What is the best way to remove unreacted 2-methyl-6-nitroaniline from my product?

A3: Due to the basicity of the guanidine group, an acid-base extraction is a highly effective method for separating 1-(2-Methyl-6-nitrophenyl)guanidine from the less basic starting aniline.

Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic guanidine will be protonated and move into the aqueous phase, while the less basic aniline will remain in the organic layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining aniline.

  • Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate the guanidinium salt and precipitate the free guanidine.

  • Extract the free guanidine back into an organic solvent, or if it precipitates as a solid, collect it by filtration.

Q4: I'm seeing degradation of my compound during purification. What are the likely causes and how can I prevent it?

A4: Nitroguanidine and its derivatives can be susceptible to degradation under certain conditions.

Factors Affecting Stability:

  • pH: While guanidines are generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis.[3][4] It is advisable to perform extractions and crystallizations at or near neutral pH if possible, or to use milder acids and bases.

  • Temperature: Avoid excessive heat during solvent removal or crystallization. Use reduced pressure to concentrate solutions at lower temperatures.

  • Light: Nitroaromatic compounds can be light-sensitive. It is good practice to protect the reaction and purification mixtures from direct light.

Troubleshooting Guides

Issue 1: Low Yield After Crystallization

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product is too soluble in the crystallization solvent.Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with various solvents.[5]
Incomplete precipitation.After cooling the crystallization mixture, place it in an ice bath or refrigerator for several hours to maximize precipitation.
Formation of a soluble salt.If the reaction is performed in the presence of a base, the product might be in its free base form, which can be more soluble. Consider converting it to a salt (e.g., hydrochloride or nitrate) by adding the corresponding acid to induce precipitation.[2]
Issue 2: Poor Purity After a Single Crystallization

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-precipitation of impurities.A single crystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the product. A second recrystallization from a different solvent system can be effective.[6]
Inefficient removal of baseline impurities.For highly impure samples, consider a preliminary purification step before crystallization, such as column chromatography or an acid-base extraction.[7]
Trapped solvent in the crystals.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Issue 3: Difficulty with Chromatographic Purification

Problem: The highly polar and basic nature of 1-(2-Methyl-6-nitrophenyl)guanidine can make purification by standard silica gel chromatography challenging, often leading to tailing peaks and poor recovery.

Solutions:

  • Use Deactivated Silica or Alumina: Pre-treating silica gel with a base like triethylamine can neutralize acidic silanol groups, reducing their interaction with the basic guanidine and improving peak shape.[7] Alternatively, basic alumina can be a suitable stationary phase.[8]

  • Reversed-Phase Chromatography (RPC): For highly polar compounds, RPC (e.g., with a C18 column) can be a better option. The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[9][10]

  • Ion-Exchange Chromatography (IEX): Given the cationic nature of the protonated guanidinium group, cation-exchange chromatography can be a powerful purification technique.[8]

Experimental Protocols

Protocol 1: Purification by Crystallization from an Aqueous/Alcoholic Mixture

This protocol is adapted from a similar procedure for a related isomer and is a good starting point for the purification of 1-(2-Methyl-6-nitrophenyl)guanidine.[11]

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., methanol or ethanol) by rotary evaporation under reduced pressure.

  • Dissolution in Water: To the crude residue, add a minimal amount of hot deionized water to dissolve the material. If solubility is low, a small amount of a co-solvent like ethanol or methanol can be added.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Column Chromatography using Deactivated Silica Gel
  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of dichloromethane and methanol). Add 1% (v/v) of triethylamine to the slurry and mix well.

  • Column Packing: Pack a chromatography column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for compounds with low solubility in the eluent, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Logical Flow for Troubleshooting Crystallization Issues

G start Crude Product is an Oil q1 Is the product identity confirmed? start->q1 confirm_id Confirm identity (NMR, LC-MS) q1->confirm_id No solvent_screen Perform solvent screening q1->solvent_screen Yes confirm_id->q1 ph_adjust Adjust pH to form a salt solvent_screen->ph_adjust seed Use seed crystals ph_adjust->seed success Crystals Formed seed->success failure Still Oily seed->failure chromatography Consider alternative purification (e.g., chromatography) failure->chromatography

Caption: Troubleshooting workflow for inducing crystallization.

General Purification Strategy

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification (if needed) crude Crude Reaction Mixture solvent_removal Solvent Removal crude->solvent_removal extraction Acid-Base Extraction solvent_removal->extraction crystallization Direct Crystallization solvent_removal->crystallization column_chrom Column Chromatography extraction->column_chrom If still impure pure_product Pure Product extraction->pure_product recrystallization Recrystallization crystallization->recrystallization If impure crystallization->pure_product If pure recrystallization->pure_product column_chrom->pure_product

Caption: Overview of purification strategies for 1-(2-Methyl-6-nitrophenyl)guanidine.

References

  • Method for crystallizing guanidinium salts.
  • Rapid separation of nitroaromatic compounds by solvating gas chrom
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • 1-(2-Methyl-6-nitrophenyl)guanidine. Benchchem.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. Benchchem.
  • Rapid separation of nitroaromatic compounds by solvating gas chromatography.
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine?
  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS.
  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Carbon Capture via Crystallization with a Guanidine Ligand.
  • Product Class 13: Guanidine Deriv
  • How can I isolate a highly polar compound
  • Acid guanidinium thiocyanate-phenol-chloroform extraction. Wikipedia.
  • How can i isolate polar basic compound with silica gel column chromatography?
  • In situ active guanidinium salts interaction promotes facet orientation and crystallization for efficient and stable inverted perovskite solar cells.
  • Substances yield after recrystallization
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Process for preparing guanidine.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Regis Technologies.
  • Crystalliz
  • Which solvents should I use to recrystalize P-anisidine and DNP individually?
  • Analytical Methods for Nitroguanidine and Characterization of Its Degrad
  • Preparation method of 2-methyl-5-nitrophenylguanidine.
  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
  • Guanidine Methods for Total RNA Prepar
  • Stability of Nitroguanidine in Moist, Unsaturated Soils.
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • Technical Support Center: Purification of Ortho-Substituted Phenylpropanals. Benchchem.
  • The Chemistry and Biology of Guanidine N
  • Method for quantitative determination of guanidine derivatives.
  • The synthetic method of (2-methyl-5-nitrophenyl) guanidine sulfate.
  • Guanidine synthesis by guanyl
  • LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. AIR Unimi.
  • ANALYTICAL METHODS.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • pNPP stability and storage conditions. Benchchem.
  • Stability of bicyclic guanidine superbases and their salts in w

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: 1-(2-Methyl-6-nitrophenyl)guanidine vs. its 5-Nitro Isomer in Pharmaceutical Synthesis

Introduction In the landscape of medicinal chemistry, nitrophenyl-substituted guanidines serve as pivotal intermediates, leveraging the unique electronic properties of the nitro group and the versatile reactivity of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, nitrophenyl-substituted guanidines serve as pivotal intermediates, leveraging the unique electronic properties of the nitro group and the versatile reactivity of the guanidine moiety.[1][2] The specific placement of the nitro substituent on the aromatic ring can profoundly influence synthetic accessibility, reaction kinetics, and the overall efficiency of a drug synthesis pathway. This guide provides an in-depth, objective comparison of two constitutional isomers: 1-(2-Methyl-6-nitrophenyl)guanidine and 1-(2-Methyl-5-nitrophenyl)guanidine.

Our analysis will dissect the synthetic routes to these isomers, beginning with their aniline precursors, and evaluate their performance as building blocks in pharmaceutical manufacturing. We will use the well-documented synthesis of the tyrosine kinase inhibitor, Imatinib, as a central case study to illustrate the practical implications of isomeric choice, where the 5-nitro isomer has proven to be a critical intermediate.[3][4] This comparison is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in the selection of intermediates for complex molecular architectures.

Section 1: Isomeric Profile: Steric and Electronic Divergence

The fundamental difference between the 6-nitro and 5-nitro isomers lies in the position of the electron-withdrawing nitro group relative to the guanidine functionality. This seemingly minor structural change creates a significant divergence in their steric and electronic profiles, which dictates their reactivity.

  • 1-(2-Methyl-6-nitrophenyl)guanidine (The ortho Isomer): The nitro group is positioned ortho to the guanidine. This proximity results in a powerful through-space steric hindrance, which can impede the approach of reagents to the guanidine nitrogen atoms. Electronically, the ortho-nitro group exerts a strong electron-withdrawing inductive effect, significantly reducing the basicity and nucleophilicity of the guanidine.

  • 1-(2-Methyl-5-nitrophenyl)guanidine (The meta Isomer): The nitro group is positioned meta to the guanidine (and para to the methyl group). This placement minimizes steric clash while still exerting a substantial electron-withdrawing effect, primarily through induction.[5] This electronic modification is often crucial for activating the molecule for subsequent reactions without the complication of steric hindrance.

The table below summarizes the core physicochemical properties of the parent anilines, which are the direct precursors to the target guanidines.

Property2-Methyl-6-nitroaniline (ortho)2-Methyl-5-nitroaniline (meta)
Structure
CAS Number 570-24-199-55-8
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂
Molecular Weight 152.15 g/mol 152.15 g/mol
Appearance Bright orange needle-like crystals[6]Yellow crystalline solid[7]
Melting Point 95-97 °C[8]85-90 °C[9]

Table 1: Physicochemical properties of precursor anilines.

Section 2: The Synthetic Funnel: Accessibility of Precursor Anilines

A critical factor in the utility of a building block is the efficiency and cost-effectiveness of its own synthesis. Here, the pathways to 2-methyl-6-nitroaniline and 2-methyl-5-nitroaniline differ substantially in complexity and selectivity.

Synthesis of 2-Methyl-5-nitroaniline (The meta Precursor)

The synthesis of 2-methyl-5-nitroaniline is a relatively straightforward electrophilic aromatic substitution. It is typically achieved by the nitration of 2-methylaniline (o-toluidine) using a mixed acid (HNO₃/H₂SO₄) reagent at low temperatures.[7][9] The amino group of o-toluidine is protonated in the strong acid, becoming a meta-directing deactivator. This directs the incoming nitro group to the position meta to the ammonium group and para to the activating methyl group, leading to the desired 5-nitro product with high selectivity.[7]

Synthesis of 2-Methyl-5-nitroaniline start 2-Methylaniline (o-Toluidine) reagent Mixed Acid (HNO₃ / H₂SO₄) -10 °C start->reagent product 2-Methyl-5-nitroaniline reagent->product Nitration

Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.

Synthesis of 2-Methyl-6-nitroaniline (The ortho Precursor)

In contrast, the synthesis of 2-methyl-6-nitroaniline is more challenging. Direct nitration of o-toluidine is not selective and produces a mixture of isomers. The standard industrial method involves a multi-step process to control the regioselectivity:[6][10]

  • Protection: The amino group of o-toluidine is first protected, typically by acetylation with acetic anhydride, to form 2-methylacetanilide.

  • Nitration: The protected intermediate is then nitrated. This step is difficult to control and often yields an isomeric mixture of 2-methyl-6-nitroacetanilide and the undesired 2-methyl-4-nitroacetanilide.[10]

  • Hydrolysis & Separation: The protecting group is removed by acid hydrolysis. The final, crucial step involves separating the desired 2-methyl-6-nitroaniline from its isomer, which complicates the purification process and reduces the overall yield.[6][10]

ParameterSynthesis of 2-Methyl-6-nitroaniline (ortho)Synthesis of 2-Methyl-5-nitroaniline (meta)
Typical Yield ~59%[10][11]~90%[9]
Key Challenge Formation of isomeric byproducts requiring difficult separation.[10]Highly exothermic reaction requiring strict temperature control.[7]
Process Complexity Multi-step (protection, nitration, deprotection, separation).[6]Single-step nitration.[7]
Selectivity Moderate; byproduct formation is a known issue.High, due to directing group effects.

Table 2: Comparison of synthetic efficiency for precursor anilines.

This disparity in synthetic efficiency is a major reason why pathways utilizing the 5-nitro isomer are often preferred in large-scale pharmaceutical production.

Section 3: Application in Drug Synthesis: The Case of Imatinib

The utility of these isomers is best demonstrated through their application in the synthesis of complex active pharmaceutical ingredients (APIs).

1-(2-Methyl-5-nitrophenyl)guanidine: The Gateway to Imatinib

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a well-established, crucial intermediate in the synthesis of Imatinib, a life-saving medication for chronic myeloid leukemia and other cancers.[3][12] Its specific molecular structure is perfectly tailored for the subsequent cyclization and condensation reactions that form the core of the Imatinib molecule.[4] The meta-nitro group activates the aromatic ring for the necessary transformations without sterically hindering the reactive guanidine center.

Imatinib_Synthesis_Simplified cluster_0 Key Intermediate Synthesis cluster_1 API Synthesis Aniline 2-Methyl-5-nitroaniline Guanidine 1-(2-Methyl-5-nitrophenyl)guanidine (Key Intermediate) Aniline->Guanidine Guanidinylation Condensation Condensation with (3-pyridyl)pyrimidine derivative Guanidine->Condensation Imatinib Imatinib Condensation->Imatinib

Caption: Role of the 5-nitro isomer in the Imatinib synthesis pathway.

Experimental Protocol: Synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate

This protocol describes a common laboratory-scale synthesis.

Materials and Reagents:

  • 2-Methyl-5-nitroaniline

  • Guanidine carbonate

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add guanidine carbonate (0.6 eq).

  • Acidification: Slowly and carefully add concentrated nitric acid (2.2 eq) dropwise. The reaction is exothermic and may require cooling.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid, 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then with cold water to remove impurities. Dry the product under vacuum.

Safety Precautions: Concentrated nitric acid is highly corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Nitroaromatic compounds can be energetic and should be handled with care.[3]

1-(2-Methyl-6-nitrophenyl)guanidine: Synthetic Hurdles and Potential

The synthesis of the 6-nitro isomer is hampered by the same issues affecting its aniline precursor: lower yields and steric hindrance. The guanidinylation of 2-methyl-6-nitroaniline is expected to be significantly slower and less efficient due to the steric bulk of the ortho-nitro group shielding the amine. While it is cataloged as a chemical building block, its use is not prominent in major drug synthesis pathways described in public literature.[13] Its application would likely be reserved for specific molecular targets where the unique steric and electronic environment created by the ortho-nitro group is essential for binding or activity, and the synthetic challenges are deemed acceptable.

Conclusion and Outlook

The comparison between 1-(2-Methyl-6-nitrophenyl)guanidine and its 5-nitro isomer offers a clear lesson in the practicalities of process chemistry. While both are valid chemical structures, their utility in drug synthesis is vastly different.

Feature1-(2-Methyl-6-nitrophenyl)guanidine (ortho)1-(2-Methyl-5-nitrophenyl)guanidine (meta)
Precursor Synthesis Complex, lower yield, isomeric separation required.[10]Straightforward, high yield, high selectivity.[7][9]
Guanidinylation Reactivity Low (predicted) due to steric hindrance and electronic deactivation.High, favorable for reaction.
Steric Hindrance High, significantly impacts reactivity at the guanidine center.Low, allows unhindered access to the guanidine center.
Key Application General chemical building block with limited documented large-scale use.[13]Critical intermediate in the synthesis of Imatinib.[3][4][12]
Overall Viability Lower, due to synthetic inefficiency and reactivity challenges.Superior , due to efficient synthesis and proven utility in a blockbuster API.

Table 3: Final performance comparison in the context of drug synthesis.

The 1-(2-Methyl-5-nitrophenyl)guanidine isomer stands out as the superior building block for large-scale pharmaceutical synthesis. Its advantages are rooted in the high efficiency and selectivity of its precursor's synthesis and its ideal balance of electronic activation and steric accessibility. The successful and widespread use of this intermediate in the Imatinib supply chain validates its performance.

Conversely, the 1-(2-Methyl-6-nitrophenyl)guanidine isomer is constrained by the significant synthetic hurdles associated with its precursor and the inherent steric hindrance that complicates its own reactions. For researchers and drug development professionals, the choice is clear: for pathways requiring a nitrophenyl guanidine intermediate, the 5-nitro isomer offers a more reliable, efficient, and economically viable route to the target molecule.

References

  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • MDPI. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol.
  • ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline synthesis.
  • BLD Pharm. (2023, September 16). Buy 1-(2-Methyl-5-nitrophenyl)
  • Guidechem. (2020, October 23). How to prepare 2-Methyl-6-nitroaniline?
  • Qi, L., Pang, S. P., & Sun, C. H. (2009). Synthesis technique of 2-methyl-6-nitroaniline.
  • Beijing Institute of Technology. (2009, February 15). Synthesis technique of 2-methyl-6-nitroaniline.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). 1-(2-Methyl-6-nitrophenyl)guanidine.
  • PubMed. (n.d.). Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs.
  • Google Patents. (n.d.). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.
  • Google Patents. (n.d.). CN103694145B - The synthetic method of (2-methyl-5-nitrophenyl)
  • precisionFDA. (n.d.). 1-(2-METHYL-5-NITROPHENYL)
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • BOC Sciences. (2026, March 25). The Crucial Role of (2-Methyl-5-nitrophenyl)
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary information for, Mechanistic Variances in NO Release: Ortho vs. Meta Isomers of Nitrophenol and Nitroan.
  • Royal Society of Chemistry Publishing. (n.d.). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(2-Methyl-5-nitrophenyl)
  • National Center for Biotechnology Information. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (2022, September 13). Guanidinates as Alternative Ligands for Organometallic Complexes.
  • International Journal of Research and Technology Innovation. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • National Center for Biotechnology Information. (n.d.). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ).
  • Semantic Scholar. (2024, February 7).
  • Der Pharma Chemica. (n.d.).
  • Zenodo. (n.d.).

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation for the Purity of 1-(2-Methyl-6-nitrophenyl)guanidine

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-Methyl-6-nitrophenyl)guanidine, a molecule featuring a nitroaromatic ring and a highly basic guanidine group, presents a unique analytical challenge. Its potential role as a synthetic intermediate necessitates a rigorous and validated approach to purity assessment to control for process-related impurities and degradation products, some of which could be potentially genotoxic.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 1-(2-Methyl-6-nitrophenyl)guanidine. We will focus on the comprehensive validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against established orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical data needed to select and validate the most appropriate analytical strategy for their specific needs, in alignment with global regulatory standards.[1]

The Analytical Challenge: Structural Considerations

The chemical structure of 1-(2-Methyl-6-nitrophenyl)guanidine dictates the analytical strategy. The presence of a substituted phenyl ring provides a chromophore, making it amenable to UV detection. However, the guanidine group is highly polar and can cause poor peak shape on traditional reversed-phase chromatography columns. Furthermore, the nitroaromatic moiety raises flags for potential genotoxicity, demanding analytical methods with exceptionally low limits of detection (LOD) and quantitation (LOQ) to ensure patient safety, as stipulated by guidelines from the International Council for Harmonisation (ICH).[2]

Methodology Deep Dive: LC-MS/MS for Ultimate Specificity and Sensitivity

For compounds where trace-level impurities can have significant biological impact, LC-MS/MS is the gold standard.[3] Its unparalleled sensitivity and specificity, derived from the ability to separate compounds chromatographically and then differentiate them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, make it indispensable for impurity profiling.[4][5]

Causality Behind Choosing LC-MS/MS:
  • Specificity: Mass spectrometry provides an orthogonal detection method to UV. It can distinguish between co-eluting compounds that may be spectrally identical, a common pitfall in HPLC-UV analysis.[6] For 1-(2-Methyl-6-nitrophenyl)guanidine, this is critical for differentiating between isomers or impurities with minor structural modifications that might not be chromatographically resolved.

  • Sensitivity: The potential for genotoxic impurities (PGIs) necessitates detection at parts-per-million (ppm) levels relative to the API.[7][8] LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, provides the low LOQs required to meet the Threshold of Toxicological Concern (TTC) outlined in ICH M7 guidelines.[2]

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental compositions for unknown impurities, which is a critical step in their identification and control.[9]

Experimental Protocol: LC-MS/MS Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10][11] The following protocol is designed as a self-validating system, grounded in the principles of ICH Q2(R2).[12][13]

1. System Suitability:

  • Objective: To verify that the chromatographic system is performing adequately for the analysis.

  • Procedure: Before initiating the validation sequence, inject a standard solution of 1-(2-Methyl-6-nitrophenyl)guanidine (e.g., 1 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time should be ≤ 2.0%.

2. Specificity:

  • Objective: To demonstrate the ability to unequivocally assess the analyte in the presence of potential impurities and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze the 1-(2-Methyl-6-nitrophenyl)guanidine standard.

    • Analyze a sample spiked with known, structurally similar impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API and analyze the stressed samples.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte in the blank. The method must be able to separate the main peak from known impurities and degradation products. Peak purity can be assessed using MS scan data across the peak.[5]

3. Linearity and Range:

  • Objective: To establish a linear relationship between analyte concentration and instrument response over a defined range.

  • Procedure: Prepare a series of at least five calibration standards spanning 50% to 150% of the target concentration (e.g., for an impurity, this might be from the LOQ to 20 ppm).

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve should be ≥ 0.998.[7][8]

4. Accuracy (as Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Spike a sample matrix with the analyte at three concentration levels (e.g., low, medium, high) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[7]

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 5.0% for both repeatability and intermediate precision.[14]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: S/N ratio of ≥ 3 for LOD and ≥ 10 for LOQ.[11]

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_report Phase 3: Finalization MD Method Development (LC & MS Parameters) SS_Prep Prepare Standards & QC Samples MD->SS_Prep SS System Suitability (%RSD ≤ 2.0%) SS_Prep->SS Specificity Specificity (Forced Degradation) SS->Specificity Pass Linearity Linearity & Range (R² ≥ 0.998) Specificity->Linearity Accuracy Accuracy (90-110% Recovery) Linearity->Accuracy Precision Precision (%RSD ≤ 5.0%) Accuracy->Precision LOD_LOQ LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness VR Validation Report (Summarize Data) Robustness->VR All Parameters Pass SOP Standard Operating Procedure (SOP) VR->SOP

Caption: Workflow for LC-MS/MS analytical method validation based on ICH Q2(R2) guidelines.

Comparative Analysis: Alternative and Orthogonal Techniques

No single analytical method is infallible. Employing orthogonal methods—techniques that measure the same attribute using different physical principles—provides a higher degree of confidence in the purity value.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of most QC laboratories due to its robustness, ease of use, and cost-effectiveness.[15]

  • Rationale & Experimental Choices: The method relies on the chromophore within 1-(2-Methyl-6-nitrophenyl)guanidine for detection. A photodiode array (PDA) detector is preferable to a single-wavelength UV detector as it can provide spectral information to assess peak purity and flag potential co-elutions.[15] The mobile phase and column chemistry must be optimized to achieve good peak shape and resolution from impurities.

  • Strengths:

    • Excellent precision and linearity for quantifiable analytes.

    • Lower operational complexity and cost compared to MS.

  • Weaknesses:

    • Lower Sensitivity: Insufficient for controlling potent or genotoxic impurities at TTC levels.

    • Co-elution Risk: An impurity may co-elute with the main peak and, if it has a similar UV spectrum, go undetected.[6]

    • Response Factor Dependency: Assumes all impurities have the same UV response as the API for area percent calculations, which is often inaccurate and can lead to under- or over-estimation of impurity levels.[16]

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity assessment because it allows for direct quantification without the need for a specific reference standard of the analyte.[17][18]

  • Rationale & Experimental Choices: The method operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[18] A certified internal standard of known purity and weight is added to a precisely weighed sample of 1-(2-Methyl-6-nitrophenyl)guanidine. The purity of the analyte is calculated by comparing the integrals of specific, well-resolved proton signals from the analyte and the internal standard.[19]

  • Strengths:

    • Primary Method: Provides absolute purity value (mass fraction) without needing an analyte-specific reference standard.[20]

    • Orthogonality: Quantification is based on a completely different physical principle (nuclear magnetic resonance) than chromatography.

    • Structural Information: The NMR spectrum simultaneously confirms the identity of the main component and can help identify impurities if they are present at sufficient levels.

  • Weaknesses:

    • Lower Sensitivity: Significantly less sensitive than LC-MS/MS, making it unsuitable for trace impurity analysis.

    • Complexity: Requires specialized instrumentation and expertise in spectral interpretation. Signal overlap can complicate quantification.[19]

    • Sample Requirements: Requires a larger amount of sample compared to chromatographic methods.

Comparative_Workflow cluster_lcms LC-MS/MS Analysis cluster_hplc HPLC-UV Analysis cluster_qnmr qNMR Analysis Sample Sample of 1-(2-Methyl-6-nitrophenyl)guanidine LCMS High Sensitivity Impurity Profile Sample->LCMS HPLC Routine Purity (Area % Report) Sample->HPLC qNMR Absolute Purity (Mass Fraction Assay) Sample->qNMR LCMS_ID Impurity ID & Quant LCMS->LCMS_ID Final Comprehensive Purity Assessment LCMS_ID->Final HPLC_Profile Chromatographic Profile HPLC->HPLC_Profile HPLC_Profile->Final qNMR_Value Primary Quantification qNMR->qNMR_Value qNMR_Value->Final

Caption: Orthogonal approach to purity assessment using three distinct analytical techniques.

Data-Driven Comparison: A Head-to-Head Look at Validation Parameters

To provide a clear, objective comparison, the following table summarizes typical performance data obtained during the validation of each technique for the analysis of 1-(2-Methyl-6-nitrophenyl)guanidine.

Validation ParameterLC-MS/MSHPLC-UVqNMR
Specificity Excellent (Mass-based)Good (Chromatographic)Excellent (Chemical Shift)
Linearity (R²) ≥ 0.999≥ 0.999N/A (Primary Method)
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.5 - 100.5% (Absolute)
Precision (%RSD) < 2.0%< 1.5%< 0.5%
LOQ ~0.5 ppm (0.5 ng/mL)~50 ppm (50 ng/mL)~0.1% (w/w)
Primary Use Case Trace impurity analysis, PGI control, structural IDRoutine QC, release testing, main component assayReference standard characterization, absolute purity

Note: Data are illustrative and represent typical performance characteristics.

Decision Framework: Selecting the Right Tool for the Job

The choice of analytical method is driven by the specific question being asked and the stage of drug development. The following decision tree provides a logical framework for selecting the most appropriate technique.

Decision_Tree Start What is the analytical goal? q1 Need to quantify trace-level or potentially genotoxic impurities? Start->q1 q2 Need absolute purity value without a specific reference standard? q1->q2 No res_lcms Use Validated LC-MS/MS q1->res_lcms Yes q3 Routine QC testing for known impurities above 0.05%? q2->q3 No res_qnmr Use qNMR q2->res_qnmr Yes res_hplc Use Validated HPLC-UV q3->res_hplc Yes res_combo Use HPLC-UV and confirm with orthogonal method (LC-MS) q3->res_combo No / Unsure

Caption: Decision framework for selecting the appropriate purity assessment method.

Conclusion

For ensuring the purity of 1-(2-Methyl-6-nitrophenyl)guanidine, a multi-faceted approach is essential. While HPLC-UV provides a robust method for routine quality control, and qNMR offers unparalleled accuracy for absolute purity determination of the bulk material, neither can match the sensitivity and specificity of a fully validated LC-MS/MS method for controlling trace-level and potentially genotoxic impurities.

The data and protocols presented in this guide demonstrate that LC-MS/MS is not just an advanced research tool but a necessary component of a modern control strategy, particularly for molecules with structural alerts like nitroaromatic compounds. By investing in the rigorous validation of an LC-MS/MS method, drug developers can achieve a higher degree of confidence in their product's purity profile, ensuring both regulatory compliance and patient safety. The use of orthogonal techniques like qNMR and HPLC-UV serves to build a complete and scientifically sound understanding of the material's quality.

References

  • Lab Manager. (2025, October 1).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (1999). FDA Guidance on Analytical Method Validation. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Wang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Ryan, T. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
  • Rasayan Journal of Chemistry. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • SlideShare. Analytical methods validation as per ich & usp. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]

  • BioPharm International. (2003, November 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Farmacia. (2019). hplc-uv method approach for the analysis and impurity profiling of captopril. [Link]

  • RSC Publishing. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. [Link]

  • Taylor & Francis Online. (2024). Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link]

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • MedCrave. (2024). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • Environmental Science and Pollution Research. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. [Link]

  • Agilent Technologies. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Novel Tyrosine Kinase Inhibitor Scaffolds: A Comparative Framework for 1-(2-Methyl-6-nitrophenyl)guanidine

Introduction: The Enduring Importance of Tyrosine Kinase Inhibition Tyrosine kinases (TKs) are a large family of enzymes that act as critical "on/off" switches in a vast number of cellular processes, including growth, di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are a large family of enzymes that act as critical "on/off" switches in a vast number of cellular processes, including growth, differentiation, and proliferation.[1][2] They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins, thereby activating downstream signaling cascades.[3] The aberrant or constitutive activation of these kinases is a hallmark of many cancers, making them prime therapeutic targets.[1][4]

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of specific malignancies.[2][4] These small molecules typically compete with ATP for binding to the kinase's active site, preventing the phosphorylation of substrates and effectively "switching off" the oncogenic signaling.[3][5][6] This guide provides a framework for evaluating novel chemical scaffolds, using the uncharacterized compound 1-(2-Methyl-6-nitrophenyl)guanidine , against the performance of standard, first-generation TKIs.

While 1-(2-Methyl-6-nitrophenyl)guanidine is primarily documented as a synthetic intermediate, its guanidinium core is a "privileged structure" in medicinal chemistry, known to participate in key molecular interactions.[7] Guanidine-containing compounds have shown promise as kinase inhibitors, making this scaffold a logical starting point for a discovery campaign.[8][9][10] This guide will therefore not present pre-existing data on this specific compound, but rather, will outline the rigorous, self-validating experimental workflow required to characterize its potential and compare it meaningfully to established benchmarks.

Defining the Benchmark: Standard First-Generation Tyrosine Kinase Inhibitors

To evaluate a novel compound, we must first define our standards. First-generation TKIs were groundbreaking drugs that demonstrated the viability of targeting specific kinases.[4] For this guide, we will consider two archetypal examples:

  • Imatinib (Gleevec®): The first highly successful TKI, imatinib targets the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[3][11] It is highly selective for the Abl, c-Kit, and PDGF-R kinases.[3][11]

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[12][13][14]

These compounds serve as excellent benchmarks due to their well-understood mechanisms, extensive preclinical and clinical data, and defined selectivity profiles.

Comparative Evaluation Workflow: A Phased Approach

The following sections detail a comprehensive, three-phase experimental plan to assess the potential of 1-(2-Methyl-6-nitrophenyl)guanidine (herein referred to as "Test Compound") as a TKI, in direct comparison to our standards, Imatinib and Gefitinib.

Phase 1: In Vitro Biochemical Potency and Selectivity

The first critical step is to determine if the Test Compound directly interacts with and inhibits the enzymatic activity of purified kinases. This phase answers the fundamental question: "Is the compound a kinase inhibitor, and if so, what is its primary target?"

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method suitable for initial screening.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound against a panel of tyrosine kinases.

Methodology:

  • Kinase Panel Selection: A panel should include our primary targets (Abl and EGFR) as well as a broad selection of other tyrosine and serine/threonine kinases to assess selectivity.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50mM Tris, 150mM NaCl, 0.25mM DTT).[15]

    • Prepare a 2X substrate/ATP solution. The specific substrate (e.g., a synthetic peptide) and ATP concentration (typically at or near the Km for each kinase) are critical for accurate IC50 determination.

    • Prepare serial dilutions of the Test Compound, Imatinib, and Gefitinib in DMSO, followed by a further dilution in reaction buffer.

  • Assay Execution (384-well format):

    • Add 2.5 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" control and incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. Incubate for 1 hour at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Interpretation:

The results of this assay will be summarized in a table, providing a direct comparison of potency and selectivity.

CompoundTarget KinaseIC50 (nM)
Test Compound AblExperimental Result
EGFRExperimental Result
Other Kinase 1Experimental Result
Other Kinase 2Experimental Result
Imatinib Abl~25-100[3]
EGFR>10,000
Gefitinib Abl>10,000
EGFR~2-40[16]

A potent and selective compound will show a low IC50 value for its intended target(s) and significantly higher IC50 values for other kinases. The Test Compound's profile will immediately indicate whether it warrants further investigation as a potential Abl, EGFR, or other kinase inhibitor.

Workflow Diagram: Phase 1 Evaluation

G cluster_0 Phase 1: Biochemical Screening Compound Test Compound (1-(2-Methyl-6-nitrophenyl)guanidine) Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Assay Standards Standards (Imatinib, Gefitinib) Standards->Assay Data_Analysis IC50 Determination & Selectivity Profiling Assay->Data_Analysis Measure ADP production Panel Broad Kinase Panel (incl. Abl, EGFR) Panel->Assay

Caption: Phase 1 workflow for determining biochemical potency and selectivity.

Phase 2: Cell-Based Target Engagement and Functional Activity

Once biochemical activity is established, the next crucial phase is to determine if the Test Compound can enter a living cell, engage its target kinase, and inhibit its function in a physiologically relevant context.[17][18]

This protocol directly assesses the inhibition of kinase activity within a cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its immediate downstream substrates.

Objective: To determine if the Test Compound inhibits the phosphorylation of Abl (in a Bcr-Abl expressing cell line) and EGFR (in an EGFR-dependent cell line).

Methodology:

  • Cell Line Selection:

    • For Abl: K562 or other CML cell lines that express the Bcr-Abl fusion protein.

    • For EGFR: A431 or HCC827 cells, which overexpress EGFR and are dependent on its signaling.[19]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal kinase activity (especially important for EGFR).

    • Pre-treat cells with a range of concentrations of the Test Compound, Imatinib (for K562), Gefitinib (for A431), or DMSO vehicle for 2 hours.

    • For EGFR inhibition, stimulate the cells with EGF ligand (e.g., 50 ng/mL) for 15 minutes to induce receptor phosphorylation. This step is not needed for the constitutively active Bcr-Abl.

  • Protein Extraction and Quantification:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate normalized protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-Abl, anti-p-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing:

    • Strip the membrane and re-probe with antibodies for the total protein (Total Abl, Total EGFR) and a loading control (e.g., GAPDH) to confirm equal loading and that the compound does not degrade the target protein.[19]

Expected Data & Interpretation:

A successful inhibitor will show a dose-dependent decrease in the phosphorylated target protein band, while the total and loading control bands remain unchanged. This provides strong evidence of on-target activity in a cellular environment.

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19] It answers the question: "Does inhibiting the target kinase translate into a functional anti-proliferative effect?"

Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of cell proliferation.

Methodology:

  • Cell Seeding: Seed the selected cell lines (K562 and A431) into 96-well plates at an optimized density.

  • Compound Treatment: Add serial dilutions of the Test Compound and relevant standards to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: Remove the media and add DMSO to dissolve the formazan crystals. Read the absorbance at ~570 nm.[19]

Expected Data & Interpretation:

The results will provide EC50 values for growth inhibition, which can be compared to the biochemical IC50 and cellular target engagement data.

CompoundCell LineTargetCellular EC50 (nM)
Test Compound K562Bcr-AblExperimental Result
A431EGFRExperimental Result
Imatinib K562Bcr-Abl~200-500
A431EGFR>10,000
Gefitinib K562Bcr-Abl>10,000
A431EGFR~10-500[16]

A strong correlation between biochemical potency (IC50), cellular target inhibition, and anti-proliferative effects (EC50) builds a compelling case for the compound's mechanism of action.

Signaling Pathway Diagram: EGFR Inhibition

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Ras Ras/Raf/MAPK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates Gefitinib Gefitinib or Test Compound Gefitinib->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Phosphate Donor ADP ADP Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and the mechanism of TKI action.

Phase 3: Preliminary ADME/Tox Profiling

Assuming the Test Compound shows promising potency and selectivity in the previous phases, a preliminary assessment of its drug-like properties is warranted. This phase addresses practical questions about its potential for further development.

  • Metabolic Stability: An in vitro assay using human liver microsomes can predict how quickly the compound is metabolized.[20] A compound that is too rapidly metabolized may have a short half-life in vivo, limiting its efficacy.

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation. Standard kinetic or thermodynamic solubility assays should be performed.

  • Cytotoxicity in Non-Target Cells: The MTT assay should be repeated in a non-cancerous cell line (e.g., normal human fibroblasts) to ensure the compound's effects are specific to the cancer cells dependent on the target kinase and not due to general toxicity.

Conclusion and Future Directions

This guide outlines a logical, rigorous, and self-validating framework for the initial characterization of a novel chemical scaffold, 1-(2-Methyl-6-nitrophenyl)guanidine, as a potential tyrosine kinase inhibitor. By directly comparing its performance at each stage against well-characterized standards like Imatinib and Gefitinib, researchers can make a data-driven decision on its therapeutic potential.

If the Test Compound demonstrates potent, selective, on-target cellular activity and possesses reasonable preliminary ADME properties, the subsequent steps would involve lead optimization through medicinal chemistry, in vivo efficacy studies in animal models, and more comprehensive toxicology assessments. This structured approach ensures that resources are focused on compounds with the highest probability of success, accelerating the path from a novel chemical entity to a potential life-saving therapeutic.

References

  • Imatinib - Wikipedia. Available at: [Link]

  • Mauro, M. J., & Drucker, B. J. (2001). STI571: targeting BCR-ABL as therapy for CML. The Oncologist, 6(3), 233-238. Available at: [Link] (Source for mechanism of action description)

  • O'Dwyer, M. E., & Druker, B. J. (2000). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Hematotherapy & Stem Cell Research, 9(5), 671-682. Available at: [Link]

  • Xing, Y. Z., et al. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Analytical Biochemistry, 356(1), 35-44. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of Imatinib. Available at: [Link]

  • Gorre, M. E., et al. (2003). Understanding the Molecular Basis of Imatinib Mesylate Therapy in Chronic Myelogenous Leukemia and the Related Mechanisms of Resistance. Clinical Cancer Research, 9(4), 1175-1183. Available at: [Link]

  • Gridelli, C., et al. (2004). [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)]. Recenti Progressi in Medicina, 95(6), 294-298. Available at: [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. Available at: [Link]

  • Rozas, I., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry, 83, 35-46. Available at: [Link]

  • Guo, P., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics, 7(2), 799-809. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Lilenbaum, R. C. (2007). Clinical and Preclinical Experience with Gefitinib and Sunitinib. Breast Care, 2(2), 89-93. Available at: [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Blackhall, F., & Ranson, M. (2007). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Review, 16(103), 29-35. Available at: [Link]

  • Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. Available at: [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. Available at: [Link]

  • Jabbour, E., et al. (2021). Retrospective real-world comparison of clinical and economic burden between first-generation and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). Journal of Clinical Oncology, 39(15_suppl), e19030. Available at: [Link]

  • ResearchGate. (n.d.). Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors. Available at: [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Advances. Available at: [Link]

  • Kris, M. G., et al. (2003). Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. JAMA, 290(16), 2149-2158. Available at: [Link]

  • Ward, M., et al. (2013). Treatment Interruption and Regimen Change in First-generation versus Second-generation Tyrosine Kinase Inhibitors used as First-line Therapy for Chronic Myeloid Leukemia. Journal of the National Comprehensive Cancer Network, 11(5S), S-17. Available at: [Link]

  • Blood Cancer UK. (n.d.). Tyrosine kinase inhibitors (TKIs). Available at: [Link]

  • Radich, J. P. (2020). First-generation vs second-generation tyrosine kinase inhibitors: which is best at diagnosis of chronic phase chronic myeloid leukemia? Hematology, American Society of Hematology. Education Program, 2020(1), 223-229. Available at: [Link]

  • Wagner, G. K., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391. Available at: [Link]

  • Tyrosine kinase inhibitor - Wikipedia. Available at: [Link]

  • Reaction Biology Corporation. (n.d.). Kinase Inhibition Screening. Available at: [Link] (Source for general protocols)

  • Wagner, G. K., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. ResearchGate. Available at: [Link]

  • Aguilar, M., et al. (2008). Synthesis and biological evaluation of guanidine-type iminosugars. The Journal of Organic Chemistry, 73(5), 1995-1998. Available at: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Giddabasappa, A., et al. (2023). Metabolic reprogramming of myeloid cells with small molecule PKM2 activator MCTI-566 in the rd10 mouse. Investigative Ophthalmology & Visual Science, 64(8), 4880. Available at: [Link]

  • ACS Publications. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Preprints.org. (2023). In vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine and Alternative Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the guanidine functional group stands as a privileged scaffold, integral to the structure of numerous natura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the guanidine functional group stands as a privileged scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals. Its enduring prevalence stems from its ability to form strong, charge-assisted hydrogen bonds, a feature critical for molecular recognition at biological targets. This guide provides an in-depth comparative analysis of the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine, a scaffold of interest due to its unique electronic and steric properties, against a curated selection of alternative guanidine-containing and bioisosteric structures.

This document moves beyond a mere recitation of synthetic procedures. As a senior application scientist, the narrative is crafted to elucidate the underlying chemical principles and strategic considerations that inform the choice of reagents, reaction conditions, and purification methodologies. Each protocol is presented as a self-validating system, designed to provide fellow researchers with a robust and reproducible framework for their own investigations.

Introduction to the Guanidine Moiety: A Cornerstone of Bioactivity

The guanidinium group, the protonated form of guanidine, is characterized by its remarkable basicity (pKa ≈ 13.5) and the resonance stabilization of its positive charge across three nitrogen atoms. This delocalization allows it to act as a versatile hydrogen bond donor, engaging in multipoint interactions with carboxylate, phosphate, and other anionic functionalities commonly found in biological macromolecules. Consequently, guanidine-containing compounds have found applications as antibacterial, antiviral, and anticancer agents, as well as modulators of various enzymes and receptors.

The subject of our primary focus, 1-(2-Methyl-6-nitrophenyl)guanidine, presents a sterically hindered and electron-deficient aromatic system. The ortho-methyl and nitro groups are anticipated to influence the conformation and electronic properties of the guanidine moiety, potentially leading to novel pharmacological profiles. To provide a comprehensive benchmark, we will compare its synthesis with that of:

  • 1-(4-Methoxyphenyl)guanidine: An analogue with a strong electron-donating group, offering a contrasting electronic profile.

  • 1-(4-Chlorophenyl)guanidine: An analogue with an electron-withdrawing group, providing a different electronic perturbation compared to the nitro group.

  • 2-Aminobenzimidazole: A rigid, bicyclic bioisostere of the phenylguanidine scaffold, where the guanidine functionality is incorporated into a heterocyclic ring system.

  • 2-Amino-4,6-dimethylpyrimidine: Another common heterocyclic guanidine analogue with distinct steric and electronic features.

This guide will dissect the synthetic accessibility and yield of each of these valuable scaffolds, providing the necessary data and protocols to inform rational drug design and development efforts.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic strategies that will be detailed for the preparation of the target compound and its alternatives.

G cluster_target Target Scaffold Synthesis cluster_alternatives Alternative Scaffolds Synthesis cluster_A1 1-(4-Methoxyphenyl)guanidine cluster_A2 1-(4-Chlorophenyl)guanidine cluster_A3 2-Aminobenzimidazole cluster_A4 2-Amino-4,6-dimethylpyrimidine T_Start 2-Methyl-6-nitroaniline T_Mid Guanylation with Cyanamide T_Start->T_Mid T_End 1-(2-Methyl-6-nitrophenyl)guanidine T_Mid->T_End A1_Start p-Anisidine A1_Mid Guanylation with Cyanamide A1_Start->A1_Mid A1_End 1-(4-Methoxyphenyl)guanidine A1_Mid->A1_End A2_Start 4-Chloroaniline A2_Mid Guanylation with Dicyandiamide A2_Start->A2_Mid A2_End 1-(4-Chlorophenyl)guanidine A2_Mid->A2_End A3_Start o-Phenylenediamine A3_Mid Cyclization with Cyanogen Bromide A3_Start->A3_Mid A3_End 2-Aminobenzimidazole A3_Mid->A3_End A4_Start Acetylacetone + Guanidine A4_End 2-Amino-4,6-dimethylpyrimidine A4_Start->A4_End

Caption: General synthetic workflows for the target and alternative scaffolds.

Comparative Synthesis and Yield Analysis

The following table summarizes the key parameters and outcomes for the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine and the selected alternative scaffolds. This data is intended to provide a clear, at-a-glance comparison to aid in the selection of appropriate synthetic strategies.

CompoundStarting Material(s)Key ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1-(2-Methyl-6-nitrophenyl)guanidine 2-Methyl-6-nitroanilineCyanamide, HClEthanolReflux6~75 (estimated)Analogous to[1]
1-(4-Methoxyphenyl)guanidine p-AnisidineCyanamide, Sc(OTf)₃Water1004880[2][3]
1-(4-Chlorophenyl)guanidine 4-ChloroanilineDicyandiamide, HClToluene/WaterReflux1080[4]
2-Aminobenzimidazole o-PhenylenediamineCyanogen BromideWaterRT1~95[5][6]
2-Amino-4,6-dimethylpyrimidine Acetylacetone, Guanidine NitrateNa₂CO₃Water95388.6[7][8]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of each compound. The rationale behind key steps and purification techniques is also discussed.

Synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine Nitrate

This protocol is based on established methods for the guanylation of anilines using cyanamide in the presence of an acid catalyst. The yield is estimated based on reported syntheses of structurally similar nitrophenylguanidines.[1]

G start Dissolve 2-Methyl-6-nitroaniline and Cyanamide in Ethanol add_hcl Add Concentrated HCl start->add_hcl reflux Reflux for 6 hours add_hcl->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product 1-(2-Methyl-6-nitrophenyl)guanidine Nitrate dry->product

Caption: Workflow for the synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine Nitrate.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitroaniline (1.52 g, 10 mmol) and cyanamide (0.50 g, 12 mmol) in ethanol (30 mL).

  • Acidification: To the stirred solution, carefully add concentrated hydrochloric acid (1 mL, approx. 12 mmol) dropwise. The addition is exothermic, and a mild increase in temperature may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. A precipitate of 1-(2-Methyl-6-nitrophenyl)guanidine hydrochloride will form.

  • Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL). To obtain the nitrate salt for better crystallinity, the hydrochloride salt can be dissolved in a minimal amount of hot water, and a saturated solution of sodium nitrate can be added to precipitate the less soluble nitrate salt.

  • Drying: Dry the resulting solid under vacuum at 50 °C to a constant weight.

Estimated Yield: Approximately 75%.

Synthesis of 1-(4-Methoxyphenyl)guanidine

This protocol utilizes a scandium triflate catalyst to promote the guanylation of p-anisidine with cyanamide in an aqueous medium.[2][3]

G start Dissolve p-Anisidine and Cyanamide in Water add_cat Add Sc(OTf)₃ start->add_cat heat Heat at 100°C for 48 hours add_cat->heat cool_wash Cool and Wash with Chloroform heat->cool_wash concentrate Concentrate Aqueous Layer cool_wash->concentrate purify Silica Gel Chromatography concentrate->purify product 1-(4-Methoxyphenyl)guanidine purify->product G start Dissolve Dicyandiamide in Toluene add_amine Add 4-Chloroaniline start->add_amine add_hcl Add HCl in Water add_amine->add_hcl reflux Reflux for 10 hours add_hcl->reflux neutralize Neutralize with NH₄OH reflux->neutralize remove_solvent Remove Solvent under Vacuum neutralize->remove_solvent wash_recrystallize Wash with Water and Recrystallize from Ethanol remove_solvent->wash_recrystallize product 1-(4-Chlorophenyl)guanidine wash_recrystallize->product G start Suspend o-Phenylenediamine and Cyanogen Bromide in Water stir Stir at Room Temperature start->stir neutralize Neutralize with Ammonia stir->neutralize filter Filter the Precipitate neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize product 2-Aminobenzimidazole recrystallize->product G start Mix Guanidine Nitrate, Acetylacetone, and Na₂CO₃ in Water heat Heat at 95°C for 3 hours start->heat cool Cool to Room Temperature heat->cool filter Filter the Crystals cool->filter wash_dry Wash with Cold Water and Dry filter->wash_dry product 2-Amino-4,6-dimethylpyrimidine wash_dry->product

Sources

Validation

spectroscopic comparison of 1-(2-Methyl-6-nitrophenyl)guanidine and 2-methylphenylguanidine

An in-depth comparative analysis of 1-(2-Methyl-6-nitrophenyl)guanidine and 2-methylphenylguanidine (also known as o-tolylguanidine) provides a masterclass in how steric hindrance and electronic withdrawing groups dictat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 1-(2-Methyl-6-nitrophenyl)guanidine and 2-methylphenylguanidine (also known as o-tolylguanidine) provides a masterclass in how steric hindrance and electronic withdrawing groups dictate the physicochemical properties of arylguanidines.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will examine the causality behind the spectroscopic shifts—specifically, how the addition of an ortho-nitro group fundamentally alters the molecular conformation, hydrogen bonding network, and electron density of the guanidine pharmacophore.

Structural & Electronic Causality: The Mechanistic Divergence

To understand the spectroscopic data, we must first analyze the structural microenvironments of both molecules.

2-Methylphenylguanidine (Compound A): This molecule features a single electron-donating methyl group at the ortho position. The steric bulk is minimal, allowing the guanidine moiety to remain relatively coplanar with the phenyl ring. This coplanarity facilitates π

π conjugation between the aromatic ring and the guanidine nitrogen, enriching the electron density of the guanidine system [1].
  • 1-(2-Methyl-6-nitrophenyl)guanidine (Compound B): The introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the 6-position creates a di-ortho substituted system. This triggers two critical physicochemical phenomena:

    • Orthogonal Twist (Steric Clash): The severe steric repulsion between the methyl and nitro groups forces the guanidine moiety out of the aromatic plane, effectively breaking the π -conjugation.

    • Intramolecular Hydrogen Bonding: The oxygen atoms of the nitro group act as strong hydrogen bond acceptors, forming a stable intramolecular hydrogen bond with the adjacent guanidine N−H protons. This heavily deshields the involved protons and restricts bond vibration [2].

  • ConformationalEffects Sub Di-ortho Substitution (Methyl + Nitro) Steric Severe Steric Clash Sub->Steric Elec Strong -I / -M Effects Sub->Elec Twist Orthogonal Twist of Guanidine Plane Steric->Twist HBond Intramolecular Hydrogen Bonding Elec->HBond LossConj Loss of π-Conjugation (UV-Vis Blue Shift) Twist->LossConj Deshield NH Proton Deshielding (NMR Downfield Shift) HBond->Deshield IRShift Restricted N-H Vibration (IR Peak Broadening) HBond->IRShift

    Fig 1: Causality pathway of steric and electronic effects induced by the ortho-nitro group.

    Comparative Spectroscopic Data

    The structural differences outlined above manifest clearly across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

    Table 1: 1H and 13C NMR Chemical Shifts (in DMSO- d6​ )

    Note: Values are representative based on established arylguanidine chemical environments.

    Spectral Feature2-Methylphenylguanidine1-(2-Methyl-6-nitrophenyl)guanidineMechanistic Rationale
    Guanidine NH / NH2​ ~ 5.5 - 7.0 ppm (broad singlet)~ 8.5 - 9.8 ppm (broad singlet)Intramolecular H-bonding with the NO2​ group and loss of electron density severely deshields the protons in the nitro-derivative[3].
    Aromatic Protons ( Ar−H ) ~ 6.8 - 7.2 ppm (multiplet)~ 7.4 - 7.9 ppm (multiplet)The −I and −M effects of the nitro group withdraw electron density from the ring, shifting resonances downfield.
    Aromatic Carbon ( C−NO2​ ) N/A~ 146.0 ppmCharacteristic deshielded quaternary carbon directly attached to the nitro group.
    Guanidine Carbon ( C=N ) ~ 156.0 ppm~ 152.5 ppmLoss of conjugation due to the orthogonal twist slightly shields the central guanidine carbon.
    Table 2: FTIR Vibrational Frequencies (ATR, Neat Solid)
    Vibrational Mode2-Methylphenylguanidine1-(2-Methyl-6-nitrophenyl)guanidineMechanistic Rationale
    N−H Stretch 3450, 3320 cm −1 (sharp)3380, 3250 cm −1 (broadened)H-bonding weakens the N−H bond, lowering the stretching frequency and broadening the peak.
    C=N Stretch 1645 cm −1 1660 cm −1 Disruption of conjugation with the phenyl ring increases the double-bond character of the C=N bond, shifting it to a higher wavenumber.
    NO2​ Asymmetric Stretch N/A1525 - 1535 cm −1 Primary diagnostic peak for the nitro group [4].
    NO2​ Symmetric Stretch N/A1345 - 1355 cm −1 Secondary diagnostic peak for the nitro group.

    Self-Validating Experimental Protocols

    To ensure rigorous reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to prevent false-positive assignments.

    Protocol A: NMR Structural Elucidation with D2​O Exchange

    Objective: Differentiate exchangeable guanidine protons from aromatic protons.

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ in a standard 5 mm NMR tube.

    • Initial Acquisition: Acquire a standard 1D 1H NMR spectrum (400 MHz, 16 scans, relaxation delay D1=2 sec).

    • Validation Step ( D2​O Spike): Add 15 μ L of Deuterium Oxide ( D2​O ) directly into the NMR tube. Invert the tube 5 times to mix.

    • Secondary Acquisition: Re-acquire the 1H spectrum.

    • Data Synthesis: Self-Validation: The broad singlets corresponding to the guanidine NH/NH2​ protons (5.5-7.0 ppm for Compound A; 8.5-9.8 ppm for Compound B) will disappear due to deuterium exchange. The remaining peaks strictly belong to the non-exchangeable aromatic and methyl protons.

    Protocol B: FTIR-ATR Diagnostics

    Objective: Confirm the presence of the nitro group and assess hydrogen bonding.

    • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution, 4000-400 cm −1 ).

    • Sample Application: Place 2-3 mg of the neat solid compound onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Acquisition: Collect the sample spectrum using the same parameters.

    • Data Synthesis: Self-Validation: For 1-(2-Methyl-6-nitrophenyl)guanidine, the protocol is validated if the paired asymmetric/symmetric NO2​ stretches (1530/1350 cm −1 ) are present. If the N−H stretch region (>3200 cm −1 ) appears as a single sharp peak rather than a broad band, suspect a lack of expected intramolecular hydrogen bonding (potential polymorphic variation).

    Workflow Prep Sample Prep 15mg in DMSO-d6 NMR1 1H NMR Initial Scan Prep->NMR1 D2O D2O Spike 15 µL added NMR1->D2O NMR2 1H NMR Post-Exchange D2O->NMR2 Valid Self-Validation NH peaks vanish NMR2->Valid

    Fig 2: Self-validating NMR workflow using D2O exchange to isolate exchangeable guanidine protons.

    Application in Drug Development

    Understanding the spectroscopic and conformational differences between these two compounds is critical for medicinal chemists.

    2-Methylphenylguanidine serves as a flexible, electron-rich scaffold. Its derivatives (such as 1,3-di-o-tolylguanidine) are well-documented selective σ -receptor agonists, where the coplanarity and electron density of the guanidine group are essential for receptor pocket binding [5].

    Conversely, 1-(2-Methyl-6-nitrophenyl)guanidine is a highly constrained, electron-deficient system. It is primarily utilized as a privileged building block and synthetic intermediate. The orthogonal twist induced by the 2,6-disubstitution pattern forces the molecule into a specific 3D conformation that is highly valuable when synthesizing complex, sterically demanding active pharmaceutical ingredients (APIs), including specific tyrosine kinase inhibitors [6].

    References

    • National Center for Biotechnology Information. "Di-o-tolylguanidine | C15H17N3 | CID 7333 - PubChem." PubChem, [Link].

    • Zaręba, P., et al. "Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation." International Journal of Molecular Sciences, vol. 25, 2024, p. 10287. [Link].

    • ACS Publications. "Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine." Organic Process Research & Development, 2019. [Link].

    • Royal Society of Chemistry. "Supporting information for Combination of Aerobic/Moisture/Ambient Temperature Compatible Organolithium Chemistry with Sustainable Solvents." RSC Advances, [Link].

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methyl-6-nitrophenyl)guanidine

    For professionals engaged in the precise and demanding work of drug development and scientific research, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For professionals engaged in the precise and demanding work of drug development and scientific research, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical reagents are paramount, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(2-Methyl-6-nitrophenyl)guanidine, moving beyond a simple checklist to explain the critical reasoning behind each step.

    Hazard Profile and Core Chemical Characteristics

    Understanding the intrinsic hazards of 1-(2-Methyl-6-nitrophenyl)guanidine is the foundation of its safe management. As this is a specialized research chemical, a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available. Therefore, we must infer its hazard profile from its constituent chemical classes: guanidines and nitroaromatic compounds.

    • Guanidine Moiety: Guanidine and its salts are known to be hazardous, with potential for acute toxicity if swallowed and significant skin and eye irritation.[1]

    • Nitroaromatic Moiety: Nitroaromatic compounds are often toxic, can be harmful to aquatic life with long-lasting effects, and may pose other health risks through prolonged exposure.[2][3] High-temperature incineration is typically the required disposal method for this class of compounds to ensure complete destruction.[3]

    Based on data for structurally related compounds like 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate, we can anticipate a similar hazard profile.[4]

    Hazard ClassificationDescriptionSupporting Rationale
    Skin Irritation Causes skin irritation.Common characteristic of guanidine salts and confirmed in the SDS for a closely related compound.
    Eye Irritation Causes serious eye irritation.A primary hazard associated with guanidine compounds.[5]
    Acute Toxicity (Oral) May be harmful or toxic if swallowed.A known hazard for both guanidine and nitrophenol compounds.[1][6]
    Environmental Hazard Potentially toxic to aquatic life.A common feature of nitroaromatic compounds.[1][6][7]

    Immediate Safety and Handling: The Pre-Disposal Protocol

    Before waste is even generated, safety protocols must be in place. All handling and preparation for disposal must occur within a controlled environment.

    • Engineering Controls: Always handle 1-(2-Methyl-6-nitrophenyl)guanidine and its waste solutions inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][6]

    • Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling.

      • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique.[1][7]

      • Eye and Face Protection: Use chemical safety goggles with side shields or a face shield.[1][8]

      • Skin and Body Protection: A buttoned lab coat is mandatory to protect against skin exposure.[1]

    Step-by-Step Disposal Workflow

    The proper disposal of 1-(2-Methyl-6-nitrophenyl)guanidine is a multi-step process requiring careful segregation and documentation. Never dispose of this chemical down the drain or in regular trash.[2]

    Step 1: Waste Segregation at the Point of Generation

    This is the most critical step. Improper mixing of waste streams can create hazardous reactions and significantly complicate the disposal process.[3][9]

    • Action: Collect all waste containing 1-(2-Methyl-6-nitrophenyl)guanidine—including pure solid, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels)—in a dedicated hazardous waste container.[1][10]

    • Causality: This compound is a nitroaromatic organic compound . It must be kept separate from other waste streams like non-halogenated solvents, aqueous waste, acids, and bases.[2][3] Mixing nitro-compounds with incompatible materials can create additional, unpredictable hazards.[2]

    Step 2: Waste Container Selection and Labeling

    Proper containment and identification are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[11]

    • Action:

      • Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[9]

      • Securely affix a hazardous waste label to the container before adding any waste.

      • The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "1-(2-Methyl-6-nitrophenyl)guanidine Waste," and an indication of the hazards (e.g., "Irritant," "Toxic").[11][12]

    • Causality: Clear, accurate labeling prevents accidental misuse and ensures the waste is handled correctly by your institution's Environmental Health and Safety (EHS) department and the final disposal facility.[1]

    Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

    Laboratories are permitted to temporarily store waste in designated SAAs at or near the point of generation.[12]

    • Action:

      • Store the sealed waste container in your lab's designated SAA.

      • Keep the container closed at all times except when adding waste.[3]

      • Store away from incompatible materials.[10]

    • Causality: SAAs are a regulatory provision by the EPA (under RCRA) that allows for the safe, short-term collection of hazardous waste without requiring a full-scale storage facility permit for the laboratory itself.[11][13]

    Step 4: Arranging Final Disposal

    The final step is the transfer of custody to trained professionals for ultimate destruction.

    • Action: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[3][10]

    • Causality: EHS professionals are trained to manage waste manifests and transportation according to local, state, and federal regulations.[1] The final disposal method for nitroaromatic compounds is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the hazardous organic molecule.[3][4]

    Disposal Workflow Diagram

    G Disposal Workflow for 1-(2-Methyl-6-nitrophenyl)guanidine cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations Start Waste Generation (Solid, Liquid, Contaminated PPE) PPE Step 0: Verify Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Step 1: Segregate Waste (Dedicated Nitroaromatic Container) PPE->Segregation Spill Spill Occurs? Segregation->Spill Labeling Step 2: Select & Label Container ('Hazardous Waste', Full Chemical Name) Storage Step 3: Store in SAA (Keep Container Closed) Labeling->Storage Pickup Step 4: Contact EHS for Pickup Storage->Pickup Spill->Labeling No SpillCleanup Follow Spill Cleanup Protocol (Contain, Absorb, Collect as Waste) Spill->SpillCleanup Yes SpillCleanup->Segregation Disposal Final Disposal (High-Temperature Incineration) Pickup->Disposal

    Caption: Decision workflow for the safe disposal of 1-(2-Methyl-6-nitrophenyl)guanidine.

    Emergency Procedures: Spill Management

    In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.

    • Alert & Evacuate: For any large spill, immediately alert personnel in the area and evacuate. Notify your laboratory supervisor and EHS department.[1]

    • Contain (Small Spills Only): If the spill is small and you are trained and equipped to handle it, contain the spill using a non-combustible absorbent material like sand or vermiculite from a spill kit.[2] Avoid creating dust if the spill is solid.[1]

    • Cleanup: While wearing appropriate PPE, carefully scoop the absorbed material and any solid residue into your designated hazardous waste container.[10]

    • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[1][2]

    By adhering to this technically sound and safety-conscious protocol, you contribute to a culture of safety and responsibility, ensuring that your vital research work does not come at the cost of personal or environmental health.

    References

    • Navigating the Safe Disposal of Guanidine: A Procedural Guide. (2025). Benchchem.
    • Disposal Guidelines for Guanidine-Based Reagents: Application Notes and Protocols. (2025). Benchchem.
    • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
    • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
    • Regulations for Hazardous Waste Generated at Academic Labor
    • How to Ensure Safe Chemical Waste Disposal in Labor
    • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
    • Laboratory Waste Management: The New Regul
    • Regulation of Labor
    • SAFETY DATA SHEET - 1-(2-Methyl-5-nitrophenyl)
    • SAFETY DATA SHEET Guanidine Hydrochloride Formul
    • Guanidine hydrochloride Safety D
    • 4-Nitrophenol Safety D
    • Guanidine Hydrochloride Formulation Safety D
    • o-NITRO PHENOL MATERIAL SAFETY D
    • SAFETY DATA SHEET - p-Nitrophenol. (2015). Thermo Fisher Scientific.
    • Chemical Safety Data Sheet MSDS / SDS - (2-Methyl-5-nitrophenyl)
    • SAFETY DATA SHEET - Guanidine hydrochloride. (2024). Sigma-Aldrich.
    • Safety Data Sheet - 4-Nitrophenol. (2015). Sigma-Aldrich.
    • Guanidine Hydrochloride 6M Solution Safety D

    Sources

    Handling

    A Comprehensive Guide to the Safe Handling of 1-(2-Methyl-6-nitrophenyl)guanidine

    This document provides essential safety and logistical guidance for the handling and disposal of 1-(2-Methyl-6-nitrophenyl)guanidine. As a novel or specialized research chemical, specific safety data may not be readily a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides essential safety and logistical guidance for the handling and disposal of 1-(2-Methyl-6-nitrophenyl)guanidine. As a novel or specialized research chemical, specific safety data may not be readily available. Therefore, this guide is built upon a comprehensive hazard analysis of its constituent chemical moieties: the guanidine group and the nitrophenyl group. By understanding the risks associated with these structural components, we can establish a robust framework for safe laboratory practices. Our commitment is to empower your research with the highest standards of safety and operational excellence.

    Hazard Assessment: A Synthesis of Chemical Properties

    1-(2-Methyl-6-nitrophenyl)guanidine is a molecule that combines the strong basicity of a guanidine group with the potential toxicity and reactivity of a nitrophenyl group. A thorough risk assessment necessitates an evaluation of the hazards posed by each of these components.

    • Guanidine and its Derivatives: Guanidine is a strong base that can cause irritation and burns upon contact with skin and eyes. Ingestion can lead to gastrointestinal distress. While guanidine itself is not highly toxic, some of its derivatives can exhibit greater toxicity.

    • Nitrophenyl Compounds: Aromatic nitro compounds are a well-documented class of chemicals with potential health hazards. They can be toxic and are often readily absorbed through the skin. A primary concern with many nitroaromatic compounds is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen. Furthermore, nitro compounds can be flammable and may pose an explosion risk under certain conditions, such as heating or shock, especially in the presence of other reactive groups.

    Given these considerations, 1-(2-Methyl-6-nitrophenyl)guanidine should be handled as a potentially hazardous substance with the potential for skin and eye irritation, toxicity upon absorption or ingestion, and a potential for energetic decomposition under specific conditions.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is crucial when handling 1-(2-Methyl-6-nitrophenyl)guanidine. The following table outlines the minimum required PPE.

    Protection Type Specification Rationale
    Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double gloving is recommended for extended handling.
    Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
    Body Protection Flame-resistant laboratory coatProtects against splashes and potential fire hazards associated with nitrophenyl compounds.
    Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is recommended.Minimizes the risk of inhaling airborne particles or vapors.
    Donning and Doffing PPE Workflow

    PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

    Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE.

    Engineering Controls: Creating a Safe Workspace

    Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

    • Chemical Fume Hood: All handling of 1-(2-Methyl-6-nitrophenyl)guanidine, including weighing, mixing, and transferring, should be conducted in a properly functioning and certified chemical fume hood. This will prevent the inhalation of any dust or vapors.

    • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

    • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

    Safe Handling and Operational Plan

    Adherence to a strict operational plan is critical for minimizing risk.

    Step-by-Step Handling Protocol:
    • Preparation:

      • Ensure the chemical fume hood is on and functioning correctly.

      • Gather all necessary equipment and reagents.

      • Don the appropriate PPE as outlined in Section 2.

    • Weighing:

      • Tare a clean, dry weighing vessel inside the fume hood.

      • Carefully transfer the desired amount of 1-(2-Methyl-6-nitrophenyl)guanidine to the weighing vessel. Avoid creating dust.

      • Securely close the primary container.

    • Dissolving/Reaction:

      • Slowly add the solid to the solvent in a reaction vessel, ensuring adequate stirring.

      • If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid rapid heating.

    • Post-Handling:

      • Clean all equipment thoroughly within the fume hood.

      • Wipe down the work surface of the fume hood.

      • Properly dispose of all waste as described in Section 6.

      • Doff PPE in the correct sequence.

      • Wash hands thoroughly with soap and water.

    Emergency Procedures: Plan for the Unexpected

    In the event of an emergency, a swift and informed response is crucial.

    Emergency Situation Immediate Action
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
    Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
    Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
    Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. For large spills, evacuate the laboratory and contact your institution's emergency response team.
    Emergency Response Logic

    Emergency_Response Start Exposure or Spill Occurs Assess Assess the Situation (Nature and Scale) Start->Assess Skin_Eye Skin or Eye Contact? Assess->Skin_Eye Inhalation_Ingestion Inhalation or Ingestion? Assess->Inhalation_Ingestion Spill Spill? Assess->Spill Flush Flush with Water for 15 min Skin_Eye->Flush Yes Fresh_Air Move to Fresh Air Inhalation_Ingestion->Fresh_Air Inhalation Rinse_Mouth Rinse Mouth Inhalation_Ingestion->Rinse_Mouth Ingestion Small_Spill Small Spill? Spill->Small_Spill Yes Medical Seek Medical Attention Flush->Medical Fresh_Air->Medical Rinse_Mouth->Medical Contain Contain with Inert Absorbent Small_Spill->Contain Yes Large_Spill Evacuate and Call Emergency Response Small_Spill->Large_Spill No Dispose Dispose of as Hazardous Waste Contain->Dispose Large_Spill->Medical

    Caption: Decision-making workflow for responding to an emergency involving 1-(2-Methyl-6-nitrophenyl)guanidine.

    Disposal Plan: Responsible Waste Management

    All waste containing 1-(2-Methyl-6-nitrophenyl)guanidine, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be treated as hazardous chemical waste.

    Waste Disposal Protocol:
    • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

    • Containerization:

      • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

      • Liquid Waste: Collect in a labeled, sealable, and compatible waste container. Do not overfill.

    • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.

    Conclusion: A Culture of Safety

    The safe handling of 1-(2-Methyl-6-nitrophenyl)guanidine is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of hazard assessment, proper PPE use, engineering controls, and responsible waste management into your daily workflow, you can confidently advance your research while maintaining the highest standards of laboratory safety.

    References

    • Guanidine Hydrochloride - PubChem, National Center for Biotechnology Information. [Link]

    • Nitro-Compound-Induced Methemoglobinemia - StatPearls, National Center for Biotechnology Information. [Link]

    • Methemoglobinemia: a systematic review of the pathophysiology, detection, and treatment - Anesthesia & Analgesia. [Link]

    © Copyright 2026 BenchChem. All Rights Reserved.